1,2-Distearoyllecithin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963380 | |
| Record name | 1,2-Distearoyllecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-70-2, 97281-48-6 | |
| Record name | Distearoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyllecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogenated soybean phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyllecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Distearoyllecithin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatidylcholines, soya, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structural Elucidation of 1,2-Distearoyllecithin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure, properties, and applications of 1,2-Distearoyllecithin, a pivotal component in contemporary drug delivery systems and membrane research. Commonly known as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), this synthetic phospholipid's unique architecture underpins its critical role in the formation of stable liposomal and lipid nanoparticle (LNP) formulations.
Molecular Architecture
This compound is a glycerophospholipid characterized by a glycerol backbone. The stereochemical configuration is specified as sn (stereospecifically numbered), with two saturated stearic acid chains ester-linked to the sn-1 and sn-2 positions. The sn-3 position is esterified to a phosphate group, which is further linked to a choline head group. This amphipathic structure, featuring a hydrophilic phosphocholine head and two hydrophobic stearoyl tails, is fundamental to its self-assembly into bilayer structures in aqueous environments.
The systematic IUPAC name for this lipid is [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate. Its chemical formula is C44H88NO8P.
Below is a graphical representation of the molecular structure of this compound.
Caption: Molecular structure of this compound (DSPC).
Physicochemical Properties
The physicochemical properties of DSPC are critical for its function in drug delivery and research applications. The long, saturated stearoyl chains result in a high phase transition temperature (Tm), leading to the formation of rigid and stable membranes at physiological temperatures.
| Property | Value | Reference |
| Molecular Weight | 790.15 g/mol | [1] |
| Molecular Formula | C44H88NO8P | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point (Tm) | ~55 °C | |
| Solubility | Slightly soluble in chloroform | [2] |
| Computed XLogP3 | 15.6 | [3] |
| Physical Description | Solid |
Experimental Protocol: Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol details a standard method for the preparation of unilamellar liposomes composed of DSPC, a technique widely employed in drug encapsulation studies.
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.[4]
-
The molar ratio of the lipids should be determined based on the desired membrane properties.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 60-65 °C for DSPC) to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[4]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer.[4] The volume of the buffer will determine the final lipid concentration.
-
The hydration temperature should be maintained above the Tm of the lipids (e.g., 60-65 °C).
-
Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.[4]
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid Tm.
-
Load the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes).[4] This process forces the lipids to reorganize into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.
-
-
Characterization:
-
The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The morphology of the liposomes can be visualized using techniques such as transmission electron microscopy (TEM).
-
Encapsulation efficiency of any loaded drug can be determined by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in each fraction.
-
Below is a workflow diagram illustrating the liposome preparation process.
Caption: Workflow for liposome preparation by thin-film hydration and extrusion.
Applications in Research and Drug Development
The rigid and stable nature of DSPC-containing membranes makes them highly valuable in various applications:
-
Drug Delivery: DSPC is a key component in many clinically approved liposomal drug formulations. Its low permeability and high stability in the bloodstream help to increase the circulation time of encapsulated drugs, reduce off-target toxicity, and enable targeted drug delivery.[1]
-
Vaccine Development: DSPC is utilized in lipid nanoparticle (LNP) formulations for the delivery of mRNA vaccines. The stability it imparts to the LNPs is crucial for protecting the fragile mRNA payload and facilitating its delivery into cells.
-
Model Membranes: Due to its well-defined structure and properties, DSPC is frequently used to create model lipid bilayers for studying membrane biophysics, including lipid-protein interactions, membrane permeability, and the effects of various molecules on membrane structure and function.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyllecithin (DSPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a key phospholipid in the development of liposomal and lipid nanoparticle (LNP) drug delivery systems. This document outlines its fundamental characteristics, detailed experimental protocols for its analysis, and a workflow for the preparation and characterization of DSPC-containing liposomes.
Core Physicochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphocholine is a synthetic, saturated phospholipid widely utilized for its ability to form stable bilayer structures, a critical feature in the formulation of drug delivery vehicles.[1][2] Its physicochemical properties are pivotal to the performance and stability of these formulations.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of DSPC.
| Property | Value | Reference |
| Molecular Formula | C44H88NO8P | [3] |
| Molecular Weight | 790.15 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point (°C) | ~55 | [5] |
| Transition Temperature (Tm) (°C) | 55.6 | [3] |
| Solvent | Solubility | Reference |
| Chloroform | 100 mg/mL (79.01 mM) | |
| Ethanol | ~1 mg/mL (with gentle warming) | [6] |
| Ethanol (60°C) | 12.5 mg/mL (15.82 mM; with ultrasonic and warming) | [4] |
| Water | <1 mg/mL (Slightly soluble or insoluble) | [7] |
A Note on Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. For diacyl phospholipids like DSPC, which have two hydrophobic tails, the formation of bilayers (liposomes) is highly favored over the formation of micelles in aqueous solutions. Consequently, the CMC for DSPC is exceedingly low and not a practically measured or relevant parameter for its application in drug delivery systems. For context, the CMC of lysophospholipids (which have a single acyl chain), such as 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid, is in the micromolar to millimolar range.[8]
Experimental Protocols
Detailed methodologies for the characterization of DSPC and DSPC-containing liposomes are crucial for reproducible research and development.
Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol describes a common method for the preparation of unilamellar liposomes.
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (if required for the formulation)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Nitrogen gas
-
High-vacuum pump
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the transition temperature of the lipid mixture (e.g., 60-65°C for DSPC).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film further under a high-vacuum pump for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous hydration buffer, pre-heated to a temperature above the lipid mixture's transition temperature.
-
Continue to rotate the flask in the water bath for 1-2 hours to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder that has been pre-heated to a temperature above the transition temperature.
-
Force the lipid suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a set number of passes (typically 10-20). This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same volume of the corresponding buffer.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the transition temperature (e.g., 75°C).
-
Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.
-
Characterization by Dynamic Light Scattering (DLS)
DLS is employed to measure the mean hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes.
Instrumentation:
-
Dynamic Light Scattering instrument
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
-
DLS Measurement:
-
Equilibrate the sample at a controlled temperature (e.g., 25°C).
-
Perform the DLS measurement, where a laser illuminates the sample and the fluctuations in the scattered light intensity are analyzed to determine the particle size distribution.
-
The instrument's software will typically provide the z-average mean diameter and the PDI.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation and characterization of DSPC liposomes.
Caption: Workflow for DSPC Liposome Preparation and Characterization.
References
- 1. DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine [en.highfine.com]
- 2. polysciences.com [polysciences.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the pharmaceutical industry, primarily as a key component in liposomal drug delivery systems and lipid nanoparticles for mRNA vaccines. Its well-defined structure, high phase transition temperature, and stability contribute to the formation of rigid and stable bilayers, enhancing the encapsulation and controlled release of therapeutic agents. This technical guide provides a comprehensive overview of a common and efficient chemical synthesis pathway for DSPC, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Pathway: Acylation of sn-Glycero-3-phosphocholine
A prevalent and high-yield method for the synthesis of DSPC involves the direct acylation of the commercially available precursor, sn-glycero-3-phosphocholine (GPC), with stearic anhydride. This reaction is efficiently catalyzed by 4-(pyrrolidin-1-yl)pyridine, a super-acylation catalyst. This approach is advantageous due to its relatively simple procedure and the ability to achieve large-scale synthesis in a minimal timeframe[1][2].
The overall reaction can be summarized as the esterification of the two hydroxyl groups on the glycerol backbone of GPC with stearoyl groups from stearic anhydride.
Below is a diagram illustrating the key steps in this synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of phosphatidylcholines using the acylation method with fatty acid anhydrides and a 4-(pyrrolidin-1-yl)pyridine catalyst. While the cited literature provides data for a range of phosphatidylcholines, the yields for saturated lipids like DSPC are consistently high.
| Parameter | Value | Reference |
| Reactants | ||
| sn-Glycero-3-phosphocholine (GPC) | 1 molar equivalent | [1][2] |
| Stearic Anhydride | 2 molar equivalents per hydroxyl group | [1][2] |
| 4-(Pyrrolidin-1-yl)pyridine | Catalytic amount | [1][2] |
| Reaction Conditions | ||
| Solvent | 1:1 mixture of Benzene-Dimethylsulfoxide (DMSO) | [1][2] |
| Temperature | 40-42 °C | [1][2] |
| Reaction Time | 2-5 hours | [1][2] |
| Yield and Purification | ||
| Reported Yield | High (specific value for DSPC not detailed, but generally high for saturated PCs) | [1][2] |
| Purification Method | Preparative Liquid Chromatography (e.g., Waters Prep LC/500) | [1] |
| Elution Solvent | Chloroform-Methanol-Water (60:30:4) | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of DSPC based on the method described by Patel et al. (1979)[1][2].
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Stearic Anhydride
-
4-(Pyrrolidin-1-yl)pyridine
-
Benzene (anhydrous)
-
Dimethylsulfoxide (DMSO, anhydrous)
-
Chloroform (for purification)
-
Methanol (for purification)
-
Water (for purification)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle/oil bath
-
Condenser
-
Inert gas supply line
-
Rotary evaporator
-
Preparative liquid chromatography system
-
Glassware for extraction and purification
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 mixture of anhydrous benzene and DMSO.
-
Addition of Reagents: To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.
-
Reaction: Heat the reaction mixture to 40-42 °C using an oil bath and continue stirring for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude DSPC product can be purified using a preparative liquid chromatography system, such as a Waters Prep LC/500 with a silica gel column[1].
-
Elute the column with a solvent mixture of chloroform-methanol-water in a 60:30:4 ratio[1].
-
Collect the fractions containing the pure DSPC, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.
-
-
Final Product Handling: The purified DSPC should be a white, crystalline powder. Store it under appropriate conditions (typically at -20°C) to prevent degradation.
The following diagram outlines the experimental workflow.
References
The Pivotal Role of 1,2-Distearoyllecithin (DSPC) in Liposomal Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid with an 18-carbon acyl chain, is a cornerstone in the formulation of highly stable and efficient liposomal drug delivery systems. Its unique physicochemical properties, primarily its high phase transition temperature (Tm), impart a rigid and ordered structure to the liposomal bilayer. This rigidity is instrumental in minimizing drug leakage, enhancing stability in biological environments, and controlling the release kinetics of encapsulated therapeutic agents. This technical guide delves into the core mechanism of action of DSPC in liposomes, providing a comprehensive overview of its impact on liposome properties, detailed experimental protocols for characterization, and a summary of key quantitative data to aid in the rational design of advanced drug delivery vehicles.
Mechanism of Action of DSPC in Liposomes
The primary mechanism of action of DSPC in liposomes is rooted in its molecular structure and the resulting physicochemical properties of the lipid bilayer it forms. DSPC is a zwitterionic phospholipid characterized by two saturated stearoyl (18:0) fatty acid chains. This high degree of saturation and long acyl chain length results in strong van der Waals interactions between adjacent lipid molecules.
High Phase Transition Temperature (Tm) and Membrane Rigidity
The most critical property of DSPC is its high phase transition temperature (Tm) of approximately 55°C.[1] Below this temperature, DSPC exists in a solid, ordered "gel" phase, where the acyl chains are tightly packed and extended. This is in contrast to phospholipids with lower Tm, which are in a fluid, disordered "liquid crystalline" phase at physiological temperature (37°C).
The gel state of the DSPC bilayer at physiological temperatures is the key to its function. This ordered structure significantly reduces the permeability of the liposome membrane, thereby preventing the premature leakage of encapsulated drugs.[2] This enhanced stability and drug retention are crucial for ensuring that the therapeutic payload is delivered to the target site.[2][3] Liposomes composed of DSPC are demonstrably more stable and exhibit greater drug retention compared to those made from phospholipids with shorter acyl chains and lower Tm, such as dipalmitoylphosphatidylcholine (DPPC; Tm = 41°C) and dimyristoylphosphatidylcholine (DMPC; Tm = 23°C).[2]
Influence on Liposome Stability and Drug Delivery
The rigidity imparted by DSPC contributes to the overall stability of the liposome, making it less susceptible to disruption by biological components such as serum proteins.[3][4] This increased in vitro and in vivo stability is a significant advantage in drug delivery applications. Furthermore, the use of DSPC has been shown to enhance encapsulation efficiency for certain drugs.[2][4]
The controlled release of drugs from DSPC-containing liposomes can be triggered by external stimuli, such as localized hyperthermia, where the temperature is raised above the Tm of the lipid, causing a phase transition and a subsequent increase in membrane permeability.[5][6]
Quantitative Data on DSPC-Containing Liposomes
The following tables summarize key quantitative data for liposomes formulated with DSPC and other phospholipids, providing a comparative overview for formulation development.
| Phospholipid | Acyl Chain | Phase Transition Temperature (Tm) (°C) |
| DSPC | 18:0 | ~55 [1] |
| DPPC | 16:0 | ~41[1] |
| DMPC | 14:0 | ~23[2] |
| Table 1: Physicochemical Properties of Common Saturated Phospholipids. |
| Liposome Composition | Encapsulation Efficiency (%) | Drug Retention after 48h at 37°C (%) | Reference |
| DSPC:Cholesterol (21 mol%) | 2.95 ± 0.3 | 85.2 ± 10.1 | [2] |
| DPPC:Cholesterol (21 mol%) | 2.13 ± 0.04 | 60.8 ± 8.9 | [2] |
| DMPC:Cholesterol (21 mol%) | 2.25 ± 0.3 | 47.3 ± 6.9 | [2] |
| Table 2: Comparative Encapsulation Efficiency and Drug Retention of Inulin in Liposomes. |
| Liposome Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPC:Cholesterol | 212 ± 7.58 | 0.39 ± 0.21 | - | [7] |
| DSPC:Cholesterol:Stearylamine | 212 ± 7.58 | 0.39 ± 0.21 | +51.8 ± 7.05 | [7] |
| DSPC:Cholesterol:Phosphatidic Acid | 414.2 ± 94.01 | 0.36 ± 0.74 | - | [7] |
| Table 3: Physicochemical Characterization of Differentially Charged DSPC Liposomes. |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DSPC-containing liposomes.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common and straightforward method for producing unilamellar liposomes with a controlled size distribution.[8][9][10]
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (or other helper lipids)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of DSPC and other lipids and dissolve them in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the Tm of all lipid components (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tm of the lipids (e.g., 60-65°C).
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by gentle rotation or vortexing to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).[8] This process typically takes 30-60 minutes.
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder, which should be maintained at a temperature above the lipid Tm.
-
Force the suspension through the membrane under nitrogen pressure.[4][11]
-
Repeat the extrusion process 10-20 times to ensure a homogenous population of unilamellar vesicles with a narrow size distribution.[11][12]
-
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[13]
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the liposome formulation. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 or similar column. The larger liposomes will elute first, followed by the smaller, free drug molecules.[14]
-
Centrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.[]
-
Dialysis: Place the liposome formulation in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.[16]
-
-
-
Quantification of Drug:
-
Determine the concentration of the drug in the liposome fraction after separation of the free drug.
-
Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][]
-
-
Calculation of EE%:
-
EE% = (Amount of drug in liposomes / Total initial amount of drug) x 100
-
In Vitro Drug Release Assay
This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment. The dialysis method is commonly employed.[17][18]
Procedure:
-
Place a known amount of the liposome formulation into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (polydispersity index, PDI) of liposomes. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.[19][20][21][22][23]
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., filtered PBS or deionized water).
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate their size.
-
For zeta potential, the instrument applies an electric field and measures the velocity of the charged liposomes, from which the zeta potential is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular structure of DSPC and its key physicochemical properties.
Caption: Experimental workflow for DSPC liposome preparation and characterization.
Caption: Cellular uptake pathway of DSPC-containing liposomes.
Conclusion
1,2-Distearoyllecithin is a critical component in the design of advanced liposomal drug delivery systems. Its high phase transition temperature confers a rigid and stable bilayer structure at physiological temperatures, leading to superior drug retention and enhanced stability. This technical guide provides a foundational understanding of the mechanism of action of DSPC, supported by quantitative data and detailed experimental protocols. By leveraging the unique properties of DSPC, researchers and drug development professionals can rationally design and optimize liposomal formulations for a wide range of therapeutic applications, ultimately improving the efficacy and safety of encapsulated drugs.
References
- 1. liposomes.ca [liposomes.ca]
- 2. researchgate.net [researchgate.net]
- 3. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub [sci-hub.red]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sci-hub.mk [sci-hub.mk]
- 11. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 12. sterlitech.com [sterlitech.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Standardized in vitro drug release test for colloidal drug carriers using modified USP dissolution apparatus I | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
The Linchpin of Stability: Unpacking the Role of 1,2-Distearoyllecithin in Lipid Nanoparticle Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nucleic acid therapeutics, lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery system, famously enabling the success of mRNA-based vaccines. The precise composition and architectural integrity of these nanoparticles are paramount to their function. This technical guide delves into the critical role of a key "helper lipid," 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), also known as 1,2-Distearoyllecithin, in the formation, stability, and biological activity of LNPs.
The Structural Cornerstone: DSPC's Physicochemical Properties
DSPC is a saturated phospholipid integral to the structural framework of many clinically approved LNP formulations.[1][2] Its molecular architecture—comprising a phosphocholine head group and two 18-carbon saturated fatty acid chains—imparts specific biophysical properties that are fundamental to LNP stability and function.
High Phase Transition Temperature (Tm): A defining characteristic of DSPC is its high phase transition temperature of approximately 55°C. This means that at physiological temperature (37°C), DSPC exists in a rigid, gel-like state. This rigidity is crucial for:
-
Enhancing Structural Integrity: The tightly packed, ordered structure of DSPC acyl chains minimizes fluidity and permeability of the LNP's lipid shell. This robust structure protects the encapsulated nucleic acid cargo from degradation by nucleases in the bloodstream.
-
Improving In Vivo Stability: The rigidity imparted by DSPC helps prevent the premature breakdown and disassembly of the nanoparticle as it circulates in the body, contributing to a longer circulation time.[1]
Cylindrical Shape: Phospholipids like DSPC with two saturated acyl chains adopt a cylindrical shape, which favors the formation of stable lipid bilayers—the foundational structure of the LNP shell.[2] This contrasts with cone-shaped lipids, which can introduce instability.
Impact on Lipid Nanoparticle Characteristics
The inclusion of DSPC in LNP formulations significantly influences their key physicochemical attributes, including particle size, polydispersity index (PDI), encapsulation efficiency, and stability. While direct comparative studies varying only the DSPC component are not extensively published in a consolidated format, the literature provides typical values for DSPC-containing LNPs and highlights its importance.
Data Presentation: Physicochemical Properties of DSPC-Containing LNPs
The following tables summarize typical characteristics of LNPs formulated with DSPC. These values are representative and can be influenced by other formulation components and process parameters.
Table 1: Typical Physicochemical Properties of DSPC-Containing mRNA-LNPs
| Parameter | Typical Value Range | Significance |
| Hydrodynamic Diameter (Size) | 80 - 200 nm | Influences biodistribution, cellular uptake, and immunogenicity. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform particle size distribution, crucial for reproducibility. |
| Encapsulation Efficiency (EE) | > 90% | Represents the percentage of nucleic acid successfully encapsulated within the LNP. |
| Zeta Potential | Near-neutral or slightly negative at physiological pH | Affects colloidal stability and interaction with biological membranes. |
Note: These values are derived from multiple sources describing LNP formulations where DSPC is a standard component.
Table 2: Common Molar Ratios in Four-Component LNP Formulations
| Lipid Component | Example Molar Ratio (%) | Role |
| Ionizable Cationic Lipid | 50 | Encapsulates nucleic acid and facilitates endosomal escape. |
| DSPC (Helper Lipid) | 10 | Provides structural stability and rigidity. |
| Cholesterol | 38.5 | Enhances stability, modulates membrane fluidity, and aids in transfection. |
| PEG-Lipid | 1.5 | Controls particle size during formation and prevents aggregation. |
This molar ratio is a widely cited example in the literature for mRNA-LNP formulations.
The LNP Formation Process: An Experimental Protocol
The gold standard for producing highly uniform and reproducible LNPs is through rapid microfluidic mixing. This process involves the controlled mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo.
Detailed Methodology: Microfluidic Synthesis of mRNA-LNPs
Objective: To formulate mRNA-loaded lipid nanoparticles with high encapsulation efficiency and uniform size distribution.
Materials:
-
Lipid Stock Solution (in Ethanol): A pre-mixed solution of ionizable lipid, DSPC, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase: mRNA dissolved in a low pH buffer (e.g., 100 mM citrate buffer, pH 3.0-4.0). The acidic pH ensures the ionizable lipid is protonated and positively charged to interact with the negatively charged mRNA.
-
Microfluidic System: A microfluidic mixing device (e.g., with a staggered herringbone mixer) connected to syringe pumps.
-
Dialysis System: For buffer exchange to a neutral pH (e.g., PBS, pH 7.4) and removal of ethanol.
Protocol:
-
Preparation of Solutions:
-
Prepare the lipid stock solution in 100% ethanol. Ensure all lipids are fully dissolved.
-
Prepare the mRNA solution in the low pH aqueous buffer.
-
-
System Setup:
-
Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure no air bubbles are present in the channels.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the syringe pumps to the desired flow rates. A typical flow rate ratio (FRR) of the aqueous phase to the organic phase is 3:1.
-
Initiate the flow. The rapid mixing within the microfluidic chip causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.
-
-
Collection and Dilution:
-
Collect the LNP solution as it exits the microfluidic chip.
-
Immediately dilute the collected solution with the aqueous buffer to prevent particle aggregation.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP solution to a dialysis cassette or use a tangential flow filtration (TFF) system.
-
Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for several hours to overnight to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
-
Visualizing the Process and Function of DSPC
To better understand the role of DSPC, the following diagrams illustrate the LNP formation workflow and its subsequent biological journey.
The structural role of DSPC is best visualized within the context of the final nanoparticle.
Biological Interactions and the Role of Structural Stability
The journey of an LNP does not end with its formation. Its ultimate success depends on its ability to navigate the biological environment, enter target cells, and release its payload. The structural stability provided by DSPC is critical throughout this process.
Endosomal Escape: After being taken up by a cell through endocytosis, the LNP is enclosed within an endosome. The acidic environment of the late endosome protonates the ionizable lipid, leading to a net positive charge. This is thought to facilitate interaction with the negatively charged endosomal membrane, causing disruption and allowing the mRNA to escape into the cytoplasm. A stable LNP structure, maintained by DSPC, is necessary to ensure the particle remains intact until this crucial step. However, some studies suggest that overly rigid LNPs (high in DSPC) might be less efficient at endosomal escape compared to those with more fusogenic lipids, indicating a delicate balance is required.
Conclusion
This compound is not merely a passive "helper" lipid but an active and essential contributor to the success of lipid nanoparticles for nucleic acid delivery. Its inherent physicochemical properties, particularly its high transition temperature and saturated acyl chains, bestow structural rigidity and stability upon the LNP. This ensures the protection of the fragile cargo during circulation and proper delivery to the target cell's cytoplasm. While formulation is a multifactorial challenge requiring the careful balancing of all lipid components, the foundational stability provided by DSPC remains a cornerstone of clinically successful LNP systems. Further research into the precise interplay between DSPC and other lipids will continue to refine and optimize these powerful delivery vehicles for the next generation of genetic medicines.
References
An In-depth Technical Guide to the Phase Transition Temperature and Behavior of 1,2-Distearoyllecithin
This technical guide provides a comprehensive overview of the thermotropic phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a widely used phospholipid in pharmaceutical sciences and biophysical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the core concepts.
Introduction to 1,2-Distearoyllecithin (DSPC)
This compound, also known as DSPC, is a saturated phosphatidylcholine with two 18-carbon stearoyl acyl chains. This molecular structure imparts a high degree of order and stability to lipid bilayers, making it a valuable component in various applications, particularly in the formulation of liposomal drug delivery systems. The therapeutic efficacy of such systems often relies on the precise control and understanding of the lipid membrane's physical state, which is governed by its phase transition behavior.
The thermotropic phase behavior of DSPC is characterized by distinct transitions between different physical states as a function of temperature. These transitions involve changes in the organization and mobility of the lipid molecules, which in turn affect the permeability and mechanical properties of the lipid bilayer. The main phase transition (Tm), from a gel-like, ordered state (Lβ') to a liquid-crystalline, disordered state (Lα), is of particular importance as it can be exploited to trigger the release of encapsulated drugs in a temperature-dependent manner.
Quantitative Phase Transition Data for DSPC
The phase transition properties of DSPC have been extensively studied using techniques such as Differential Scanning Calorimetry (DSC). The key parameters include the pre-transition temperature (Tp) and the main transition temperature (Tm), along with the associated enthalpy changes (ΔH).
| Parameter | Value | Description |
| Pre-transition Temperature (Tp) | ~50.5 °C | The temperature of the transition from the lamellar gel phase (Lβ') to the ripple phase (Pβ'). |
| Main Transition Temperature (Tm) | ~54.8 - 55.6 °C[1] | The temperature of the main phase transition from the ripple gel phase (Pβ') to the liquid crystalline phase (Lα).[2] |
| Enthalpy of Main Transition (ΔHm) | Variable | The energy absorbed during the main phase transition, reflecting the change in molecular packing. |
Influence of Cholesterol on DSPC Phase Behavior
Cholesterol is a common component in liposomal formulations, where it modulates the fluidity and stability of the lipid bilayer. The incorporation of cholesterol into a DSPC membrane has a profound effect on its phase transition behavior.
| Cholesterol Concentration (mol%) | Effect on Pre-transition (Tp) | Effect on Main Transition (Tm) | Effect on Enthalpy (ΔH) |
| Low (< 5 mol%) | Progressively decreases in temperature and enthalpy; abolished above 5 mol%.[3] | The endotherm consists of a sharp and a broad component.[3] | The enthalpy of the sharp component decreases.[3] |
| 1 - 25 mol% | Abolished. | The endothermic peak becomes smaller and broader with increasing cholesterol concentration.[2] | The total enthalpy change decreases, approaching zero at approximately 25 mol%.[4] |
| > 25 mol% | Abolished. | The main transition is significantly broadened and may be completely abolished at higher concentrations. | The enthalpy change approaches zero.[4] |
| 50 mol% | Abolished. | No endothermic peak is observed, indicating the absence of a cooperative phase transition.[2] | - |
Experimental Protocol: Differential Scanning Calorimetry (DSC) of DSPC Liposomes
Differential Scanning Calorimetry is a fundamental technique used to characterize the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.
Materials and Equipment
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Chloroform or other suitable organic solvent
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Differential Scanning Calorimeter (DSC) with hermetic aluminum pans
Methodology
-
Lipid Film Formation:
-
Dissolve a known amount of DSPC in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation above the main transition temperature of DSPC (i.e., > 55°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
For more uniform vesicle populations, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the Tm of DSPC. This process yields large unilamellar vesicles (LUVs).
-
-
DSC Sample Preparation:
-
Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum DSC pan.
-
Seal the pan to prevent solvent evaporation during the experiment.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 25°C).
-
Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a final temperature well above the main transition (e.g., 70°C).
-
Record the differential heat flow as a function of temperature.
-
Perform a cooling scan at the same rate to assess the reversibility of the transitions.
-
Typically, at least two heating and cooling cycles are performed to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tp and Tm), and the area under the transition peaks.
-
The enthalpy of the transition (ΔH) is calculated from the area of the peak, normalized to the amount of lipid in the sample.
-
Visualizations
Logical Flow of DSPC Phase Transitions
Caption: Phase progression of DSPC with increasing temperature.
Experimental Workflow for DSC Analysis of DSPC Liposomes
References
- 1. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1,2-Distearoyllecithin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a key phospholipid in drug delivery systems. Understanding its behavior in organic solvents is critical for the formulation of lipid-based nanoparticles, liposomes, and other advanced therapeutic carriers. This document offers quantitative solubility data, detailed experimental methodologies, and a visual representation of a core experimental workflow.
Quantitative Solubility of 1,2-Distearoyllecithin (DSPC)
The solubility of DSPC in organic solvents is a crucial parameter for its application in pharmaceutical formulations. The following table summarizes the available quantitative data. It is important to note that solubility can be significantly influenced by factors such as temperature, the isomeric purity of the lipid, and the presence of moisture. The data presented here is sourced from various suppliers and scientific publications, and experimental conditions are noted where available.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Conditions / Notes |
| Chloroform | CHCl₃ | 79.01 | 100 | [1] |
| Ethanol | C₂H₅OH | ~1 | - | [2] |
| 15.8 | 20 | With gentle warming[1] | ||
| 12.5 | 15.82 | Ultrasonic and warming, heat to 60°C[3] | ||
| 10 | - | Ultrasonic and warming (at 25°C)[4] | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - | - |
Note on Data Interpretation: The variability in the reported solubility of DSPC in ethanol highlights the importance of standardized experimental protocols. The application of heat and sonication can significantly increase the amount of solute that dissolves, and these conditions should be carefully controlled and reported.
Factors Influencing DSPC Solubility
The solubility of phospholipids like DSPC is governed by the interplay of their amphiphilic nature and the properties of the organic solvent.
-
Solvent Polarity: As a phospholipid, DSPC possesses a polar head group (phosphocholine) and two long, nonpolar acyl chains (stearic acid). Its solubility is generally higher in solvents that can effectively solvate both the polar and nonpolar regions of the molecule. Chloroform, a moderately polar solvent, is an excellent solvent for DSPC.
-
Temperature: The solubility of most solids, including DSPC, in organic solvents increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. The phase transition temperature (Tm) of DSPC is approximately 55°C, and its solubility is expected to increase significantly at temperatures approaching or exceeding this value.
-
Acyl Chain Length and Saturation: The long, saturated stearic acid chains in DSPC contribute to its relatively high melting point and lower solubility in some solvents compared to phospholipids with shorter or unsaturated acyl chains.
Experimental Protocols
Adapted Protocol for Determining DSPC Solubility
This protocol is a suggested framework based on established methods for solubility determination.
1. Materials and Equipment:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) of high purity.
-
Organic solvents of analytical grade.
-
Analytical balance.
-
Vials with screw caps.
-
Temperature-controlled shaker or incubator.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a method for phosphorus quantification.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of DSPC to a known volume of the organic solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved DSPC.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification of Dissolved DSPC:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of DSPC in the diluted sample using a validated analytical method, such as HPLC-ELSD or a colorimetric assay for phosphorus content after digestion of the lipid.
-
Prepare a calibration curve using standard solutions of DSPC of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of DSPC in the original supernatant, taking into account the dilution factor. This value represents the solubility of DSPC in the specific organic solvent at the tested temperature.
-
Visualization of Experimental Workflow
A primary application of DSPC is in the formation of liposomes for drug delivery. The thin-film hydration method is a common and well-established technique for this purpose.[8][9][10][11][12]
Caption: Workflow for Liposome Preparation by the Thin-Film Hydration Method.
This guide provides foundational knowledge on the solubility of this compound in organic solvents, essential for its effective use in research and pharmaceutical development. The provided data and protocols serve as a starting point for formulation scientists, and it is recommended that solubility is determined empirically for specific applications and solvent systems.
References
- 1. DSPC Supplier | CAS 816-94-4 | Tocris Bioscience [tocris.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. acri.gov.tw [acri.gov.tw]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
The Influence of Cholesterol on 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Lipid Bilayers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biophysical interactions between 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a high transition temperature phospholipid, and cholesterol within lipid bilayer membranes. Understanding these interactions is critical for the rational design of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where membrane properties directly influence stability, encapsulation efficiency, and release kinetics. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the core concepts and workflows.
Core Concepts: The Cholesterol Condensation Effect and Phase Behavior
Cholesterol is a crucial regulator of membrane fluidity and structure. Its interaction with saturated phospholipids like DSPC is primarily characterized by the cholesterol condensation effect . At temperatures above the main phase transition temperature (Tm) of the phospholipid, cholesterol's rigid sterol ring structure restricts the motional freedom of the lipid acyl chains. This leads to a more ordered and condensed membrane state, known as the liquid-ordered (Lo) phase, which is distinct from the gel (So) and liquid-disordered (Ld) phases.
The key consequences of this interaction are:
-
Increased Membrane Thickness: The ordering of the acyl chains causes them to become more extended, resulting in an increase in the overall thickness of the lipid bilayer.
-
Decreased Area per Lipid: The condensing effect reduces the lateral space occupied by each phospholipid molecule.
-
Modulation of Phase Transitions: Cholesterol broadens and eventually eliminates the sharp gel-to-liquid crystalline phase transition of DSPC.
-
Increased Acyl Chain Order: The presence of cholesterol significantly increases the orientational order of the DSPC acyl chains.
Quantitative Data on DSPC-Cholesterol Bilayer Properties
The following tables summarize quantitative data on the structural and thermodynamic properties of DSPC bilayers as a function of cholesterol concentration. Data is compiled from both experimental studies and molecular dynamics (MD) simulations to provide a comprehensive overview.
Table 1: Thermodynamic Properties of DSPC-Cholesterol Bilayers from Differential Scanning Calorimetry (DSC)
| Cholesterol (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0 | 54.8 | High |
| 2 | Broadened | Decreased |
| 4 | Broadened | Decreased |
| 7 | Broadened | Decreased |
| 10 | Broadened | Significantly Decreased |
| 14 | Very Broad | Very Low |
| 20 | Very Broad | Very Low |
| 40 | No discernible transition | N/A |
| 50 | No discernible transition | N/A |
Note: The DSC thermogram of pure DSPC shows a sharp endothermic peak at its main transition temperature. With increasing cholesterol, this peak broadens and decreases in enthalpy, indicating a loss of cooperative melting. At high cholesterol concentrations, the sharp transition is abolished, consistent with the formation of the liquid-ordered phase.
Table 2: Structural Properties of DSPC-Cholesterol Bilayers from Molecular Dynamics (MD) Simulations and Experimental Data
| Cholesterol (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | sn-2 Chain Deuterium Order Parameter (-SCD) at C2 |
| 0 | ~60 | ~45 | ~0.20 |
| 10 | Decreased | Increased | Increased |
| 20 | ~50 | ~48 | ~0.35 |
| 30 | Decreased | Increased | Increased |
| 40 | ~45 | ~50 | ~0.45 |
| 50 | ~40 | Increased | ~0.45 |
Note: Experimental values for area per lipid and bilayer thickness are often derived from X-ray and neutron scattering experiments, while order parameters are typically determined by 2H-NMR spectroscopy. The values presented are representative of trends observed in the literature. MD simulations provide atomic-level detail and are generally in good agreement with experimental findings.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific instrumentation and research questions.
Differential Scanning Calorimetry (DSC)
Objective: To measure the thermotropic phase behavior of DSPC-cholesterol vesicles.
Methodology:
-
Lipid Film Preparation:
-
Appropriate amounts of DSPC and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
The film is further dried under vacuum for at least 2 hours to remove residual solvent.
-
-
Vesicle Hydration:
-
The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES) by vortexing at a temperature above the Tm of DSPC (e.g., 65°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
A known amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An equal volume of buffer is sealed in a reference pan.
-
The pans are placed in the DSC instrument, and the temperature is scanned over a desired range (e.g., 20°C to 80°C) at a controlled heating and cooling rate (e.g., 1-2°C/min).
-
The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the phase transition (ΔH) by integrating the area under the transition peak.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the orientational order of the DSPC acyl chains.
Methodology:
-
Sample Preparation (Oriented Bilayers):
-
A solution of DSPC (often perdeuterated on one or both acyl chains, e.g., DSPC-d70) and cholesterol in an organic solvent is deposited onto a stack of thin glass plates.
-
The solvent is slowly evaporated to create oriented lipid bilayers on the glass surfaces.
-
The stack of plates is hydrated by equilibrating in a chamber with a controlled humidity and temperature.
-
-
NMR Spectroscopy:
-
The sample is placed in a solid-state NMR probe with the normal to the glass plates oriented at a specific angle (e.g., 0° or 90°) relative to the static magnetic field.
-
²H-NMR spectra are acquired using a quadrupolar echo pulse sequence.
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
The deuterium order parameter (SCD) for a specific C-D bond is calculated using the equation: ΔνQ = (3/4)(e²qQ/h) * SCD * (3cos²θ - 1), where (e²qQ/h) is the quadrupolar coupling constant for a C-D bond, and θ is the angle between the bilayer normal and the magnetic field.
-
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the lamellar d-spacing and bilayer thickness.
Methodology:
-
Sample Preparation (Multilamellar Vesicles):
-
MLVs are prepared as described in the DSC protocol.
-
The vesicle suspension is concentrated and loaded into a thin-walled quartz capillary.
-
-
SAXS Measurement:
-
The capillary is placed in a temperature-controlled sample holder in the SAXS instrument.
-
The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected by a 2D detector.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.
-
For multilamellar systems, a series of Bragg peaks will be observed. The lamellar d-spacing is calculated from the position of the first-order Bragg peak (q₁) using the formula: d = 2π/q₁.
-
By analyzing the form factor of the scattering curve, which can be obtained from measurements of unilamellar vesicles, the bilayer thickness can be modeled and determined.
-
Visualizations of Core Concepts and Workflows
The following diagrams, generated using the DOT language, visualize key relationships and processes described in this guide.
Caption: Cholesterol's condensation effect on DSPC bilayers.
Caption: Phase behavior of DSPC in the presence of cholesterol.
Caption: A typical experimental workflow for studying DSPC-cholesterol interactions.
understanding the biophysical properties of DSPC membranes
An In-depth Technical Guide to the Biophysical Properties of DSPC Membranes
This guide provides a comprehensive overview of the core biophysical properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) membranes, tailored for researchers, scientists, and drug development professionals. DSPC is a saturated phospholipid widely utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications, owing to its high transition temperature and membrane stability.[1]
Core Biophysical Properties of DSPC Membranes
The biophysical characteristics of DSPC membranes are crucial for their function in drug delivery systems and as model membranes in research. These properties are highly dependent on temperature, transitioning from a rigid gel phase to a more fluid liquid-crystalline phase at a specific temperature.
Quantitative Data Summary
The following tables summarize the key quantitative biophysical parameters of DSPC membranes.
| Property | Value | Conditions | Source |
| Phase Transition Temperature (Tm) | 55 °C | - | [2] |
| 54.5 °C | - | [2] | |
| 55.6 °C | Ambient Pressure | [3] | |
| Membrane Thickness (Gel Phase) | 6.2 ± 0.1 nm | - | [4] |
| ~6.8 nm | Crystalline Phase | [5] | |
| Membrane Thickness (Fluid Phase) | 5.1 ± 0.1 nm | - | [4] |
| Area Per Lipid (APL) | 47.4 Ų (Inner Monolayer) | 295 K | [1] |
| 48.5 Ų (Outer Monolayer) | 295 K | [1] | |
| 46.8 Ų (Average) | 295 K | [1] | |
| Bending Rigidity (κ) | 3.74 x 10⁻²⁰ J | 295 K (MD Simulations) | [6] |
| 5.0 ± 2.4 x 10⁻²⁰ J | 295 K (Flicker Noise Spectroscopy) | [6] | |
| Area Compressibility (KA) | 0.57 N/m | 295 K (MD Simulations) | [6][7] |
Influence of Cholesterol on DSPC Membranes
Cholesterol is a common component in liposomal formulations, where it modulates the fluidity and stability of the lipid bilayer.[8] In DSPC membranes, cholesterol influences the phase behavior and mechanical properties, leading to the formation of a liquid-ordered (Lo) phase.[2][5]
| Property | Effect of Cholesterol | Source |
| Phase Behavior | Induces the formation of a liquid-ordered (Lo) phase. At certain concentrations, can lead to phase separation into Lo and gel (Lβ) or Lo and liquid-disordered (Ld) phases. | [2][5] |
| Membrane Fluidity | Increases fluidity in the gel phase and decreases fluidity in the liquid-crystalline phase, effectively buffering the membrane's response to temperature changes. | [9][10] |
| Membrane Permeability | Generally decreases the permeability of the membrane to small molecules. | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize DSPC membranes.
Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a defined size.
Materials:
-
DSPC powder
-
Cholesterol (if required)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation: Dissolve DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Vacuum Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DSPC (i.e., >55 °C) to facilitate lipid hydration and vesicle formation.[12]
-
Vesicle Formation: Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should also be performed at a temperature above the Tm of DSPC.[12] The suspension is typically passed through the membrane multiple times to ensure size homogeneity.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the heat changes associated with the phase transition of the lipid bilayer.[13][14]
Protocol:
-
Sample Preparation: Prepare a concentrated suspension of DSPC liposomes in the desired buffer.
-
Instrument Setup: Load the liposome sample into a DSC sample pan and an equal volume of the corresponding buffer into a reference pan.
-
Thermal Scan: Heat the sample and reference pans at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the phase transition of DSPC (e.g., 20 °C to 70 °C).
-
Data Analysis: The phase transition is observed as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition.[15][16]
X-ray Diffraction for Structural Analysis
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide information on the lamellar spacing and hydrocarbon chain packing of the lipid bilayer, respectively.[17]
Protocol:
-
Sample Preparation: Prepare a concentrated, oriented sample of DSPC membranes, often by depositing a lipid solution on a flat substrate and allowing the solvent to evaporate, followed by hydration.
-
Data Acquisition: Mount the sample in an X-ray beam. For SAXS, collect the scattering data at small angles to determine the lamellar repeat distance (d-spacing). For WAXS, collect data at wider angles to analyze the packing of the lipid acyl chains.
-
Data Analysis: The SAXS pattern for a lamellar phase will show a series of Bragg peaks at positions corresponding to the d-spacing. The WAXS pattern will show a sharp peak in the gel phase, indicative of ordered chain packing, and a broad, diffuse peak in the liquid-crystalline phase, reflecting disordered chains.
Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion
FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within the membrane.
Protocol:
-
Sample Preparation: Prepare DSPC liposomes (or a supported lipid bilayer) containing a small amount of a fluorescently labeled lipid probe.
-
Photobleaching: Using a high-intensity laser beam on a confocal microscope, photobleach the fluorescent probes in a small, defined region of the membrane.
-
Fluorescence Recovery: Monitor the recovery of fluorescence in the bleached area over time as unbleached probes from the surrounding membrane diffuse into it.
-
Data Analysis: The rate of fluorescence recovery is used to calculate the diffusion coefficient of the lipid probe, providing a measure of membrane fluidity.
Visualizations of Pathways and Processes
The following diagrams illustrate key concepts related to DSPC membranes.
Signaling Pathway: EGFR Signaling in a Lipid Raft
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, and can also contain saturated phospholipids like DSPC. They serve as platforms for cellular signaling.[4] The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway that can occur within a lipid raft.
Caption: EGFR signaling pathway within a lipid raft.
Experimental Workflow: Liposome Preparation and DSC Analysis
This diagram outlines the key steps in preparing DSPC liposomes and analyzing their phase behavior using DSC.
Caption: Workflow for DSPC liposome preparation and DSC analysis.
Logical Relationship: Temperature, Phase, and DSPC Membrane Properties
This diagram illustrates how temperature influences the phase of a DSPC membrane and, consequently, its key biophysical properties.
Caption: Relationship between temperature, phase, and DSPC membrane properties.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. ucm.es [ucm.es]
- 13. improvedpharma.com [improvedpharma.com]
- 14. ecommons.cornell.edu [ecommons.cornell.edu]
- 15. youtube.com [youtube.com]
- 16. Src family kinases mediate epidermal growth factor receptor signaling from lipid rafts in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Liposomes via Thin-Film Hydration
Introduction
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly utilized in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tc) of approximately 55°C contributes to the formation of stable, rigid liposomal membranes at physiological temperatures, which can reduce drug leakage and enhance circulation times. The thin-film hydration method is a robust and widely used technique for the preparation of liposomes. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a more uniform size distribution and produce unilamellar vesicles (LUVs), the MLV suspension is typically subjected to a downsizing process, such as extrusion.
These application notes provide a detailed protocol for the preparation and characterization of DSPC-based liposomes using the thin-film hydration and extrusion method.
Key Experimental Considerations
Several factors can influence the physicochemical properties of the final liposomal formulation:
-
Lipid Composition: The choice of lipids and their molar ratios are critical. Cholesterol is often included in DSPC formulations to modulate membrane fluidity, reduce permeability, and enhance stability.
-
Solvent Selection: A volatile organic solvent or a solvent mixture that can effectively dissolve all lipid components is essential. Chloroform or a chloroform:methanol mixture is commonly used.
-
Hydration Medium: The pH, ionic strength, and composition of the aqueous buffer used for hydration can impact the surface charge (zeta potential) and stability of the liposomes.
-
Extrusion Parameters: The pore size of the polycarbonate membranes used during extrusion is the primary determinant of the final liposome size. The number of extrusion cycles can also affect the homogeneity of the liposome suspension.
Characterization of DSPC Liposomes
The prepared liposomes should be thoroughly characterized to ensure they meet the desired specifications. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the width of the size distribution. A low PDI value (typically < 0.2) indicates a monodisperse and homogeneous liposome population.
-
Zeta Potential: This measurement provides information about the surface charge of the liposomes, which is a critical factor for their stability in suspension and their interaction with biological systems.
-
Encapsulation Efficiency: This parameter quantifies the amount of drug or active pharmaceutical ingredient (API) successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated material from the liposomes and quantifying the encapsulated drug.
Expected Physicochemical Properties
The following table summarizes typical quantitative data for DSPC-based liposomes prepared by the thin-film hydration method followed by extrusion.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPC | 100 - 150 | < 0.2 | -5 to -20 | Dependent on the encapsulated agent |
| DSPC:Cholesterol (2:1 molar ratio) | 80 - 120 | < 0.15 | -2 to -15 | Generally higher than DSPC alone |
Experimental Protocol: Preparation of DSPC/Cholesterol Liposomes
This protocol details the preparation of small unilamellar vesicles (SUVs) composed of DSPC and cholesterol (2:1 molar ratio) using the thin-film hydration method followed by extrusion.
Materials and Equipment
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask (e.g., 50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (e.g., 1 mL gas-tight)
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure
1. Lipid Dissolution a. Weigh the desired amounts of DSPC and cholesterol for a 2:1 molar ratio. For example, for a total lipid concentration of 10 µmol, use 6.67 µmol of DSPC and 3.33 µmol of cholesterol. b. Dissolve the lipids in a suitable volume of chloroform (e.g., 2 mL) in a clean round-bottom flask. c. Gently swirl the flask until the lipids are completely dissolved and the solution is clear.
2. Thin-Film Formation a. Attach the round-bottom flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent but below the Tc of DSPC (e.g., 40-50°C). c. Start the rotation of the flask and gradually apply a vacuum to evaporate the chloroform. d. A thin, uniform lipid film should form on the inner surface of the flask. e. Once the film appears dry, continue to keep the flask under high vacuum for at least 1-2 hours to remove any residual solvent.
3. Hydration a. Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C). b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Immediately and vigorously agitate the flask (e.g., using a vortex mixer) for several minutes until the entire lipid film is dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). d. Maintain the temperature of the suspension above the Tc of DSPC during this process.
4. Extrusion (Size Reduction) a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C). c. Draw the MLV suspension into a syringe and place it in one of the extruder ports. d. Place an empty syringe in the opposing port. e. Manually push the MLV suspension through the membrane from one syringe to the other. f. Repeat this extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final liposome suspension is collected in the opposite syringe from where it started. g. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
5. Characterization a. Allow the liposome suspension to cool to room temperature. b. Dilute a small aliquot of the liposome suspension with filtered PBS. c. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument. d. Measure the zeta potential of the diluted liposome suspension using the same instrument.
Visual Representations
Caption: Experimental workflow for DSPC liposome preparation.
Caption: Factors influencing liposome properties.
Application Notes and Protocols for the Use of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) in mRNA Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. As a saturated phospholipid, DSPC plays a pivotal role as a "helper lipid," contributing to the structural integrity and stability of the LNP assembly. Its high phase transition temperature and rigid nature, stemming from its two 18-carbon stearoyl acyl chains, result in the formation of tightly packed and stable lipid bilayers. This stability is crucial for protecting the encapsulated mRNA from degradation and for controlling the release of the payload. In the widely adopted four-component LNP system, which includes an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC typically constitutes around 10 mole percent of the total lipid composition.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of DSPC-containing mRNA LNPs.
Core Concepts and the Role of DSPC
The success of mRNA-LNP technology, exemplified by the COVID-19 vaccines, hinges on the careful selection and optimization of its lipid components.[1][3] DSPC's primary functions within the LNP structure are:
-
Structural Stability: DSPC's saturated acyl chains and high melting point (55°C) contribute to a rigid and stable LNP structure, which is essential for a longer circulation half-life in the body.[4]
-
Bilayer Formation: It participates in the formation of the lipid bilayer that encapsulates and protects the mRNA payload.
-
Modulation of Delivery: While not directly fusogenic like some other phospholipids (e.g., DOPE), DSPC influences the overall biophysical properties of the LNP, which in turn affects its interaction with cell membranes and the subsequent endosomal escape of the mRNA cargo.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and performance of DSPC-containing mRNA LNPs.
Table 1: Typical Molar Ratios of Components in DSPC-Containing mRNA LNPs
| Component | Molar Ratio (%) | Reference(s) |
| Ionizable Cationic Lipid | 50 | [1][2] |
| DSPC | 10 | [1][2] |
| Cholesterol | 38.5 | [1][2] |
| PEGylated Lipid | 1.5 | [1][2] |
Table 2: Physicochemical Properties of a Standard DSPC-Containing mRNA LNP Formulation
| Parameter | Typical Value | Reference(s) |
| Particle Size (Hydrodynamic Diameter) | < 200 nm | [2] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| mRNA Encapsulation Efficiency | > 95% | [2] |
| Zeta Potential | Near-neutral at physiological pH | [2] |
Experimental Protocols
Protocol 1: Formulation of DSPC-Containing mRNA LNPs using Microfluidics
This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA)
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Ethanol (absolute, RNase-free)
-
Citrate buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr)
-
Syringes (1 mL, Luer-lock)
-
Dialysis cassette (e.g., 14 kDa MWCO)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol.
-
In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol should be between 10-20 mg/mL.
-
-
mRNA Solution Preparation:
-
Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter to optimize, typically ranging from 3:1 to 6:1.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio on the microfluidic device. A common ratio is 3:1 (aqueous:organic).[1]
-
Set the total flow rate. A typical starting point is 12 mL/min.[1]
-
Initiate the mixing process according to the instrument's instructions. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C. Perform two buffer exchanges over a period of at least 16 hours.[1]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Perform the measurement at 25°C.
2. mRNA Encapsulation Efficiency Determination (RiboGreen Assay):
-
This assay quantifies the amount of encapsulated mRNA by measuring the fluorescence of a dye (RiboGreen) that specifically binds to single-stranded RNA.
-
Materials: RiboGreen reagent, TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), Triton X-100 (2% v/v in TE buffer), 96-well black plate, fluorescence plate reader.
-
Procedure:
-
Prepare a standard curve of free mRNA in TE buffer.
-
In a 96-well plate, prepare two sets of LNP samples:
-
Total mRNA: Dilute LNPs in TE buffer containing 0.5% Triton X-100 to disrupt the particles and release all mRNA.
-
Free mRNA: Dilute LNPs in TE buffer without Triton X-100.
-
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Add the diluted RiboGreen reagent to all wells and incubate for 5 minutes in the dark.[5]
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the mRNA concentration in each sample using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: In Vitro Transfection and Protein Expression Assay
1. Cell Culture:
-
Culture a suitable cell line, such as HEK293T cells, in appropriate growth medium.
2. Transfection:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add the DSPC-containing mRNA-LNPs (encoding a reporter like Luciferase) to the cells at various concentrations.
-
Incubate the cells for 24-48 hours.
3. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
Protocol 4: In Vivo Biodistribution Study
1. Animal Model:
-
Use a suitable animal model, such as BALB/c mice.
2. Administration:
-
Administer the DSPC-containing mRNA-LNPs (encoding a reporter like Luciferase) to the mice via the desired route (e.g., intramuscular or intravenous injection).
3. In Vivo Imaging:
-
At various time points post-injection, anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Image the mice using an In Vivo Imaging System (IVIS) to detect the bioluminescence signal. This allows for the visualization and quantification of protein expression in different organs.
4. Ex Vivo Imaging:
-
After the final in vivo imaging time point, euthanize the mice and harvest major organs (e.g., liver, spleen, lungs, heart, kidneys).
-
Image the isolated organs using the IVIS to get a more precise quantification of protein expression in each tissue.
Visualizations
References
Application Notes and Protocols for Encapsulating Hydrophobic Drugs using 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tc) of approximately 55°C contributes to the formation of rigid and stable bilayers at physiological temperatures, making it an excellent choice for encapsulating and controlling the release of hydrophobic drugs. These application notes provide detailed protocols for the preparation and characterization of DSPC-based liposomes for the encapsulation of hydrophobic therapeutic agents.
Key Advantages of DSPC for Hydrophobic Drug Encapsulation
-
High Stability: DSPC-based liposomes exhibit low drug leakage rates due to their rigid membrane structure below their Tc. Liposomes formulated with DSPC are substantially more stable than those made with phospholipids having lower transition temperatures, such as dipalmitoyl phosphatidylcholine (DPPC).[1]
-
Controlled Release: The rigid nature of the DSPC bilayer allows for slow and sustained release of encapsulated drugs. For instance, DSPC liposomes loaded with cisplatin demonstrated only a 2% drug release after 72 hours at 37°C.[2]
-
Biocompatibility: DSPC is a biocompatible and biodegradable lipid, making it suitable for in vivo applications.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for DSPC-based liposomes from various studies.
Table 1: Physicochemical Properties of DSPC-Liposomes
| Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPC:Cholesterol | 125 ± 20 | Not Reported | Not Reported | [1] |
| DSPC:Cholesterol | 149 | 0.3 | -13.3 | [4] |
| DSPC:Cholesterol:DSPE-PEG2000 | < 100 | Not Reported | Not Reported | [4] |
Table 2: Encapsulation Efficiency and Drug Release
| Drug (Hydrophobicity) | Formulation | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Ibuprofen (Hydrophobic) | DSPC Liposomes with SBE-β-CD | ~80% | Significantly suppressed early-stage rapid release | [5] |
| Doxorubicin | DSPC:Cholesterol:DSPE-PEG2000 | >90% | ~80% release after 48 hours | [6] |
| Cisplatin (Hydrophilic drug example for stability comparison) | DSPC Liposomes | Not Reported | 2% release after 72 hours at 37°C | [2] |
| Ursolic Acid (Lipophilic) | DSPC:Cholesterol (7:3 mmol) | Not Reported | Not Reported | [7][8][9][10] |
| Quercetin and Resveratrol | DSPC:Cholesterol | 97% | Not Reported | [4] |
Experimental Protocols
Protocol 1: Preparation of DSPC-Based Liposomes using Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing a hydrophobic drug using the thin-film hydration method followed by extrusion.[7][10]
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Hydrophobic drug (e.g., Ursolic acid)
-
Chloroform
-
Ultrapure water or desired buffer
Equipment:
-
Round bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Water bath sonicator
-
Extruder (e.g., Avanti Mini Extruder)
-
Polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)
Procedure:
-
Lipid and Drug Dissolution:
-
Dissolve DSPC, cholesterol, and the hydrophobic drug in chloroform in a round bottom flask. A common molar ratio for DSPC to cholesterol is 7:3.[7][8][9] The drug-to-lipid ratio should be optimized for the specific drug (e.g., 1:20 w/w for Ursolic acid).[7][8][9]
-
Stir the mixture for 15 minutes at a temperature above the Tc of the lipid (60°C).[7][8][9]
-
-
Thin-Film Formation:
-
Hydration:
-
Hydrate the lipid film with ultrapure water or a suitable aqueous buffer. The volume of the aqueous phase will determine the final lipid concentration.
-
Stir the resulting suspension at a temperature above the Tc of the lipid (60°C) for 30 minutes.[7][8][9]
-
Vortex the suspension for 2 minutes to facilitate the formation of multilamellar vesicles (MLVs).[7][8][9]
-
-
Extrusion for Size Reduction:
-
To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes using a mini-extruder.[7]
-
Perform the extrusion at a temperature above the Tc of the lipid (e.g., 60-65°C).
-
Pass the suspension through a 100 nm pore size membrane 11 times, followed by 11 passes through a 50 nm pore size membrane to achieve a final liposome size between 50-100 nm.[7][8][9]
-
Protocol 2: Characterization of DSPC Liposomes
1. Particle Size and Zeta Potential Analysis:
This protocol outlines the measurement of particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Equipment:
-
Malvern Zetasizer Nano ZS or equivalent DLS instrument
-
Cuvettes
Procedure:
-
Instrument Preparation:
-
Turn on the Zetasizer and allow the laser to stabilize for at least 1 hour.[8]
-
-
Particle Size Measurement:
-
Set up a manual Standard Operating Procedure (SOP) for particle size measurement.[7][8]
-
Set the dispersant to water at 25°C, with a viscosity of 0.8872 cP and a refractive index of 1.330.[7][8]
-
Set the equilibration time to 120 seconds and the measurement angle to 173° backscatter.[7][8]
-
Fill a cuvette with the liposome sample to a depth of approximately 1 cm.[7][8]
-
Place the cuvette in the instrument and initiate the measurement.
-
-
Zeta Potential Measurement:
2. Encapsulation Efficiency Determination:
Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated drug from the liposome formulation. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 column. The liposomes will elute in the void volume, while the free drug is retained.
-
Centrifugation: Pellet the liposomes by ultracentrifugation. The free drug will remain in the supernatant.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.
-
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes from the purified fraction using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Calculation:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Visualizations
Caption: Experimental workflow for preparation and characterization of DSPC liposomes.
Caption: Logical relationship of DSPC properties to its application in drug delivery.
References
- 1. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSPC 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (for injection) - AVT [avt-pharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent [jstage.jst.go.jp]
- 6. youtube.com [youtube.com]
- 7. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. protocols.io [protocols.io]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Application Notes and Protocols for the Analytical Characterization of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications.[1] Its high phase transition temperature (Tc) of approximately 55°C contributes to the formation of stable, rigid bilayers at physiological temperatures, making DSPC-based liposomes excellent vehicles for controlled drug release.[2] The therapeutic efficacy and safety of these liposomal formulations are critically dependent on their physicochemical properties. Therefore, comprehensive characterization using a suite of analytical techniques is paramount.
This document provides detailed application notes and experimental protocols for the essential analytical techniques required for the characterization of DSPC-based liposomes, including size, zeta potential, morphology, lamellarity, encapsulation efficiency, drug release, and stability.
Physicochemical Characterization
A thorough understanding of the physical and chemical attributes of DSPC liposomes is fundamental to ensuring their quality, stability, and in vivo performance.
Vesicle Size, Polydispersity, and Zeta Potential
Vesicle size and surface charge are critical parameters that influence the circulation time, biodistribution, and cellular uptake of liposomes.
| Parameter | Technique | Typical Values for DSPC Liposomes | Key Considerations |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 50 - 200 nm (dependent on preparation method)[3][4] | Influenced by extrusion pressure, filter pore size, and lipid concentration. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 for a monodisperse population | A measure of the width of the particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 mV to +10 mV (for neutral DSPC liposomes in saline) | Varies with buffer composition, pH, and the inclusion of charged lipids. |
Protocol 1: Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration to avoid multiple scattering effects. A concentration of approximately 0.1-1.0 mg/mL total lipid is often appropriate. Filter the buffer using a 0.22 µm syringe filter before use.
-
Instrument Setup:
-
Set the laser wavelength (e.g., 633 nm).
-
Set the scattering angle to 90° or 173°.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the diluted liposome sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index from the measured diffusion coefficient of the liposomes.
Protocol 2: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
-
Sample Preparation: Dilute the liposome suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true surface potential.
-
Instrument Setup:
-
Use a dedicated folded capillary cell.
-
Equilibrate the instrument to 25°C.
-
-
Measurement:
-
Carefully inject the diluted sample into the capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes.
-
-
Data Analysis: The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
Figure 1: Experimental workflow for DLS and ELS analysis.
Morphology and Lamellarity
Visualization of liposomes is crucial for confirming their spherical shape, assessing the integrity of the bilayer, and determining their lamellarity (the number of lipid bilayers).
| Technique | Information Provided | Key Considerations |
| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | High-resolution images of individual liposomes, revealing morphology, lamellarity, and size distribution.[5][6][7][8] | Vitrification of the sample is critical to preserve the native structure of the liposomes.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can distinguish between the inner and outer leaflets of the bilayer, providing information on lamellarity.[3][9] | Requires specific probes or shift reagents to differentiate signals from the inner and outer environments. |
Protocol 3: Morphology and Lamellarity by Cryo-TEM
-
Sample Preparation:
-
Place a TEM grid in a vitrification robot (e.g., Vitrobot).
-
Apply 3-4 µL of the liposome suspension to the grid.
-
Blot the excess liquid to create a thin film.
-
Plunge-freeze the grid in liquid ethane to rapidly vitrify the sample.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen conditions.
-
Acquire images at low electron doses to minimize radiation damage to the sample.
-
-
Data Analysis: Analyze the acquired images to determine the morphology, size, and number of bilayers of the liposomes.
Protocol 4: Lamellarity Assessment by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated liposome suspension (e.g., 20-30 mg/mL).
-
Add a membrane-impermeable shift reagent, such as Praseodymium (Pr³⁺), to the external buffer. This will shift the ³¹P NMR signal of the phospholipids in the outer monolayer.
-
-
NMR Measurement:
-
Acquire a ³¹P NMR spectrum of the liposome suspension.
-
Acquire a second spectrum after the addition of a lytic agent (e.g., Triton X-100) to disrupt the liposomes and expose all phospholipids to the shift reagent.
-
-
Data Analysis: The ratio of the integrated peak areas of the shifted and unshifted signals in the initial spectrum provides a measure of the proportion of phospholipids in the outer monolayer, from which the lamellarity can be inferred. For unilamellar vesicles, the ratio of outer to inner leaflet phospholipids can be calculated.
Figure 2: Interplay of preparation methods and liposome properties.
Phase Transition Temperature
The phase transition temperature (Tc) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For DSPC, this transition is sharp and occurs at a high temperature, which is a key factor in the stability of these liposomes.
| Technique | Information Provided | Typical Value for DSPC | Key Considerations |
| Differential Scanning Calorimetry (DSC) | The temperature and enthalpy of the gel-to-liquid crystalline phase transition. | ~55°C | The inclusion of other lipids (e.g., cholesterol) or encapsulated drugs can broaden or shift the phase transition. |
Protocol 5: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.
-
Prepare a reference pan containing the same volume of the corresponding buffer.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tc (e.g., 25°C).
-
Scan the temperature at a controlled rate (e.g., 1-5°C/min) to a temperature above the Tc (e.g., 70°C).
-
-
Data Analysis: The phase transition temperature is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of the transition can be calculated by integrating the area under the peak.
Encapsulation Efficiency and Drug Release
For liposomes to be effective drug delivery vehicles, they must efficiently encapsulate the therapeutic agent and release it in a controlled manner at the target site.
Encapsulation Efficiency
Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.
| Drug Type | Technique | Typical EE% for DSPC Liposomes | Key Considerations |
| Hydrophilic Drugs | Size Exclusion Chromatography (SEC), Dialysis, Centrifugation | 2-15% (passive loading) | EE is highly dependent on the preparation method and the physicochemical properties of the drug. |
| Lipophilic Drugs | Dialysis, Centrifugation | >90% | Lipophilic drugs tend to have higher encapsulation efficiencies as they partition into the lipid bilayer. |
| Ionizable Drugs | Remote Loading | >90% | Active loading techniques can significantly increase the EE of ionizable drugs. |
Protocol 6: Encapsulation Efficiency Determination by Size Exclusion Chromatography (SEC)
-
Column Preparation: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-50) with the external buffer.
-
Separation:
-
Apply a known volume of the liposome formulation to the top of the column.
-
Elute the sample with the external buffer. The larger liposomes containing the encapsulated drug will elute first, followed by the smaller, free drug molecules.
-
-
Quantification:
-
Collect the fractions and quantify the amount of drug in the liposome fraction and the free drug fraction using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Drug Release
In vitro drug release studies are performed to predict the in vivo performance of the liposomal formulation.
Protocol 7: In Vitro Drug Release Study using Dialysis
-
Apparatus Setup:
-
Transfer a known amount of the liposomal formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Place the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.
-
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liposomes Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 6. google.com [google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. google.com [google.com]
- 9. pubs.acs.org [pubs.acs.org]
Determining Encapsulation Efficiency of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile drug delivery vesicles that can encapsulate a wide range of therapeutic agents, protecting them from premature degradation and enabling targeted delivery. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly used in liposomal formulations due to its high transition temperature (Tc ≈ 55°C), which results in rigid and stable bilayers at physiological temperatures. A critical quality attribute of any liposomal formulation is its encapsulation efficiency (EE%), which is the percentage of the total drug that is successfully entrapped within the liposomes.[1] Accurate determination of EE% is paramount for dosage calculations, ensuring therapeutic efficacy, and maintaining batch-to-batch consistency.
These application notes provide detailed protocols for determining the encapsulation efficiency of DSPC liposomes, a summary of factors influencing encapsulation, and a compilation of reported EE% values for various encapsulated agents.
Principle of Encapsulation Efficiency Determination
The determination of encapsulation efficiency involves two main steps:
-
Separation of free (unencapsulated) drug from liposome-encapsulated drug.
-
Quantification of the drug in the separated fractions or in the total and one of the separated fractions.
The choice of separation and quantification techniques depends on the physicochemical properties of the drug and the liposomes.
The encapsulation efficiency is then calculated using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Alternatively, if the amount of encapsulated drug is measured directly after separation:
EE% = (Encapsulated Drug / Total Drug) x 100
Factors Influencing Encapsulation Efficiency in DSPC Liposomes
Several factors related to the lipid formulation, the encapsulated drug, and the preparation method can significantly impact the encapsulation efficiency.
Lipid Composition:
-
DSPC Concentration: Generally, a higher lipid concentration leads to a higher encapsulation efficiency for hydrophilic drugs, primarily due to an increase in the total internal aqueous volume of the liposomes.[1]
-
Cholesterol Content: The inclusion of cholesterol can affect membrane rigidity and permeability. The effect on EE% can vary depending on the drug; for some drugs, the incorporation of cholesterol increases EE%, while for others, it can lead to a decrease.[2]
-
Charged Lipids: The presence of charged lipids (e.g., DSPG) can influence the encapsulation of charged drugs through electrostatic interactions.
Drug Properties:
-
Hydrophilicity/Lipophilicity: Hydrophilic drugs are encapsulated in the aqueous core, and their EE% is dependent on the trapped volume. Lipophilic drugs are entrapped within the lipid bilayer, and their encapsulation is influenced by their affinity for the lipid membrane.[3]
-
Molecular Weight: The size of the molecule can influence its ability to be passively entrapped.
-
Charge: Electrostatic interactions between a charged drug and the liposome surface or interior can significantly affect EE%.
Preparation Method:
-
Thin-Film Hydration: This common method's efficiency can be influenced by hydration temperature, time, and the energy input for size reduction (e.g., sonication, extrusion).
-
Ethanol Injection: The rate of injection and the ratio of ethanol to the aqueous phase are critical parameters.
-
Remote Loading (for ionizable drugs): Creating a transmembrane pH or ion gradient can lead to very high encapsulation efficiencies (often >90%) for drugs like doxorubicin.[2]
Experimental Protocols
Here, we provide detailed protocols for two common methods to determine the encapsulation efficiency of DSPC liposomes.
Protocol 1: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. Larger liposomes will elute first from the column, while smaller, unencapsulated drug molecules will be retained longer, allowing for their separation and subsequent quantification.
Materials:
-
Liposome suspension
-
Sephadex® G-50 or similar size exclusion resin
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Chromatography column
-
Fraction collector (optional)
-
Spectrophotometer (UV-Vis or fluorescence, depending on the drug) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Column Preparation:
-
Swell the Sephadex® G-50 resin in the desired buffer according to the manufacturer's instructions.
-
Pack a chromatography column with the swollen resin to the desired bed height (e.g., 10-20 cm).
-
Equilibrate the column by washing with at least 3-5 column volumes of buffer.
-
-
Sample Loading:
-
Carefully load a known volume (e.g., 0.5 mL) of the liposome suspension onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the buffer.
-
The liposome-encapsulated drug will elute in the void volume (the first colored/turbid fractions). The free drug will elute in later fractions.
-
Collect fractions of a defined volume (e.g., 0.5 mL).
-
-
Quantification of Free Drug:
-
Identify the fractions containing the free drug (typically clear and eluting after the liposome fractions).
-
Pool these fractions and measure the drug concentration using a pre-established calibration curve (e.g., via UV-Vis absorbance or fluorescence).
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, unseparated liposome suspension.
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant like Triton™ X-100 (to a final concentration of 0.1-1% v/v) or a solvent like methanol or isopropanol.
-
Measure the total drug concentration in the disrupted sample.
-
-
Calculation:
-
Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 2: Determination of Encapsulation Efficiency using Ultracentrifugation
Principle: This method separates the dense liposomes from the less dense aqueous medium containing the unencapsulated drug by applying high centrifugal forces.
Materials:
-
Liposome suspension
-
Ultracentrifuge with appropriate rotors
-
Ultracentrifuge tubes
-
Buffer
-
Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation:
-
Place a known volume of the liposome suspension into an ultracentrifuge tube.
-
-
Ultracentrifugation:
-
Centrifuge the sample at a high speed (e.g., 100,000 x g or higher) for a sufficient time to pellet the liposomes (e.g., 1-2 hours). The exact parameters will depend on the liposome size and density and should be optimized.
-
-
Separation:
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
The pellet at the bottom of the tube consists of the liposomes with the encapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the collected supernatant using a suitable analytical method.
-
-
Quantification of Total Drug:
-
As in Protocol 1, disrupt an aliquot of the original liposome suspension to determine the total drug concentration.
-
-
Calculation:
-
Calculate the EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Alternative Calculation:
-
The liposome pellet can be resuspended in a known volume of buffer.
-
The liposomes are then disrupted, and the concentration of the encapsulated drug is measured.
-
The EE% is calculated as: EE% = (Encapsulated Drug / Total Drug) x 100
Data Presentation
The following table summarizes reported encapsulation efficiencies for various drugs in DSPC-containing liposomes. It is important to note that EE% is highly dependent on the full composition and preparation method, so these values should be considered as examples.
| Encapsulated Agent | Type of Agent | Liposome Composition (Molar Ratio) | Preparation Method | Encapsulation Efficiency (%) |
| Doxorubicin | Hydrophilic/Amphiphilic | DSPC:Cholesterol (e.g., 2:1) | Remote Loading (pH gradient) | >90%[2][4] |
| Doxorubicin | Hydrophilic/Amphiphilic | DSPC:Cholesterol | Passive Loading | ~20-80% (dependent on cholesterol)[2] |
| Resazurin | Hydrophilic | DSPC | Thin-film hydration | ~50%[3] |
| Inulin (radiolabeled) | Hydrophilic | DSPC:Cholesterol | Sonication | ~2.95%[5] |
| Pinocembrin | Lipophilic | DSPC | Thin-film hydration | High (not quantified)[3] |
| Glibenclamide | Lipophilic | DSPC-containing | Ethanol injection & remote loading | >90%[6] |
| Eugenol | Lipophilic | DSPC:Cholesterol (2:1) | Microfluidics | ~94%[7] |
| Carboplatin | Hydrophilic | DSPC:DSPG:Cholesterol (70:20:10) | Thin-film hydration | High (not quantified)[8] |
Mandatory Visualizations
Caption: General workflow for determining liposome encapsulation efficiency.
Caption: Key factors influencing the encapsulation efficiency of liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Manufacturing and Characterisation of Eugenol-Enclosed Liposomes Produced by Microfluidic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Methods for Surface Modification of 1,2-Distearoyllecithin Vesicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of vesicles composed of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid commonly used in the formulation of liposomal drug delivery systems. The rigidity and stability of the DSPC bilayer make it an excellent platform for developing targeted and long-circulating nanocarriers. Surface modification is a critical step in tailoring these vesicles for specific biomedical applications, including targeted drug delivery, gene therapy, and diagnostics.
This guide covers key surface modification techniques, including PEGylation for enhanced circulation, and the conjugation of antibodies and peptides for active targeting. Detailed protocols, quantitative data, and visual workflows are provided to assist researchers in the successful design and execution of their experiments.
Covalent Surface Modification Strategies
Covalent modification provides a stable and robust method for attaching functional molecules to the surface of DSPC vesicles. This is typically achieved by incorporating a lipid anchor with a reactive functional group into the vesicle bilayer.
PEGylation: Enhancing Circulation Time
PEGylation, the process of attaching polyethylene glycol (PEG) chains to the liposome surface, is a cornerstone of modern liposomal drug delivery. The hydrophilic and flexible PEG layer creates a steric barrier that reduces opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the vesicles.
Experimental Workflow for PEGylation:
Caption: Workflow for the preparation and characterization of PEGylated DSPC vesicles.
Protocol for Preparation of PEGylated DSPC Vesicles:
-
Lipid Film Hydration:
-
Co-dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the active pharmaceutical ingredient (API) by vortexing at a temperature above the phase transition temperature of DSPC (~55°C).
-
-
Vesicle Sizing:
-
Subject the hydrated lipid suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder heated above the phase transition temperature of DSPC. This process ensures the formation of unilamellar vesicles with a narrow size distribution.
-
-
Purification:
-
Remove unencapsulated API by size exclusion chromatography or dialysis.
-
Quantitative Data on PEGylation:
The concentration and chain length of the incorporated DSPE-PEG can significantly impact the physicochemical properties and in vivo performance of DSPC vesicles.
| DSPE-PEG2000 (mol%) | Vesicle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Half-life (h) |
| 0 | 110 ± 5 | 0.15 ± 0.03 | 85 ± 5 | < 1 |
| 2 | 112 ± 6 | 0.12 ± 0.02 | 82 ± 6 | 10 ± 2 |
| 5 | 115 ± 5 | 0.10 ± 0.02 | 80 ± 5 | 24 ± 4 |
| 10 | 125 ± 8 | 0.18 ± 0.04 | 75 ± 7 | 18 ± 3 |
Note: Data are representative and may vary depending on the specific lipid composition, drug encapsulated, and experimental conditions.
Antibody Conjugation for Active Targeting
Conjugating antibodies to the surface of DSPC vesicles enables active targeting to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells. This enhances drug delivery to the target site and can reduce off-target toxicity. A common method involves the use of EDC/NHS chemistry to couple the amine groups of the antibody to carboxyl-terminated PEG chains on the liposome surface.
Experimental Workflow for Antibody Conjugation:
Caption: Workflow for the conjugation of antibodies to carboxylated DSPC vesicles.
Protocol for Antibody Conjugation using EDC/NHS Chemistry:
-
Preparation of Carboxylated Vesicles:
-
Prepare DSPC vesicles incorporating a carboxyl-terminated PEG-lipid (e.g., DSPE-PEG-COOH) using the lipid film hydration and extrusion method described above. A typical molar ratio is DSPC:Cholesterol:DSPE-PEG-COOH of 55:40:5.
-
-
Activation of Carboxyl Groups:
-
To the prepared vesicle suspension, add a freshly prepared solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an activation buffer (e.g., MES buffer, pH 6.0). A molar excess of EDC and NHS over the carboxyl groups is typically used.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form NHS-activated esters on the vesicle surface.
-
-
Antibody Conjugation:
-
Add the antibody solution to the activated vesicle suspension. The reaction is typically carried out in a buffer with a pH of 7.2-8.0 (e.g., PBS) to facilitate the reaction between the NHS esters and the primary amines on the antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching agent such as hydroxylamine or Tris buffer.
-
Remove unconjugated antibody and excess reagents by size exclusion chromatography or dialysis.
-
Quantitative Data on Antibody Conjugation:
| Parameter | Value |
| Molar Ratio (Antibody:Liposome) | 1:1000 to 1:100 |
| Conjugation Efficiency | 40-70% |
| Antibodies per Vesicle | 10-50 |
| Vesicle Size Increase post-conjugation | 10-20 nm |
Note: Efficiency depends on the antibody, linker length, and reaction conditions.
Peptide Functionalization for Targeted Delivery
Similar to antibodies, peptides can be used as targeting ligands to direct DSPC vesicles to specific receptors on cell surfaces. The smaller size of peptides can sometimes offer advantages in terms of tumor penetration. A common strategy for peptide conjugation is the use of maleimide-functionalized PEG-lipids that react with thiol groups on cysteine-containing peptides.
Experimental Workflow for Peptide Conjugation:
Caption: Workflow for the conjugation of peptides to maleimide-functionalized DSPC vesicles.
Protocol for Peptide Conjugation via Maleimide Chemistry:
-
Preparation of Maleimide-Functionalized Vesicles:
-
Prepare DSPC vesicles incorporating a maleimide-terminated PEG-lipid (e.g., DSPE-PEG-Maleimide) using the lipid film hydration and extrusion method. A typical molar ratio is DSPC:Cholesterol:DSPE-PEG-Maleimide of 55:40:5.
-
-
Peptide Conjugation:
-
Add a solution of the cysteine-containing peptide to the maleimide-functionalized vesicle suspension. The reaction is typically carried out in a buffer at pH 6.5-7.5.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide by size exclusion chromatography or dialysis.
-
Quantitative Data on Peptide Conjugation:
| Parameter | Value |
| Molar Ratio (Peptide:Maleimide-Lipid) | 1:1 to 5:1 |
| Conjugation Efficiency | > 90% |
| Vesicle Size Increase post-conjugation | 5-10 nm |
Note: The high efficiency is due to the specific and rapid reaction between maleimide and thiol groups.
Non-Covalent Surface Modification
Non-covalent methods, such as layer-by-layer assembly, offer a versatile approach to surface modification based on electrostatic interactions.
Layer-by-Layer (LbL) Assembly
This technique involves the sequential deposition of oppositely charged polyelectrolytes onto the surface of the DSPC vesicles. This can be used to create a multi-layered shell that can alter the surface properties of the vesicles, control drug release, and provide additional functionalities.
Protocol for Layer-by-Layer Coating with Chitosan and Alginate:
-
Preparation of DSPC Vesicles:
-
Prepare DSPC vesicles as described previously. The initial surface charge of the vesicles can be tailored by including charged lipids in the formulation. For a negatively charged surface, incorporate a lipid such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG).
-
-
First Layer Deposition (Cationic Polymer):
-
Add the DSPC vesicle suspension dropwise to a solution of a cationic polymer, such as chitosan, under gentle stirring.
-
Incubate for a defined period (e.g., 30 minutes) to allow for electrostatic adsorption.
-
Remove excess, unbound polymer by centrifugation and washing.
-
-
Second Layer Deposition (Anionic Polymer):
-
Resuspend the chitosan-coated vesicles in buffer and add them dropwise to a solution of an anionic polymer, such as alginate.
-
Incubate and wash as in the previous step.
-
-
Subsequent Layers:
-
Repeat steps 2 and 3 to build up the desired number of layers.
-
Quantitative Data on Layer-by-Layer Assembly:
| Number of Layers | Vesicle Size (nm) | Zeta Potential (mV) |
| 0 (bare vesicles) | 120 ± 5 | -25 ± 3 |
| 1 (Chitosan) | 145 ± 8 | +30 ± 4 |
| 2 (Chitosan/Alginate) | 160 ± 10 | -28 ± 3 |
| 3 (Chitosan/Alginate/Chitosan) | 180 ± 12 | +32 ± 5 |
Note: The size and zeta potential alternate with the deposition of each oppositely charged layer.
Cellular Interaction and Signaling
The surface modification of DSPC vesicles is designed to control their interaction with biological systems, including their uptake by target cells. For actively targeted vesicles, this interaction often occurs through receptor-mediated endocytosis.
Signaling Pathway for Receptor-Mediated Endocytosis:
Caption: A simplified signaling pathway for receptor-mediated endocytosis of a targeted DSPC vesicle.
Upon binding of the targeting ligand on the DSPC vesicle to its receptor on the cell surface, a signaling cascade is initiated that leads to the internalization of the vesicle. This often involves the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. The pit invaginates and pinches off to form an endosome containing the vesicle. The endosome then traffics through the cell, acidifying to become a late endosome and eventually fusing with a lysosome. The acidic and enzyme-rich environment of the lysosome can then trigger the release of the encapsulated drug.
These application notes and protocols provide a foundation for the rational design and synthesis of surface-modified 1,2-Distearoyllecithin vesicles for a variety of biomedical applications. The provided quantitative data and workflows are intended to guide researchers in achieving their desired vesicle characteristics and functionalities.
Application Notes: 1,2-Distearoyllecithin (DSPC) in Controlled-Release Drug Delivery
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid widely utilized in the development of controlled-release drug delivery systems.[1][2] Its structure consists of a hydrophilic phosphocholine head group and two saturated 18-carbon stearoyl acyl chains.[2] This amphipathic nature allows it to self-assemble into bilayer structures, such as liposomes and lipid nanoparticles (LNPs), making it a cornerstone excipient in pharmaceutical formulations.[3] DSPC is particularly valued for its ability to create rigid and stable vesicles, which is critical for controlling the release rate of encapsulated therapeutic agents.[1][4]
Physicochemical Properties and Advantages
The utility of DSPC in controlled-release applications stems from its distinct physicochemical properties:
-
High Phase Transition Temperature (Tm): DSPC has a high Tm of approximately 55°C.[4] Below this temperature, its acyl chains are in a tightly packed, ordered gel state, which results in a rigid and less permeable lipid bilayer. This rigidity is crucial for minimizing premature drug leakage and ensuring a slow, sustained release of the encapsulated drug.[4][5]
-
Saturated Acyl Chains: The absence of double bonds in its stearoyl chains makes DSPC less susceptible to oxidative degradation, contributing to the chemical stability of the formulation.
-
Zwitterionic Nature: As a phosphatidylcholine, DSPC is a zwitterionic or neutral lipid at physiological pH, which can reduce non-specific interactions with cells and proteins, potentially lowering cytotoxicity compared to charged lipid systems.[1]
-
Biocompatibility and Biodegradability: DSPC is biocompatible and biodegradable, breaking down into naturally occurring lipids, which minimizes toxicity concerns.[6]
These properties collectively allow DSPC to enhance the encapsulation efficiency, stability, and circulation time of drug carriers, making it an ideal component for sophisticated drug delivery vehicles like liposomes and LNPs.[1][3]
Applications in Controlled-Release Systems
DSPC is a key component in various advanced drug delivery platforms:
-
Liposomes: DSPC is frequently combined with cholesterol to form rigid liposomal vesicles.[7][8] These formulations are designed to reduce the release rate of encapsulated drugs, prolonging their therapeutic effect.[5] For instance, DSPC-containing liposomes have been shown to provide a stable and slow release of dexamethasone and a lower release rate for cisplatin compared to liposomes made with lipids having lower transition temperatures.[5][7]
-
Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery: DSPC has gained significant attention as a critical "helper lipid" in LNP formulations for delivering nucleic acids like mRNA and siRNA.[1][9] It is a component in both the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines.[1] In these systems, DSPC provides structural integrity to the nanoparticle, protecting the fragile nucleic acid payload and facilitating its effective delivery to target cells.[1][10][11]
-
Temperature-Sensitive Liposomes (TSLs): In combination with lipids that have lower Tm, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DSPC can be used to engineer TSLs. These liposomes are stable at physiological temperature but rapidly release their contents when exposed to mild hyperthermia (around 41-42°C) at a target site, such as a tumor, allowing for externally controlled, site-specific drug release.[12][13]
Data Presentation: Performance of DSPC-Based Formulations
The following table summarizes key quantitative data from various studies on DSPC-containing drug delivery systems.
| Formulation Composition (molar ratio) | Drug/Payload | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings & Release Characteristics |
| DSPC:Chol:DSPE-PEG2000 | Mitonafide analogue | ~120-140 | < 0.1 | -20 to -30 | > 90% | Stable formulation with high encapsulation efficiency.[14] |
| DSPC:Chol (55:45) | Topotecan | Not specified | Not specified | Not specified | Not specified | Used to create a stable liposomal formulation for combination therapy studies.[15] |
| DSPC:DSPG:Chol (70:20:10) | Carboplatin | Not specified | Not specified | Not specified | High | This combination showed the highest loading efficiency for carboplatin compared to other tested lipid mixtures.[7] |
| DSPC Liposomes | Aquated CDDP | Not specified | Not specified | Not specified | Not specified | Exhibited the slowest drug release over 72 hours (~2%) compared to DMPC (~25%) and DPPC (~7%) liposomes.[5] |
| DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1) | Timosaponin AIII | ~120 | ~0.15 | ~ -15 | ~ 90% | Optimized ratio for high drug loading and encapsulation efficiency.[16] |
| Ionizable Lipid:DSPC:Chol:PEG (50:10:38.5:1.5) | mRNA | < 200 | < 0.2 | -0.53 to -5.1 | High | Formulation used to create uniform LNPs for efficient mRNA delivery with excellent biocompatibility.[10][11] |
Visualizations
Caption: Structure of a DSPC-based liposome with cholesterol and an encapsulated drug.
References
- 1. polysciences.com [polysciences.com]
- 2. DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine [en.highfine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. crodapharma.com [crodapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Stabilization of distearoylphosphatidylcholine lamellar phases in propylene glycol using cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub [sci-hub.red]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. data.epo.org [data.epo.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Distearoyllecithin-Based Formulations in Gene Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized as a key structural component in lipid-based formulations for gene therapy. Its high transition temperature (approximately 55°C) imparts rigidity and stability to liposomes and lipid nanoparticles (LNPs), enhancing their in vivo performance by reducing premature drug release and improving circulation times. DSPC is a crucial "helper lipid" in clinically approved LNP formulations, including those used for siRNA and mRNA delivery, where it contributes to the overall structural integrity of the nanoparticle. These formulations are designed to efficiently encapsulate and deliver genetic material, such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA), to target cells for therapeutic effect.
This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of DSPC-based formulations for gene therapy research and development.
Data Presentation: Formulation and Performance Metrics
The following tables summarize quantitative data for typical DSPC-based lipid nanoparticle formulations, offering a comparative overview of their composition and performance characteristics.
Table 1: Composition of DSPC-Based Lipid Nanoparticle Formulations
| Formulation ID | Ionizable Lipid | Helper Lipids | PEG-Lipid | Molar Ratio (Ionizable:DSPC:Cholesterol:PEG-Lipid) | Reference |
| LNP-1 | DLin-MC3-DMA | DSPC, Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [1] |
| LNP-2 | SM-102 | DSPC, Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [2] |
| LNP-3 | DOTAP | DSPC, Cholesterol | DMG-PEG2k | 50:10:38.5:1.5 | [3][4] |
| LNP-4 | DLinKC2-DMA | DSPC, Cholesterol | PEG-c-DMA | 40:11.5:47.5:1 | [5] |
| LNP-5 | SSC6F5 | DSPC, Cholesterol | PEG-lipid | 50:10:38.5:1.5 | [6][7] |
Table 2: Physicochemical and Biological Performance of DSPC-Based LNPs
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Gene Silencing/Expression | In Vivo Performance | Reference |
| LNP-1 | ~80 | < 0.2 | Near-neutral | >95% | High siRNA-mediated knockdown | FDA-approved for siRNA delivery (Onpattro) | [1] |
| LNP-2 | 80-120 | < 0.2 | Near-neutral | >95% | High mRNA expression in HEK293 cells | High intramuscular luciferase expression | [2] |
| LNP-3 | ~90 | < 0.2 | - | ~95% | Significant luciferase gene knockdown in HeLa cells | - | [3][4] |
| LNP-4 | ~80 | - | - | >95% | Complete protection of encapsulated siRNA from RNase A | - | [5] |
| LNP-5 | < 200 | < 0.2 | -0.53 to -5.1 | - | 10.6-fold higher splenic mRNA transfection than SM102 LNPs | Exceptional spleen-targeting specificity (>90%) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of DSPC-Based LNPs using Microfluidics
This protocol describes the formulation of DSPC-containing LNPs for siRNA or mRNA delivery using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, DOTAP) stock solution in ethanol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) stock solution in ethanol (e.g., 10 mg/mL)
-
Cholesterol stock solution in ethanol (e.g., 10 mg/mL)
-
PEG-lipid (e.g., DMG-PEG2000) stock solution in ethanol (e.g., 10 mg/mL)
-
Genetic material (siRNA or mRNA) dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)[8]
-
Ethanol (200 proof, molecular biology grade)
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., MWCO 10-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4, RNase-free
Procedure:
-
Preparation of Lipid-Ethanol Solution:
-
In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).[1][3][4]
-
Add ethanol to achieve the final desired total lipid concentration (e.g., 8 mM).[3][4]
-
Vortex briefly to ensure a homogenous solution.
-
-
Preparation of Aqueous Genetic Material Solution:
-
Dissolve the siRNA or mRNA in the aqueous buffer to the desired concentration. The N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid) is a critical parameter to optimize, with a common starting point being around 6.[8]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous genetic material solution into another.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Set the flow rate ratio (aqueous to organic) typically to 3:1 and the total flow rate to a value that yields the desired particle size (e.g., 12 mL/min).[8]
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of LNPs.
-
-
Purification:
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Preparation of DSPC-Based Liposomes by Thin-Film Hydration
This method is a conventional technique for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Materials:
-
DSPC
-
Cholesterol
-
Cationic lipid (e.g., DOTAP)
-
Chloroform or a chloroform-methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and the cationic lipid in chloroform in a round-bottom flask at the desired molar ratio.[9]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's transition temperature (e.g., 60°C).[10]
-
Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[11]
-
-
Hydration:
-
Add the aqueous buffer (which can contain the hydrophilic genetic material for passive encapsulation) to the flask.[12]
-
Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid's transition temperature for about 1 hour. This process leads to the formation of MLVs.[10]
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion.[10]
-
For extrusion, pass the liposome suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[9]
-
-
Purification:
-
Remove unencapsulated material by methods such as ultracentrifugation or gel filtration chromatography.
-
-
Storage:
-
Store the liposomes at 4°C.
-
Protocol 3: Characterization of DSPC-Based Formulations
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using a zetasizer.
3. Encapsulation Efficiency Quantification (RiboGreen Assay):
-
Prepare two sets of LNP samples. In one set, add a surfactant like Triton X-100 to lyse the nanoparticles and release the encapsulated RNA. The other set remains untreated.
-
Use a fluorescent dye that binds to RNA (e.g., RiboGreen) to measure the fluorescence intensity in both sets of samples.
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100.[3][4]
Protocol 4: In Vitro Evaluation of Gene Delivery
1. Cell Viability Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the LNP formulation.
-
After a desired incubation period (e.g., 24-48 hours), add MTT reagent to each well.
-
Incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[13]
2. Gene Knockdown/Expression Assay (e.g., Luciferase Assay):
-
Use cells that stably express a reporter gene like luciferase.
-
Treat the cells with LNPs encapsulating siRNA targeting the reporter gene or mRNA encoding the reporter.
-
After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.[4]
3. Cellular Uptake Analysis by Flow Cytometry:
-
Label the LNPs with a fluorescent dye (e.g., by incorporating a fluorescently labeled lipid).
-
Incubate cells with the fluorescently labeled LNPs for a specific period.
-
Wash the cells to remove non-internalized LNPs.
-
Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.[14]
Protocol 5: In Vivo Evaluation of Gene Delivery
1. Biodistribution Study:
-
Encapsulate a reporter molecule (e.g., mRNA encoding a fluorescent or bioluminescent protein, or a fluorescent dye) in the LNPs.
-
Administer the LNPs to animals (e.g., mice) via the desired route (e.g., intravenous injection).
-
At different time points, image the animals using an in vivo imaging system (IVIS) to visualize the distribution of the reporter molecule in various organs.[6]
-
Alternatively, organs can be harvested, homogenized, and the reporter signal quantified.
Visualization of Key Pathways and Workflows
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of a DSPC-based LNP.
Experimental Workflow for LNP Formulation and Evaluation
Caption: Workflow for DSPC-based LNP formulation and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,2-Distearoyllecithin (DSPC) Liposome Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 1,2-Distearoyllecithin (DSPC) liposomes during experiments.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My DSPC liposomes are aggregating immediately after preparation.
-
Question: I've just prepared my DSPC liposomes using the thin-film hydration method, and they are already clumping together. What could be the cause?
-
Answer: Immediate aggregation of DSPC liposomes is often due to suboptimal formulation or procedural parameters. Here are the most common causes and their solutions:
-
Low Surface Charge: DSPC is a zwitterionic phospholipid, resulting in liposomes with a near-neutral surface charge. This lack of electrostatic repulsion is a primary driver of aggregation.
-
Solution: Incorporate a charged lipid into your formulation. For negatively charged liposomes, consider adding 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG). For positively charged liposomes, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. A concentration of 5-10 mol% of the charged lipid is typically sufficient to increase the zeta potential and enhance stability.
-
-
High Ionic Strength of Hydration Buffer: The presence of high concentrations of salts in the hydration buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.
-
Solution: Prepare liposomes in a low ionic strength buffer, such as 10 mM HEPES. If a physiological ionic strength is required for your application, consider incorporating PEGylated lipids to provide steric stabilization.
-
-
Temperature Below the Phase Transition Temperature (Tm): DSPC has a high phase transition temperature (Tm) of approximately 55°C. If the hydration or extrusion steps are performed below this temperature, the lipid bilayers will be in a rigid gel state, which can promote aggregation.
-
Solution: Ensure that all hydration and extrusion steps are performed at a temperature above the Tm of DSPC (e.g., 60-65°C).
-
-
Issue 2: My DSPC liposomes look good initially but aggregate during storage.
-
Question: My DSPC liposome suspension was stable after preparation, but after a few days of storage at 4°C, I see visible aggregates. Why is this happening?
-
Answer: Delayed aggregation during storage is a common issue and can be attributed to several factors:
-
Lack of Steric Stabilization: Over time, even liposomes with some surface charge can aggregate due to van der Waals forces.
-
Solution: The most effective way to prevent long-term aggregation is to include a PEGylated lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), in your formulation. The polyethylene glycol (PEG) chains create a hydrated layer around the liposomes, providing a steric barrier that prevents them from approaching each other. A concentration of 2-5 mol% DSPE-PEG2000 is generally recommended.
-
-
Inappropriate Storage Temperature: While refrigeration is standard practice, very low temperatures can sometimes induce aggregation of certain lipid compositions.
-
Solution: For DSPC-based liposomes, storage at 4°C is generally appropriate. However, if you observe aggregation, ensure your formulation includes stabilizing components like cholesterol and PEGylated lipids. Avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the liposomal structure and cause irreversible aggregation.
-
-
Lipid Hydrolysis or Oxidation: Over extended periods, the lipids in your liposomes can degrade, leading to changes in the bilayer structure and promoting aggregation.
-
Solution: Use high-purity lipids and de-gassed buffers to minimize oxidation. For long-term storage, consider sterile filtering the liposome suspension and storing it in a sealed vial under an inert gas like argon or nitrogen.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of cholesterol to prevent DSPC liposome aggregation?
A1: Cholesterol plays a crucial role in stabilizing liposome membranes by modulating their fluidity and packing. For DSPC liposomes, a cholesterol concentration of 30-40 mol% is often optimal for enhancing stability and preventing aggregation. While formulations with up to 50 mol% cholesterol can be stable, higher concentrations may lead to the formation of non-liposomal structures.
Q2: How does the pH of the buffer affect the stability of my DSPC liposomes?
A2: The pH of the buffer can influence the surface charge of the liposomes, which in turn affects their stability. For DSPC liposomes without any charged lipids, the zeta potential is close to neutral over a wide pH range. However, if charged lipids are included, the pH will have a more significant impact. For instance, in formulations containing anionic lipids like DSPG, a higher pH will ensure the headgroups are deprotonated and negatively charged, leading to greater electrostatic repulsion and stability.
Q3: Can I use sonication to prepare my DSPC liposomes? Will this prevent aggregation?
A3: While sonication can be used to reduce the size of multilamellar vesicles to form small unilamellar vesicles (SUVs), it is a high-energy process that can lead to lipid degradation and the formation of unstable liposome populations. For DSPC liposomes, the thin-film hydration method followed by extrusion is generally preferred as it provides better control over size and lamellarity, resulting in more stable preparations.
Q4: What is the best way to store my DSPC liposomes to prevent aggregation?
A4: For short-term storage (up to a few weeks), store your DSPC liposome suspension at 4°C in a sealed, sterile vial, protected from light. For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose. Reconstitution of the lyophilized powder with your desired buffer should yield a stable liposome suspension. Never freeze aqueous liposome suspensions , as this will cause irreversible aggregation.
Data Presentation
Table 1: Effect of Cholesterol Concentration on the Stability of DSPC Liposomes
| DSPC:Cholesterol (molar ratio) | Average Particle Size (nm) after Preparation | Particle Size Change after 30 days at 37°C | Zeta Potential (mV) |
| 100:0 | 450 ± 25 | Significant Aggregation | +0.79 ± 0.11 |
| 80:20 | 360 ± 6.7 | Moderate Increase | Not Reported |
| 70:30 | 290 ± 15 | Minimal Change | -0.71 ± 0.18 |
| 60:40 | 310 ± 20 | Minimal Change | Not Reported |
| 50:50 | 350 ± 18 | Minimal Change | Not Reported |
Data compiled from multiple sources and represent typical values. Actual results may vary based on the specific experimental conditions.
Table 2: Influence of PEG-Lipid (DSPE-PEG2000) Concentration on DSPC Liposome Stability
| DSPE-PEG2000 (mol%) | Average Particle Size (nm) after 1 day | Average Particle Size (nm) after 30 days | Visual Observation after 30 days |
| 0 | 150 ± 10 | >1000 (aggregated) | Visible precipitate |
| 2 | 145 ± 8 | 155 ± 12 | No visible aggregation |
| 5 | 140 ± 7 | 148 ± 9 | No visible aggregation |
| 10 | 135 ± 9 | 142 ± 10 | No visible aggregation |
Illustrative data based on established principles of steric stabilization. Actual values can vary.
Table 3: Effect of pH and Ionic Strength on the Zeta Potential of Phosphatidylcholine Liposomes
| Buffer | Ionic Strength (mM) | pH | Zeta Potential (mV) | Stability |
| 10 mM HEPES | 10 | 7.4 | -5 to -15 | Generally Stable |
| PBS | 150 | 7.4 | 0 to -5 | Prone to Aggregation |
| 1 mM NaCl | 1 | 6.2 | -20 to -30 | Stable |
| Phosphate Buffer | 10 | 8.1 | -5 to -10 | Moderately Stable |
Data adapted from studies on similar phosphatidylcholine systems and serve as a general guide for DSPC liposomes.
Experimental Protocols
Protocol 1: Preparation of Stable DSPC Liposomes using Thin-Film Hydration and Extrusion
This protocol describes the preparation of stable, unilamellar DSPC liposomes incorporating cholesterol and DSPE-PEG2000 for enhanced stability.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:DSPE-PEG2000 at 65:30:5). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the Tm of DSPC (e.g., 60°C). d. Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface. e. Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 65°C). b. Add the warm hydration buffer to the flask containing the lipid film. c. Hydrate the lipid film by rotating the flask in the water bath (at 65°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tm of DSPC (e.g., 65°C). c. Transfer the MLV suspension to the extruder. d. Extrude the liposome suspension through the membrane for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization and Storage: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposome suspension using dynamic light scattering (DLS). b. Store the liposomes at 4°C.
Visualizations
Caption: Experimental workflow for preparing stable DSPC liposomes.
Caption: Troubleshooting logic for DSPC liposome aggregation.
Technical Support Center: Optimizing Drug-to-Lipid Ratio for 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the drug-to-lipid ratio in DSPC-based liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the drug-to-lipid (D/L) ratio in DSPC liposomal formulations?
A1: The drug-to-lipid ratio is a critical parameter that significantly influences the therapeutic efficacy and stability of liposomal drug products.[1] It dictates the amount of drug encapsulated per lipid molecule and can affect key formulation attributes such as encapsulation efficiency, drug release kinetics, and the physical stability of the liposomes.[1][] Optimizing this ratio is essential for achieving the desired therapeutic outcome while maintaining a stable and reproducible formulation.
Q2: How does the D/L ratio affect the drug release profile from DSPC liposomes?
A2: For certain drugs, particularly those that precipitate within the liposome's aqueous core, a higher D/L ratio can lead to a more sustained drug release profile. For instance, in doxorubicin-loaded DSPC/cholesterol liposomes, increasing the D/L ratio from 0.05 (wt/wt) to 0.39 (wt/wt) resulted in a more than six-fold increase in the drug release half-life in vitro.[3][4] This is attributed to the formation of intra-liposomal drug crystals that dissolve slowly, thereby retarding drug release.[3][4] However, for drugs that do not precipitate, the D/L ratio may not significantly impact the release rate.[3][4]
Q3: What is the impact of cholesterol on the D/L ratio and encapsulation efficiency in DSPC formulations?
A3: Cholesterol is a crucial component in DSPC-based liposomes, as it enhances membrane stability and reduces permeability.[5][6][7] The inclusion of cholesterol can influence drug loading. While it generally improves the stability of the liposomal membrane, high concentrations of cholesterol can sometimes lead to lower drug encapsulation, particularly for hydrophobic drugs that compete for space within the lipid bilayer.[6][7] The optimal DSPC-to-cholesterol molar ratio often needs to be determined empirically for each specific drug. A commonly used starting ratio is around 2:1 (e.g., 70:30 mol%).[5]
Q4: How can I improve the encapsulation efficiency of my drug in DSPC liposomes?
A4: Several strategies can be employed to enhance encapsulation efficiency:
-
Optimize the Drug-to-Lipid Ratio: Systematically vary the D/L ratio to find the optimal concentration that maximizes drug loading without compromising liposome stability.[8]
-
Choice of Loading Method: For ionizable drugs, active or remote loading techniques, which utilize a transmembrane pH or ion gradient, can achieve significantly higher encapsulation efficiencies compared to passive loading.
-
Lipid Composition: The inclusion of charged lipids, such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), can improve the encapsulation of certain drugs through electrostatic interactions.
-
Processing Parameters: Factors such as the hydration temperature, extrusion pressure, and number of extrusion cycles can all impact encapsulation efficiency.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug-to-Lipid Ratio | Systematically screen a range of D/L ratios (e.g., from 1:20 to 1:5 w/w). A lower ratio might be necessary if the drug disrupts the lipid bilayer at higher concentrations.[] |
| Inefficient Drug Loading Method | For hydrophilic drugs, passive loading efficiency is often low.[10] Consider active loading methods if your drug has an ionizable group. For hydrophobic drugs, ensure complete solubilization with the lipids in the organic solvent during the film preparation step. |
| Incorrect Hydration Temperature | The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of DSPC, which is approximately 55°C.[11][12] This ensures the lipid bilayer is in a fluid state, facilitating vesicle formation and drug encapsulation. |
| Leakage During Formulation | Drug leakage can occur during the extrusion process. Ensure the temperature is maintained above the Tc of DSPC throughout extrusion. Minimize the number of extrusion cycles to what is necessary to achieve the desired size, as excessive passes can lead to drug leakage.[13] |
| Inaccurate Measurement of Encapsulation | Ensure complete separation of free drug from the liposomes before quantification. Size exclusion chromatography (SEC) is a reliable method for this separation.[3][8] |
Issue 2: Liposome Aggregation and Instability
| Potential Cause | Troubleshooting Steps |
| Low Surface Charge | DSPC liposomes are neutral and can be prone to aggregation.[14] The inclusion of a small percentage (5-10 mol%) of a charged lipid like DSPG can introduce electrostatic repulsion between vesicles, preventing aggregation.[5] |
| Inappropriate Storage Conditions | Store liposome formulations at 4°C. Avoid freezing unless appropriate cryoprotectants (e.g., sucrose, trehalose) are included, as freeze-thaw cycles can disrupt the liposome structure. |
| High Liposome Concentration | Highly concentrated liposome suspensions are more susceptible to aggregation. If possible, dilute the formulation or assess the stability at different concentrations. |
| Changes in pH or Ionic Strength | The pH and ionic strength of the buffer can influence liposome stability. Ensure the buffer is optimized for the specific formulation and that its pH remains stable during storage. |
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydration of Lipid Film | Ensure the lipid film is thin and evenly distributed in the round-bottom flask to allow for complete hydration. Agitation (e.g., gentle swirling or vortexing) during hydration can improve the homogeneity of the resulting multilamellar vesicles.[6] |
| Inefficient Extrusion Process | Ensure the extruder is assembled correctly and that the temperature is maintained above the Tc of DSPC.[11] The number of extrusion passes is critical; typically, 10-21 passes are required to achieve a narrow size distribution.[9][11] |
| Membrane Pore Size and Type | Use polycarbonate membranes with a defined pore size. For smaller vesicles, a stepwise extrusion through membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) may be beneficial. |
| Aggregation Post-Extrusion | As mentioned in Issue 2, aggregation can lead to an increase in the apparent particle size and PDI. Implement strategies to prevent aggregation, such as including charged lipids. |
| Instrumental or Measurement Error | Ensure the sample is appropriately diluted for Dynamic Light Scattering (DLS) analysis to avoid multiple scattering effects. The dispersant properties (viscosity, refractive index) should be correctly entered into the instrument software.[1][15] |
Quantitative Data Summary
Table 1: Effect of Drug-to-Lipid Ratio on Doxorubicin Release from DSPC/Cholesterol Liposomes
| Drug-to-Lipid Ratio (wt/wt) | In Vitro Release Half-Life (T1/2) in minutes |
| 0.047 | ~38 |
| 0.39 | ~239 |
| Data adapted from Johnston et al.[4] |
Table 2: Influence of Initial Drug-to-Lipid Ratio on Doxorubicin Loading Efficiency
| Initial Drug-to-Lipid Ratio (wt/wt) | Loading Efficiency (%) |
| 0.05 | ~100% |
| 0.8 | <70% |
| Data adapted from Johnston et al.[4] |
Experimental Protocols
Protocol 1: Preparation of DSPC/Cholesterol Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) and the hydrophobic drug (if applicable) in chloroform in a round-bottom flask.[11] b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the Tc of DSPC (~60-65°C) to ensure lipid fluidity. d. Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface. e. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
Hydration: a. Warm the hydration buffer (containing the hydrophilic drug, if using passive loading) to the same temperature as the lipid film formation (~60-65°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or on a shaker for 30-60 minutes to hydrate the film, forming multilamellar vesicles (MLVs).[11] The suspension will appear milky.
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the extruder is pre-heated to ~60-65°C. b. Draw the MLV suspension into a syringe and place it in one of the extruder ports. c. Place an empty syringe in the opposing port. d. Push the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size of the liposomes and forms large unilamellar vesicles (LUVs) with a more uniform size distribution.[4][16]
-
Purification: a. To remove the unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Determination of Encapsulation Efficiency
Procedure:
-
Separate the liposome-encapsulated drug from the free drug using a suitable method like size exclusion chromatography (SEC) with a Sephadex G-50 column or dialysis against the hydration buffer.[11]
-
Disrupt the liposomes in the collected fraction containing the encapsulated drug by adding a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). This gives you the amount of encapsulated drug.
-
Quantify the total drug concentration in the initial formulation before the separation step.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
Visualizations
Caption: Workflow for DSPC Liposome Formulation and Analysis.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for determining drug encapsulation efficiency in liposomes (2011) | 刘红星 [scispace.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 7. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. diva-portal.org [diva-portal.org]
- 11. 2.2. Liposomal Preparation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Lipid Vesicle Aggregation Induced by Cooling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 16. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
Technical Support Center: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage stability of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with DSPC liposomes, offering potential causes and solutions.
Issue 1: My DSPC liposome suspension shows visible aggregation or an increase in particle size over time.
Potential Causes:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation. Liposomes with a zeta potential close to neutral are more prone to aggregation.
-
Storage Temperature: Storing liposomes near their phase transition temperature (Tm) of approximately 55°C can increase membrane fluidity and promote fusion.[1] Conversely, improper freezing and thawing can also induce aggregation.
-
Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can interact with the phosphate groups of phospholipids, reducing surface charge and mediating aggregation.[2]
-
High Liposome Concentration: A higher concentration of liposomes increases the probability of particle collision and subsequent aggregation.
Troubleshooting Steps:
-
Measure Zeta Potential: Determine the zeta potential of your liposome formulation. If it is close to neutral (0 ± 5 mV), consider incorporating a charged lipid (e.g., DSPG for negative charge, DOTAP for positive charge) into your formulation to increase electrostatic repulsion.
-
Optimize Storage Temperature: Store DSPC liposomes at a temperature well below their Tm, typically at 4°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended, but requires the use of cryoprotectants.
-
Control for Divalent Cations: If possible, use buffers free of divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA.[2]
-
Dilute the Suspension: If feasible for your application, storing the liposomes at a lower concentration can reduce the rate of aggregation.
-
Incorporate PEGylated Lipids: Including a small percentage (e.g., 5 mol%) of a PEGylated lipid, such as DSPE-PEG, can provide steric hindrance that prevents liposomes from getting close enough to aggregate.[3][4][5]
Issue 2: The encapsulated drug is leaking from my DSPC liposomes during storage.
Potential Causes:
-
Storage Temperature Above Tm: Storing above the phase transition temperature of DSPC (around 55°C) will significantly increase membrane permeability, leading to rapid drug leakage.[1]
-
Improper Liposome Formulation: The absence of membrane-stabilizing components like cholesterol can result in a more permeable bilayer.
-
Lipid Hydrolysis: Over time, the ester bonds in DSPC can hydrolyze, leading to the formation of lysophospholipids and fatty acids. This can disrupt the bilayer integrity and cause drug leakage.[6][7]
-
Freeze-Thaw Stress: The formation of ice crystals during freezing can physically damage the liposome membrane, causing leakage upon thawing.[8][9]
-
Drug Properties: The physicochemical properties of the encapsulated drug, such as its hydrophobicity, can influence its retention within the liposome.[10]
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure liposomes are stored at a consistent and appropriate temperature, such as 4°C.
-
Incorporate Cholesterol: The addition of cholesterol to the lipid bilayer can increase its stability and reduce permeability, thereby minimizing drug leakage.[4][11] A molar ratio of 2:1 DSPC:cholesterol is a common starting point.
-
Monitor for Hydrolysis: If long-term stability is critical, periodically assess for lipid hydrolysis using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Use Cryoprotectants for Freezing: When freezing liposome suspensions, add cryoprotectants such as sucrose, trehalose, or glycerol to protect the vesicles from damage during the freeze-thaw cycle.[8][9][12][13][14]
-
Consider the Encapsulated Drug: For hydrophobic drugs that may partition into the bilayer, leakage might be more pronounced. Optimizing the drug-to-lipid ratio may help improve retention.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of DSPC liposomes?
The shelf-life of DSPC liposomes is highly dependent on the formulation, storage conditions, and the encapsulated material. When stored at 4°C, well-formulated DSPC liposomes containing cholesterol can be stable for several weeks to months with minimal changes in size and drug retention.[15] For longer-term storage (months to years), lyophilization (freeze-drying) with appropriate cryoprotectants is the preferred method.[14]
Q2: How does the acyl chain length of DSPC contribute to liposome stability?
DSPC has long, saturated acyl chains (18:0). This leads to a high phase transition temperature (Tm ≈ 55°C) and a tightly packed, rigid lipid bilayer at physiological temperatures (37°C) and standard storage temperatures (4°C).[1][10] This tight packing reduces membrane permeability and increases overall stability compared to phospholipids with shorter or unsaturated acyl chains.[7][16]
Q3: Can I store my DSPC liposomes at room temperature?
Storing DSPC liposomes at room temperature (typically 20-25°C) is generally not recommended for extended periods. While more stable than liposomes made from lipids with lower Tm, prolonged storage at room temperature can still lead to increased drug leakage and a higher risk of microbial growth compared to refrigeration at 4°C.[1]
Q4: What are the signs of lipid hydrolysis in my liposome preparation?
The primary indicators of lipid hydrolysis are an increase in the concentration of lysophosphatidylcholine and free fatty acids. This can be detected analytically using techniques like HPLC or TLC.[6] Physically, significant hydrolysis can lead to changes in liposome size, shape, and an increased rate of encapsulated drug leakage.
Q5: Why is my liposome suspension turning cloudy or forming a sediment?
Cloudiness or sedimentation is a strong indicator of liposome aggregation and/or fusion. This can be caused by factors such as improper storage temperature, insufficient surface charge, or the presence of divalent cations. Refer to the troubleshooting guide on aggregation for solutions.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of DSPC liposomes from various studies.
Table 1: Effect of Temperature on Fluorophore Leakage from DSPC Liposomes
| Storage Temperature | Fluorophore Release after 4 Weeks |
| 4°C | ~25% |
| 25°C | ~40% |
| 37°C | ~45% |
Data adapted from a study comparing DSPC and DPPC liposomes.[1]
Table 2: Drug Retention in Different Phosphatidylcholine Liposomes at 4°C and 37°C over 48 hours
| Liposome Composition | Drug Retention at 4°C after 48h | Drug Retention at 37°C after 48h |
| DSPC | 87.1 ± 6.8% | 85.2 ± 10.1% |
| DPPC | ~62.1 ± 8.2% (after 3h) | ~60.8 ± 8.9% (after 24h) |
| DMPC | ~47.3 ± 6.9% (after 15 min) | ~53.8 ± 4.3% (after 15 min) |
Data from a study using radiolabeled inulin as a model drug.[16]
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of DSPC liposomes are provided below.
Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the mean hydrodynamic diameter and the breadth of the size distribution of the liposome population.
Materials:
-
Liposome suspension
-
Appropriate buffer for dilution (e.g., the same buffer the liposomes are suspended in)
-
DLS instrument and compatible cuvettes
Protocol:
-
Sample Preparation: Dilute the liposome suspension with the appropriate buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and sufficient scattering signal without causing multiple scattering effects.
-
Instrument Setup: Set the DLS instrument to the desired temperature, typically 25°C. Allow the instrument to equilibrate.
-
Measurement:
-
Transfer the diluted liposome sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs (e.g., 3-5) to ensure reproducibility.
-
-
Data Analysis: The instrument software will generate a report including the Z-average mean diameter, the polydispersity index (PDI), and the size distribution by intensity, volume, and number. A low PDI (<0.3) indicates a homogenous liposome population.[15]
Zeta Potential Measurement
Objective: To determine the surface charge of the liposomes, which is a key indicator of colloidal stability.
Materials:
-
Liposome suspension
-
Appropriate buffer for dilution (typically a low ionic strength buffer)
-
Zeta potential analyzer and compatible folded capillary cells
Protocol:
-
Sample Preparation: Dilute the liposome suspension in a suitable buffer (e.g., 10 mM NaCl) to a concentration appropriate for the instrument. High ionic strength buffers can screen the surface charge and should be used with caution.
-
Instrument Setup: Prepare the zeta potential analyzer according to the manufacturer's instructions.
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
-
Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation. Measurements are typically repeated multiple times to obtain an average value and standard deviation.
Encapsulation Efficiency and Drug Leakage Assay
Objective: To determine the percentage of the drug that is successfully encapsulated within the liposomes and to measure the amount of drug that leaks out over time.
Materials:
-
Drug-loaded liposome suspension
-
Buffer
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Method for quantifying the drug (e.g., UV-Vis spectrophotometry, HPLC)
Protocol:
-
Separation of Free and Encapsulated Drug:
-
SEC Method: Pass a known volume of the liposome suspension through a pre-equilibrated SEC column. The liposomes (containing the encapsulated drug) will elute in the void volume, while the smaller, free drug molecules will be retained and elute later. Collect the liposome fraction.
-
Dialysis Method: Place a known volume of the liposome suspension in a dialysis bag and dialyze against a large volume of buffer for a sufficient time to remove all free drug.
-
-
Quantification of Total and Encapsulated Drug:
-
Total Drug (Dt): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol, or a detergent like Triton X-100) to release the encapsulated drug. Measure the drug concentration using a pre-established calibration curve.
-
Encapsulated Drug (De): Take the liposome fraction collected after SEC or the sample remaining after dialysis. Disrupt these liposomes and measure the drug concentration.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = (De / Dt) * 100
-
-
Drug Leakage Assessment:
-
Store the purified drug-loaded liposomes under the desired storage conditions (e.g., 4°C).
-
At various time points, take an aliquot of the stored suspension and separate the free drug from the encapsulated drug using one of the methods described in step 1.
-
Quantify the amount of drug that has leaked into the external medium. The percentage of drug leakage can be calculated relative to the initial amount of encapsulated drug.
-
Visualizations
Logical Relationships in Liposome Instability
Caption: Factors influencing the physical and chemical stability of DSPC liposomes.
Experimental Workflow for Liposome Stability Assessment
Caption: Workflow for a typical DSPC liposome storage stability study.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Is stability a key parameter in the accumulation of phospholipid vesicles in tumors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of distearoylphosphatidylcholine lamellar phases in propylene glycol using cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. How To Accurately Measure The Zeta Potential of Individual Particles [izon.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Quantification of DPPG, DEPC and Cholesterol in Propofol Liposome by HPLC-ELSD Using Alkaline Hydrolysis [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. analytik.co.uk [analytik.co.uk]
- 15. youtube.com [youtube.com]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Scaling Up 1,2-Distearoyllecithin (DSPC) Liposome Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) liposome production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up DSPC liposome production from a lab to an industrial scale?
A1: Transitioning from benchtop to industrial-scale production of DSPC liposomes presents several key challenges. These include maintaining batch-to-batch consistency in liposome characteristics such as size distribution and drug loading, ensuring the physical and chemical stability of the liposomes over time, and adhering to regulatory requirements for pharmaceutical manufacturing.[1][2][3] The methods used at a small scale may not be directly transferable to larger volumes, necessitating process optimization and the adoption of scalable technologies.[1][4]
Q2: Which methods are most suitable for the large-scale production of DSPC liposomes?
A2: Several methods are amenable to industrial-scale liposome manufacturing. The thin-film hydration method followed by extrusion is a widely used technique.[4] High-pressure homogenization is another scalable method that can process large batches by forcing lipid suspensions through a narrow orifice at high pressure.[5] Additionally, continuous manufacturing technologies like microfluidics are gaining prominence due to their ability to provide precise control over liposome size and distribution, facilitating reproducibility.[3][4]
Q3: How does cholesterol content affect the properties of DSPC liposomes during scale-up?
A3: Cholesterol is a critical component in liposome formulations, influencing membrane rigidity, stability, and drug release profiles.[2][6][7] For DSPC liposomes, increasing cholesterol concentration has been shown to decrease particle size.[1] A common and effective molar ratio of lipid to cholesterol is 70:30, which provides a good balance of flexibility and stability.[6] Higher cholesterol content generally leads to more stable liposomes with better drug retention upon storage.[1][7]
Q4: What are the key quality attributes to monitor during the scale-up of DSPC liposome production?
A4: Critical Quality Attributes (CQAs) that must be monitored to ensure a consistent and effective product include particle size and size distribution (Polydispersity Index, PDI), zeta potential (surface charge), encapsulation efficiency, and drug release profile.[8] These attributes are influenced by Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs).
Troubleshooting Guide
This guide addresses common issues encountered during the scaling up of DSPC liposome production.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | - Inefficient hydration of the lipid film.- Inconsistent pressure or flow rate during extrusion or homogenization.- Aggregation of liposomes. | - Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Optimize and precisely control extrusion pressure and the number of cycles.[9]- For microfluidics, adjust the flow rate ratio (FRR) and total flow rate (TFR) to tune particle size.[1]- Monitor zeta potential; a value greater than ±30 mV can help prevent aggregation due to electrostatic repulsion. |
| Low Encapsulation Efficiency | - Suboptimal lipid-to-drug ratio.- Leakage of the encapsulated drug during processing (e.g., sonication or extrusion).- Poor solubility of the drug in the aqueous or lipid phase. | - Optimize the lipid-to-drug molar ratio; typical starting points range from 10:1 to 100:1.[10]- For hydrophilic drugs, ensure the pH of the hydration buffer is appropriate for drug solubility and stability.- For hydrophobic drugs, ensure complete solubilization in the organic solvent with the lipids.- Consider using a remote loading method (e.g., pH gradient) for ionizable drugs to improve encapsulation. |
| Liposome Aggregation and Instability During Storage | - Low surface charge (zeta potential close to zero).- Inappropriate storage temperature.- Lipid hydrolysis or oxidation. | - Increase the zeta potential by incorporating charged lipids (e.g., DSPG) into the formulation.- Store liposomes at an appropriate temperature, typically 2-8°C.- For long-term stability, consider lyophilization (freeze-drying) with a suitable cryoprotectant like sucrose or trehalose.[11]- Add antioxidants like α-tocopherol to prevent lipid oxidation.[1] |
| Difficulties with Scaling Up Extrusion | - High back pressure.- Membrane fouling or tearing.- Inability to process high lipid concentrations. | - Perform sequential extrusion through membranes with progressively smaller pore sizes.[5]- Ensure the extrusion is performed above the phase transition temperature of DSPC (~55°C) to maintain the lipid bilayer in a fluid state.- For larger volumes, consider using a pump-driven extrusion system instead of manual extrusion.[5] |
Quantitative Data Summary
The following table summarizes the impact of key formulation and process parameters on the critical quality attributes of DSPC liposomes.
| Parameter | Change | Effect on Particle Size | Effect on Encapsulation Efficiency | Effect on Stability |
| Cholesterol Content | Increasing | Decrease[1] | Can decrease for hydrophilic drugs, but increase for hydrophobic drugs[6] | Increases[1][7] |
| Lipid:Drug Ratio | Increasing | Minimal effect | Generally increases up to a saturation point[1] | Can improve by reducing drug-induced membrane defects |
| Extrusion Pressure | Increasing | Decrease (up to a limit) | Can cause leakage if excessive | Can lead to smaller, more stable vesicles |
| Number of Extrusion Cycles | Increasing | Decrease and lower PDI[9] | May decrease due to repeated stress | Generally improves by creating a more homogenous population |
| Microfluidics Flow Rate Ratio (Aqueous:Organic) | Increasing | Decrease | Can be optimized | Improves due to more uniform particle formation |
Experimental Protocols
Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
Objective: To prepare unilamellar DSPC liposomes with a defined size.
Materials:
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1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
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Dry the film further under high vacuum for at least 2 hours to remove residual solvent.
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-
Hydration:
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Add the hydration buffer (pre-heated to ~60°C) to the flask containing the lipid film.
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Hydrate the film by gentle rotation of the flask at a temperature above the phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extrusion device with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Heat the extruder to ~60°C.
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Draw the MLV suspension into a syringe and place it in the extruder.
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Force the suspension through the membrane by pushing the plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure all liposomes have passed through the membrane an even number of times.[9]
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The resulting suspension contains large unilamellar vesicles (LUVs) with a size distribution corresponding to the membrane pore size.
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Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes.
Materials:
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DLS instrument (e.g., Malvern Zetasizer)
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Cuvettes for size and zeta potential measurements
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Prepared liposome suspension
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Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation:
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Dilute a small aliquot of the liposome suspension with deionized water or the hydration buffer to an appropriate concentration for DLS measurement. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results.[3]
-
-
Size Measurement:
-
Transfer the diluted sample to a disposable sizing cuvette.
-
Place the cuvette in the DLS instrument.
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Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).
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Perform the measurement to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome population.
-
-
Zeta Potential Measurement:
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Transfer the diluted sample to a folded capillary zeta cell.
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Place the cell in the DLS instrument.
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Perform the measurement to obtain the zeta potential. This value indicates the surface charge and is a predictor of colloidal stability.
-
Visualizations
Caption: Workflow for DSPC liposome production and characterization.
Caption: Troubleshooting decision tree for scaling up DSPC liposomes.
References
- 1. nanomedicines.ca [nanomedicines.ca]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixbiotech.com [helixbiotech.com]
- 4. cascadeprodrug.com [cascadeprodrug.com]
- 5. liposomes.ca [liposomes.ca]
- 6. scispace.com [scispace.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Advanced analytical tools to characterize liposomes and guide process and formulation development | Poster Board #177 - American Chemical Society [acs.digitellinc.com]
- 10. youtube.com [youtube.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Nanoparticle Polydispersity Index (PDI) Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the polydispersity index (PDI) of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) nanoparticles. A low PDI is crucial for ensuring the uniformity and batch-to-batch reproducibility of nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it important for DSPC nanoparticles?
A1: The Polydispersity Index (PDI) is a dimensionless number that indicates the heterogeneity of a sample based on size. PDI values range from 0.0 for perfectly uniform samples to 1.0 for highly polydisperse samples.[1] For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable, indicating a homogenous population of lipid vesicles.[1] A low PDI is critical for DSPC nanoparticles as it ensures consistent physical and chemical properties, predictable in vivo performance, and batch-to-batch reproducibility, which are all essential for therapeutic applications.
Q2: What is the phase transition temperature (Tm) of DSPC, and how does it affect nanoparticle formulation?
A2: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) has a relatively high phase transition temperature (Tm) of approximately 55°C.[2][3][4] This means that below this temperature, the lipid bilayers are in a more rigid, gel-like state, and above it, they are in a more fluid, liquid-crystalline state. This property is critical during nanoparticle preparation. For methods like extrusion and sonication, processing above the Tm is essential to ensure the lipid membranes are fluid enough to be downsized effectively and form uniform vesicles.[5]
Q3: Which method is best for achieving a low PDI for DSPC nanoparticles: microfluidics, extrusion, or sonication?
A3: Each method has its advantages and can produce DSPC nanoparticles with a low PDI if optimized correctly.
-
Microfluidics offers precise control over mixing and nanoparticle formation, often resulting in the lowest and most reproducible PDI values.[6][7][8][9]
-
Extrusion is a widely used and effective method for producing unilamellar vesicles with a uniform size distribution by passing the lipid suspension through membranes with defined pore sizes.[5][10]
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Sonication uses high-frequency sound waves to break down large multilamellar vesicles into smaller, more uniform ones. While effective, it can sometimes lead to broader size distributions and potential lipid degradation if not carefully controlled.[7][11][12]
The "best" method often depends on the specific application, required batch size, and available equipment.
Q4: How do other lipids in the formulation, such as cholesterol and PEGylated lipids, affect the PDI of DSPC nanoparticles?
A4: The inclusion of other lipids is crucial for the stability and uniformity of DSPC nanoparticles.
-
Cholesterol is often included to modulate membrane fluidity and stability. In DSPC-containing nanoparticles, cholesterol can help to create more stable and smaller vesicles.[8]
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PEGylated lipids (e.g., DMG-PEG2000) are incorporated to provide a steric barrier that prevents nanoparticle aggregation, which is a common cause of high PDI. The concentration and chain length of the PEG-lipid can influence the final particle size and PDI.[9]
Troubleshooting Guides
Method 1: Microfluidics
Microfluidics is a state-of-the-art technique for producing highly monodisperse nanoparticles by precisely controlling the mixing of a lipid-in-solvent stream with an aqueous stream.
Common Problems & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High PDI (> 0.2) | Inappropriate Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate is critical. | Optimize FRR: Systematically vary the FRR. Generally, higher FRRs (e.g., 3:1 to 5:1 aqueous:organic) lead to smaller and more uniform nanoparticles.[6][13] |
| Inappropriate Total Flow Rate (TFR): The combined flow rate of both streams affects mixing time and nanoparticle formation kinetics. | Adjust TFR: Increasing the TFR can lead to more rapid mixing and smaller, more monodisperse particles. However, extremely high TFRs may not allow sufficient time for nanoparticle assembly.[8] | |
| Lipid Concentration Too High: High lipid concentrations can lead to uncontrolled precipitation and aggregation. | Reduce Lipid Concentration: Lowering the total lipid concentration in the organic phase can improve the homogeneity of the resulting nanoparticles.[13] | |
| Particle Aggregation | Insufficient PEG-Lipid: The steric shield provided by the PEG-lipid is crucial for preventing aggregation. | Increase PEG-Lipid Molar Ratio: A higher molar percentage of PEG-lipid (typically 1.5-5 mol%) can enhance stability. |
| Suboptimal Buffer Conditions: pH and ionic strength of the aqueous buffer can influence nanoparticle stability. | Optimize Buffer: Ensure the pH of the aqueous phase is appropriate for the lipids used. For ionizable lipids often used with DSPC, a lower pH during formation followed by neutralization is common. | |
| Inconsistent Results | Clogged Microfluidic Channels: Precipitation of lipids can obstruct the microchannels. | Flush the System: Thoroughly flush the microfluidic chip with the appropriate solvents between runs to prevent blockages. |
| Inaccurate Flow Rates: Issues with syringe pumps or pressure controllers. | Calibrate Pumps: Regularly calibrate and check the performance of the fluid delivery system. |
Quantitative Data Summary: Microfluidics
| Lipid Composition (Molar Ratio) | FRR (Aqueous:Organic) | TFR (mL/min) | Resulting Size (nm) | Resulting PDI | Reference |
| Dlin-MC3-DMA/Chol/DSPC/DMG-mPEG2000 (50/37.5/10/2.5) | 3:1 | 3 | 71.04 ± 6.18 | N/A | [6] |
| YSK05/DOPE/Chol/PEG-SP94/PEG (44/18/26.5/9/2.5) | 4:1 | N/A | 60.47 ± 6.9 | 0.101 ± 0.011 | [6] |
| DOTAP/DSPC/Chol/DMG-PEG2000 | 3:1 | 20 | ~50 | ~0.2 | [9] |
| MC3/DSPC/Chol/DMG-PEG2000 | 3:1 | 20 | ~50 | ~0.2 | [9] |
| DDAB/DSPC/Chol/DMG-PEG2000 | 3:1 | 20 | ~80 | ~0.15 | [9] |
Method 2: Extrusion
Extrusion involves passing a lipid suspension through polycarbonate membranes with defined pore sizes to produce vesicles with a diameter close to the pore size.
Common Problems & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High PDI (> 0.25) | Insufficient Number of Extrusion Cycles: A single pass is often not enough to achieve a narrow size distribution. | Increase Extrusion Cycles: Perform multiple (typically 10-21) passes through the membrane to ensure a homogenous population of nanoparticles.[10] |
| Processing Temperature Below Tm: Extruding DSPC below its phase transition temperature (55°C) will be inefficient as the lipid is in a rigid state. | Maintain Temperature Above Tm: Ensure the extruder and the lipid suspension are maintained at a temperature above 55°C (e.g., 60-65°C) throughout the process.[5] | |
| Membrane Clogging or Rupture: High lipid concentration or large initial vesicles can block or tear the membrane. | Use Sequential Extrusion: Start with a larger pore size membrane (e.g., 400 nm) before moving to the desired smaller pore size (e.g., 100 nm). Also, consider reducing the lipid concentration. | |
| Low Yield | Lipid Adhesion to Apparatus: Lipid can be lost on the surfaces of the extruder and syringes. | Pre-saturate the System: Pass a small amount of buffer or a dilute lipid solution through the extruder before processing the main batch. |
| Particle Size Larger than Pore Size | Membrane Stretching or Rupture: Excessive pressure can damage the membrane. | Apply Gentle and Consistent Pressure: Avoid sudden bursts of high pressure. If resistance is high, consider the solutions for membrane clogging. |
Quantitative Data Summary: Extrusion
| Lipid Composition | Membrane Pore Size (nm) | Number of Cycles | Temperature (°C) | Resulting PDI | Reference |
| General Liposomes | 100 | 5 | Ambient | ~0.15 | [10] |
| General Liposomes | 200 | 5 | Ambient | ~0.2 | [10] |
| DSPC-based | 100 | >10 | >55 | Typically < 0.1 | General Knowledge |
Method 3: Sonication
Sonication utilizes high-energy sound waves to break down large, multilamellar vesicles into smaller, unilamellar vesicles.
Common Problems & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High PDI (> 0.3) | Inadequate Sonication Time: Insufficient sonication will not fully disperse the lipid aggregates. | Optimize Sonication Time: Increase the total sonication time. It's often beneficial to sonicate in cycles with cooling periods in between to prevent overheating.[7] |
| Over-sonication: Excessive sonication can lead to lipid degradation and potential fusion of nanoparticles. | Use Pulsed Sonication: Employ a pulsed sonication mode with defined on/off cycles to control the energy input and minimize overheating.[7] | |
| Probe Position: Incorrect placement of the sonication probe can lead to inefficient energy transfer. | Optimize Probe Depth: The probe tip should be submerged sufficiently in the sample but not touching the sides or bottom of the vessel. | |
| Lipid Degradation | Overheating: The high energy from the sonicator can significantly increase the sample temperature. | Cool the Sample: Keep the sample vial in an ice bath during sonication to dissipate heat.[11] |
| Metal Contamination | Probe Tip Erosion: The sonication probe can shed titanium particles into the sample. | Centrifuge After Sonication: Spin down the sample after sonication to pellet any metal contaminants.[11] |
Quantitative Data Summary: Sonication
| Lipid Composition | Sonication Time (min) | Sonication Power/Amplitude | Temperature Control | Resulting PDI | Reference |
| DPPC | 12 | 20% duty cycle | N/A | Not specified, but phase behavior altered | [7] |
| DPPC | 36 | 20% duty cycle | N/A | Not specified, but significant phase behavior alteration | [7] |
| General Nanoparticles | Optimized | Optimized | Ice bath | Can achieve < 0.3 | [11] |
Experimental Protocols
Protocol 1: DSPC Nanoparticle Preparation via Microfluidics
-
Preparation of Solutions:
-
Organic Phase: Dissolve DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5 for ionizable lipid formulations with DSPC as a helper lipid). The total lipid concentration should be optimized, typically in the range of 10-25 mg/mL.
-
Aqueous Phase: Prepare the desired buffer (e.g., citrate buffer, pH 4.0 for formulations with ionizable lipids) and filter it through a 0.22 µm filter.
-
-
System Setup:
-
Set up the microfluidic system (e.g., NanoAssemblr) with a microfluidic cartridge.
-
Load the organic phase into one syringe and the aqueous phase into another.
-
-
Nanoparticle Formation:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A good starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow to mix the two streams in the microfluidic chip. The rapid mixing will induce nanoprecipitation and self-assembly of the lipids into nanoparticles.
-
-
Purification:
-
Collect the nanoparticle suspension.
-
Purify the nanoparticles to remove the organic solvent and non-encapsulated material, typically by dialysis or tangential flow filtration against the final formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Protocol 2: DSPC Nanoparticle Preparation via Extrusion
-
Lipid Film Hydration:
-
Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
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Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking at a temperature above the Tm of DSPC (e.g., 65°C). This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to a temperature above the Tm of DSPC (e.g., 65°C).
-
Load the MLV suspension into one of the syringes.
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Pass the lipid suspension through the membrane back and forth for an odd number of cycles (e.g., 11 or 21 times).
-
-
Characterization:
-
Cool the resulting unilamellar vesicle (LUV) suspension to room temperature.
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Measure the particle size and PDI using DLS.
-
Protocol 3: DSPC Nanoparticle Preparation via Sonication
-
Lipid Dispersion:
-
Disperse the DSPC and other lipids in the desired aqueous buffer by vortexing. The suspension will appear milky.
-
-
Sonication:
-
Place the vial containing the lipid dispersion in an ice bath to prevent overheating.
-
Immerse the tip of the sonicator probe into the dispersion.
-
Sonicate the sample using a pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total sonication time of 10-20 minutes. The power output should be optimized for the specific instrument.
-
-
Purification:
-
After sonication, centrifuge the sample at a high speed (e.g., 15,000 x g) for 15 minutes to pellet any titanium particles shed from the probe and any larger lipid aggregates.
-
Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).
-
-
Characterization:
-
Measure the particle size and PDI of the supernatant using DLS.
-
Visualizations
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. liposomes.ca [liposomes.ca]
- 6. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticle Preparation Techniques | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: The Effect of pH on 1,2-Distearoyllecithin (DSPC) Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected zeta potential of pure DSPC liposomes at neutral pH and how does it affect their stability?
A1: Pure DSPC liposomes are zwitterionic, meaning they have no net charge. At a physiological pH of 7.4 in phosphate-buffered saline (PBS), they exhibit a slightly negative zeta potential of approximately -10.8 ± 1.5 mV.[1] For a liposomal formulation to be considered colloidally stable, a zeta potential of greater than +30 mV or less than -30 mV is generally recommended to ensure sufficient electrostatic repulsion between particles and prevent aggregation.[2][3][4] Therefore, pure DSPC liposomes at or near neutral pH are prone to aggregation over time.
Q2: How does pH affect the chemical stability of DSPC liposomes?
A2: The primary chemical degradation pathway for phospholipids like DSPC is hydrolysis of the ester bonds, leading to the formation of lysophospholipids and free fatty acids. This process is pH-dependent. The rate of hydrolysis for phosphocholine-containing lipids is lowest at a slightly acidic pH of around 6.5. Both acidic and alkaline conditions can accelerate the rate of hydrolysis. Therefore, for long-term storage, maintaining the pH of the liposome suspension close to 6.5 is advisable to minimize chemical degradation.
Q3: Can pH influence the physical stability and integrity of DSPC liposomes?
A3: Yes, pH can significantly impact the physical stability of DSPC liposomes. Changes in pH can alter the surface charge of the liposomes, which in turn affects their tendency to aggregate. At pH values far from the isoelectric point, the surface charge increases, leading to greater electrostatic repulsion and potentially better stability against aggregation. Conversely, near the isoelectric point (around neutral pH for DSPC), the low surface charge can lead to vesicle fusion and aggregation. Extreme pH values can also induce changes in the lipid packing and phase behavior of the membrane, potentially leading to leakage of encapsulated contents.
Q4: Is it possible to modulate the pH-dependent stability of DSPC liposomes?
A4: Absolutely. The stability of DSPC liposomes at a specific pH can be enhanced by incorporating charged lipids into the bilayer. For instance, including a negatively charged lipid such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) will impart a negative surface charge, increasing the zeta potential to values more favorable for stability (e.g., below -30 mV) even at neutral pH. Conversely, incorporating a positively charged lipid like 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) will result in a positive surface charge.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Liposome aggregation and precipitation after preparation or during storage. | 1. Suboptimal pH: The pH of the suspension may be close to the isoelectric point of the liposomes, leading to a low surface charge and reduced electrostatic repulsion. 2. High ionic strength of the buffer: High salt concentrations can screen the surface charge, reducing the repulsive forces between liposomes. | 1. Adjust the pH: For pure DSPC liposomes, adjust the pH of the buffer to be either more acidic or more basic to increase the magnitude of the zeta potential. A pH of around 4 or 9 can increase membrane bending stiffness.[5] For optimal chemical stability, a pH of 6.5 is recommended. 2. Incorporate charged lipids: Add a charged lipid (e.g., DSPG for negative charge, DSTAP for positive charge) to the formulation at a molar ratio of 5-10% to increase the zeta potential and enhance colloidal stability. 3. Reduce ionic strength: If possible, lower the salt concentration of the buffer to enhance electrostatic repulsion. |
| Leakage of encapsulated drug or molecule from the liposomes. | 1. pH-induced membrane instability: Extreme pH values can disrupt the lipid packing in the bilayer, increasing its permeability. 2. Chemical degradation of lipids: Hydrolysis of DSPC at non-optimal pH can lead to the formation of lysolipids, which act as detergents and can destabilize the membrane, causing leakage.[6] | 1. Optimize the formulation pH: Maintain the pH of the liposome suspension within a range that ensures both the stability of the encapsulated drug and the integrity of the liposome membrane. For many applications, a pH range of 6.0-7.5 is a reasonable starting point. 2. Buffer selection: Use a buffer with sufficient capacity to maintain the desired pH, especially if the encapsulated drug is acidic or basic. 3. Incorporate cholesterol: Adding cholesterol (typically 30-50 mol%) can increase the packing density of the lipid bilayer, reducing its permeability and enhancing stability against pH-induced leakage. |
| Inconsistent particle size and high polydispersity index (PDI). | 1. Aggregation during preparation: If the pH of the hydration buffer is not optimal, aggregation can occur during the formation of the liposomes. 2. pH shifts during processing: Changes in pH during steps like sonication or extrusion can lead to instability and a broader size distribution. | 1. Control pH throughout the process: Ensure the pH of all buffers and solutions used during liposome preparation is consistent and optimized for stability. 2. Use a suitable preparation method: Methods like thin-film hydration followed by extrusion through polycarbonate membranes of a defined pore size can provide better control over the final liposome size and PDI. |
Quantitative Data
The stability of liposomes is a critical parameter, and it is influenced by factors such as size, polydispersity index (PDI), and zeta potential. The following table summarizes the expected values for pure DSPC liposomes at physiological pH and provides general principles for how pH can affect these parameters.
| Parameter | Value at pH 7.4 (in PBS) | General Effect of pH |
| Vesicle Size (Diameter) | ~100 - 200 nm (post-extrusion) | Can increase at pH values near the isoelectric point due to aggregation. |
| Polydispersity Index (PDI) | < 0.2 (for a monodisperse population) | Tends to increase with aggregation, indicating a broader size distribution. |
| Zeta Potential | -10.8 ± 1.5 mV[1] | Becomes more negative at higher pH and more positive at lower pH. The magnitude is lowest near neutral pH. |
| Chemical Stability (Hydrolysis) | Moderate | Optimal stability (lowest hydrolysis rate) is observed at pH ~6.5. Rates increase in both acidic and alkaline conditions. |
Experimental Protocols
Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar DSPC liposomes with a controlled size.
-
Lipid Film Formation:
-
Dissolve 1,2-Distearoyllecithin (DSPC) and any other lipid components (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature of DSPC (55°C).
-
Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (at the target pH) by adding the buffer to the flask. The temperature of the buffer should also be above the phase transition temperature of DSPC.
-
Agitate the flask by gentle rotation or vortexing to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the phase transition temperature of DSPC.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the vesicle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using dynamic light scattering (DLS).
-
Protocol 2: Assessment of pH-Induced Liposome Aggregation
This protocol outlines a method to evaluate the physical stability of DSPC liposomes at different pH values.
-
Sample Preparation:
-
Prepare a stock solution of DSPC liposomes using the protocol described above.
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 9).
-
-
Incubation:
-
Dilute the stock liposome suspension in each of the different pH buffers to a final lipid concentration suitable for DLS analysis.
-
Incubate the samples at a controlled temperature for a defined period (e.g., 24 hours).
-
-
Measurement:
-
At various time points (e.g., 0, 1, 4, and 24 hours), measure the vesicle size and PDI of each sample using DLS.
-
An increase in the average vesicle size and PDI over time is indicative of aggregation.
-
-
Data Analysis:
-
Plot the change in vesicle size and PDI as a function of pH and time to determine the pH range in which the liposomes exhibit the greatest stability.
-
Visualizations
Caption: Experimental workflow for DSPC liposome preparation and pH stability testing.
References
- 1. Mechanism of leakage of phospholipid vesicle contents induced by the peptide GALA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical hydrolysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize leakage from 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are my DSPC liposomes leaking their encapsulated contents?
Leakage from DSPC liposomes can be attributed to several factors related to the physicochemical properties of the lipid bilayer and the experimental conditions. Key contributors include:
-
Phase Transition Temperature (Tc): DSPC has a high phase transition temperature (Tc = 55°C). If the liposomes are formulated or used below this temperature, the lipid bilayer is in a more rigid gel state, which generally reduces permeability. However, instability can arise if the temperature fluctuates around the Tc.
-
Lipid Composition: The purity of DSPC and the presence of other lipids can affect membrane packing and stability.
-
Cholesterol Content: Insufficient cholesterol in the bilayer can lead to higher membrane fluidity and permeability, thus increasing leakage.
-
Surface Modifications: The absence of a protective polymer coating can make the liposomes more susceptible to destabilization by external factors.
-
Preparation Method: The method used for liposome preparation can influence their size, lamellarity, and overall stability.
-
Storage Conditions: Inappropriate storage temperature and duration can lead to liposome fusion, aggregation, or degradation, all of which can result in leakage.
Q2: How does cholesterol help in minimizing leakage from DSPC liposomes?
Cholesterol plays a crucial role in modulating the fluidity and permeability of the liposome membrane.[1] When incorporated into the DSPC bilayer, cholesterol molecules insert themselves between the phospholipid molecules. This has a "condensing effect," leading to increased packing density of the lipids.[1] This enhanced packing reduces the flexibility of the acyl chains of the phospholipids, resulting in a less permeable and more stable membrane.[1] Studies have shown that increasing cholesterol concentration generally leads to decreased leakage of encapsulated drugs.
Q3: What are the optimal storage conditions for DSPC liposomes to prevent leakage?
For optimal stability and minimal leakage, DSPC liposomes should generally be stored at a temperature below the phase transition temperature of the lipid with the highest Tc. It is recommended to store them at 4°C.[2] Storing at temperatures just above the Tc of the lipid can maintain the integrity of the liposome solution.
Q4: Can the liposome preparation method influence leakage?
Yes, the preparation method significantly impacts the characteristics of the liposomes, including their propensity to leak. Methods like thin-film hydration followed by extrusion are popular for producing unilamellar vesicles of a defined size.[2][3][4][5][6] The extrusion process, by forcing the liposomes through a membrane with a specific pore size, helps to create a more homogenous population of vesicles, which can contribute to their stability.[2][4] Inconsistent preparation can lead to defects in the lipid bilayer, resulting in increased leakage.
Q5: What are polymer-coated liposomes, and how do they prevent leakage?
Polymer-coated liposomes, often referred to as "stealth liposomes," are vesicles with hydrophilic polymers attached to their surface.[7][8] The most common polymer used is polyethylene glycol (PEG). This polymer layer creates a steric barrier on the surface of the liposomes, which provides several advantages:
-
Reduced Protein Adsorption: The polymer coating prevents the adsorption of plasma proteins (opsonization), which can destabilize the liposome membrane and trigger clearance by the immune system.[8]
-
Increased Stability: The coating can enhance the structural integrity of the liposomes, reducing the likelihood of premature drug release.[7][9][10]
-
Controlled Release: The polymer layer can act as a barrier, slowing down the diffusion of the encapsulated drug out of the liposome.[7]
Other polymers like chitosan and alginate have also been used to coat liposomes, offering benefits such as mucoadhesion and improved stability in the gastrointestinal tract.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High initial leakage of encapsulated drug | - Suboptimal cholesterol concentration.- Inefficient encapsulation during preparation.- Inappropriate pH or ionic strength of the hydration buffer. | - Optimize the molar ratio of DSPC to cholesterol (e.g., 55:45).- Ensure the drug is encapsulated efficiently by using an appropriate loading method (passive or active).- Use a hydration buffer that is isotonic and has a pH that ensures the stability of the drug and the liposomes. |
| Leakage increases significantly over time during storage | - Liposome aggregation or fusion.- Lipid hydrolysis or oxidation.- Microbial contamination. | - Store liposomes at 4°C.- Include a cryoprotectant if freezing is necessary.- Use high-purity lipids and deoxygenated buffers to minimize oxidation.- Prepare and store liposomes under sterile conditions. |
| Inconsistent leakage rates between batches | - Variability in the liposome preparation process.- Inconsistent size distribution of liposomes. | - Standardize the preparation protocol, including drying time of the lipid film, hydration time, and extrusion parameters.- Ensure the extruder is assembled correctly and that the polycarbonate membranes are not torn.[11]- Characterize each batch for size and polydispersity index (PDI) using dynamic light scattering (DLS).[2] |
Quantitative Data on Leakage Minimization Strategies
Table 1: Effect of Cholesterol Concentration on DSPC Liposome Stability
| DSPC:Cholesterol Molar Ratio | Effect on Membrane Properties | Impact on Drug Retention (Qualitative) |
| 100:0 | High permeability, less stable membrane | Higher leakage rates |
| 80:20 | Increased membrane packing, reduced fluidity | Improved drug retention |
| 60:40 | Further decreased permeability and increased ordering | Significant improvement in drug retention |
| 55:45 | Optimal packing and stability often cited in literature[4] | High drug retention, minimal leakage |
| 50:50 | Saturation of cholesterol effect, potential for phase separation | May not offer significant improvement over 55:45 |
Table 2: Effect of Polymer Coatings on Liposome Stability
| Polymer Coating | Mechanism of Action | Effect on Drug Leakage |
| Polyethylene Glycol (PEG) | Steric hindrance, prevention of protein adsorption.[8] | Reduces leakage by stabilizing the membrane and preventing destabilization by biological components.[8] |
| Chitosan | Electrostatic interaction with the liposome surface, mucoadhesive properties.[9][10] | Can prolong the release of encapsulated drugs and improve stability.[7] |
| Alginate | Forms a protective layer, can impart thermo-sensitive properties.[9] | Can control drug release, with some systems showing stability for up to 2 years at 4°C.[9] |
| Zwitterionic Polymers (e.g., poly(carboxybetaine)) | Inhibit nonspecific protein adsorption.[7] | Can stabilize liposomes and provide good retention of hydrophilic drugs.[8] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of DSPC/Cholesterol liposomes using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.[3][4][5][6]
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
-
Vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve DSPC and cholesterol in chloroform at the desired molar ratio (e.g., 55:45) in a round-bottom flask.[4]
-
Thin-Film Formation: Evaporate the chloroform using a rotary evaporator. The water bath temperature should be set above the Tc of DSPC (e.g., 60-65°C) to ensure a uniform lipid film.
-
Drying: Dry the lipid film under a stream of nitrogen gas, followed by drying under high vacuum for at least 3 hours to remove any residual solvent.[4]
-
Hydration: Hydrate the dry lipid film with the chosen aqueous buffer (pre-heated to above the Tc of DSPC). The volume of the buffer will determine the final lipid concentration. Vortex the flask to detach the lipid film from the wall, resulting in a suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (above Tc).[4] This step helps to increase the encapsulation efficiency.
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).[11]
-
Heat the extruder to a temperature above the Tc of DSPC (e.g., 65°C).[4]
-
Pass the liposome suspension through the extruder 10-20 times.[12] This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Drug Leakage Assay using Fluorescence Dequenching
This protocol describes a common method to assess the leakage of an encapsulated fluorescent dye (e.g., calcein) from liposomes.[13]
Materials:
-
Liposome suspension containing a self-quenching concentration of a fluorescent dye (e.g., calcein).
-
Buffer for dilution (the same as the external buffer of the liposomes).
-
Triton X-100 solution (or other suitable detergent) for complete lysis of liposomes.
-
Fluorometer.
Procedure:
-
Preparation of Calcein-Loaded Liposomes: Prepare the liposomes as described in Protocol 1, using a solution of calcein (e.g., 50-100 mM in the hydration buffer) as the aqueous phase. At this concentration, the fluorescence of calcein is self-quenched.
-
Removal of Unencapsulated Dye: Remove the unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[4] The external buffer should be the same as the buffer used for dilution in the assay.
-
Measurement of Initial Fluorescence (F_initial):
-
Dilute an aliquot of the purified liposome suspension in the buffer to a suitable volume in a cuvette.
-
Measure the initial fluorescence intensity. This represents the baseline leakage.
-
-
Monitoring Leakage over Time (F_t):
-
Incubate the liposome suspension under the desired experimental conditions (e.g., at a specific temperature or in the presence of a destabilizing agent).
-
At various time points, measure the fluorescence intensity. As the dye leaks out and is diluted in the external medium, the self-quenching is relieved, and the fluorescence intensity increases.
-
-
Measurement of Maximum Fluorescence (F_max):
-
At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to completely lyse the liposomes and release all the encapsulated dye.
-
Measure the maximum fluorescence intensity.
-
-
Calculation of Percentage Leakage:
-
The percentage of leakage at a given time point (t) can be calculated using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100
-
Visualizations
Caption: Factors influencing leakage from DSPC liposomes.
References
- 1. onesearch.uark.edu [onesearch.uark.edu]
- 2. protocols.io [protocols.io]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 4. Liposome preparation [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 7. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liposome-polymer complex for drug delivery system and vaccine stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coating Materials to Increase the Stability of Liposomes [mdpi.com]
- 11. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ableweb.org [ableweb.org]
- 13. researchgate.net [researchgate.net]
troubleshooting batch-to-batch variability in DSPC liposome synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposome synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My liposome size is consistently larger than expected. What are the common causes and how can I fix this?
A1: Larger than expected liposome size is a common issue that can often be traced back to several critical process parameters.
-
Inadequate Energy Input During Sizing: The energy applied during sizing steps like extrusion or sonication may be insufficient.
-
Extrusion: Ensure you are using a polycarbonate membrane with the desired pore size. For smaller vesicles, a sequential extrusion process through decreasing pore sizes (e.g., 100 nm followed by 50 nm) can be more effective.[1][2] Also, confirm that the number of extrusion passes is sufficient; typically, 10-20 passes are recommended.
-
Sonication: Both bath and probe sonicators can be used, but their parameters must be optimized. For probe sonicators, the amplitude and duration are critical. For bath sonicators, the temperature and duration are key. Over-sonication can lead to sample degradation, while under-sonication will result in incomplete size reduction.[3]
-
-
Hydration Temperature: The hydration of the lipid film must be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of all lipids in the formulation. DSPC has a high Tc of approximately 55°C.[4] Hydrating below this temperature will result in incomplete and inefficient lipid sheet formation, leading to larger and more heterogeneous vesicles.[5]
-
Lipid Composition: High concentrations of certain lipids or the inclusion of charged lipids can sometimes lead to the formation of larger structures. The ratio of DSPC to cholesterol can also influence vesicle size.
Q2: I'm observing a high Polydispersity Index (PDI) in my liposome batches. What does this indicate and how can I improve it?
A2: A high PDI indicates a broad size distribution, meaning your liposome population is not uniform. A PDI value below 0.2 is generally considered acceptable for many applications.[6]
-
Insufficient Homogenization: This is the most common cause.
-
Extrusion: Increasing the number of passes through the extruder membrane (e.g., >15 passes) can significantly narrow the size distribution. Ensure the extruder is assembled correctly and that the membrane is not torn.[7]
-
Sonication: Optimize sonication time and power. Inconsistent energy application can lead to a mix of large and small vesicles.
-
-
Aggregation: Liposomes may be aggregating after formation. This can be caused by improper buffer conditions (pH, ionic strength) or suboptimal storage. See Q4 for more on aggregation.
-
Microfluidics: If using microfluidics, a high PDI might result from inconsistent flow rates or issues with the mixing within the microfluidic chip. Ensure the pumps are calibrated and the channels are not obstructed.
Q3: My encapsulation efficiency is low and varies between batches. How can I improve it?
A3: Low and variable encapsulation efficiency (EE) is a frequent challenge. For hydrophilic drugs, typical EE for DSPC liposomes prepared by methods like sonication can be in the low single digits (e.g., ~2-3%).[8][9]
-
Hydration Conditions: The drug to be encapsulated in the aqueous core should be present in the hydration buffer. The concentration of the drug in the hydration buffer will directly impact the initial amount available for encapsulation.
-
Lipid Film Formation: Ensure a thin, uniform lipid film is created. A thick or uneven film will not hydrate properly, leading to fewer and larger vesicles with less entrapped volume.[10]
-
Sizing Method: The sizing process can affect EE. Extrusion is generally considered a gentler method than probe sonication, which can sometimes disrupt the vesicles and cause leakage of the encapsulated material.
-
Drug-Lipid Interactions: The physicochemical properties of the drug (e.g., charge, hydrophobicity) can influence its interaction with the DSPC bilayer, affecting encapsulation.
Q4: My liposomes are aggregating over time. What causes this and what are the solutions?
A4: Aggregation is a sign of colloidal instability and can compromise the quality and efficacy of the liposomal formulation.
-
Zeta Potential: A low absolute zeta potential (e.g., between -10 mV and +10 mV) indicates insufficient electrostatic repulsion between vesicles, making them prone to aggregation. If your formulation is neutral, consider adding a small percentage of a charged lipid (e.g., DSPG for negative charge, DOTAP for positive charge) to increase surface charge and stability.
-
Storage Conditions: Liposomes should be stored at appropriate temperatures, typically 4°C, to minimize lipid mobility and fusion.[1][4] Freezing liposomes without a cryoprotectant can cause aggregation upon thawing due to ice crystal formation.[11]
-
Inclusion of PEG: Incorporating a small percentage of a PEGylated lipid (e.g., DSPE-PEG) into the formulation can provide steric hindrance, creating a protective layer that prevents vesicles from getting too close to one another and aggregating.[12]
Summary of Critical Quality Attributes
The following table summarizes key quantitative parameters for DSPC liposome characterization. Note that optimal values can be application-dependent.
| Parameter | Typical Range | Significance | Troubleshooting Focus |
| Size (Z-average) | 50 - 200 nm | Affects circulation time, biodistribution, and cellular uptake.[7] | Sizing method (extrusion, sonication), lipid composition, hydration temperature. |
| Polydispersity Index (PDI) | < 0.2 | Indicates the uniformity of the liposome population. | Sizing method (number of extrusion passes), potential aggregation. |
| Zeta Potential | > |+/-20 mV| | Indicates colloidal stability due to electrostatic repulsion. | Lipid composition (inclusion of charged lipids), buffer pH. |
| Encapsulation Efficiency | Highly variable (e.g., 1-10% for passive loading) | Measures the percentage of the initial drug that is successfully entrapped. | Hydration conditions, lipid film quality, drug properties. |
Experimental Protocols
Protocol 1: Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles with a controlled size.
-
Lipid Dissolution: Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[1][13]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. The process should be conducted at a temperature above DSPC's Tc (55°C) to ensure a uniform lipid film.[13]
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
Hydration: Add the aqueous buffer (which may contain the drug to be encapsulated) to the dry lipid film. Hydrate at a temperature above 55°C (e.g., 60-65°C) while agitating (vortexing or bath sonication) to form multilamellar vesicles (MLVs).[5][7]
-
Sizing by Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above 55°C.
-
Pass the MLV suspension through the membrane 15-21 times.[1][2]
-
For smaller sizes, a second extrusion step through a smaller membrane (e.g., 50 nm) can be performed.[1]
-
-
Purification: Remove the unencapsulated drug using methods like dialysis or size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C.[1]
Protocol 2: Microfluidic Synthesis
Microfluidics offers a more automated and reproducible method for liposome synthesis.
-
Solution Preparation:
-
System Setup:
-
Connect the lipid and aqueous phase reservoirs to a microfluidic mixing chip (e.g., a staggered herringbone micromixer) via syringe pumps.[15]
-
-
Synthesis:
-
Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). The rapid mixing of the ethanol-lipid stream with the aqueous stream induces nanoprecipitation and self-assembly of lipids into liposomes.
-
The final liposome size is controlled by adjusting the FRR and TFR.[14]
-
-
Purification: The collected sample will be diluted in buffer and contain ethanol. The ethanol and unencapsulated drug must be removed, typically via dialysis or tangential flow filtration.
-
Storage: Store the purified liposomes at 4°C.
Diagrams
References
- 1. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. dovepress.com [dovepress.com]
- 4. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Rapid, one-step fabrication and loading of nanoscale 1,2-distearoyl-sn-glycero-3-phosphocholine liposomes in a simple, double flow-focusing microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. Preparation of Liposomes by Microfluidics [bio-protocol.org]
Validation & Comparative
1,2-Distearoyllecithin vs dipalmitoylphosphatidylcholine (DPPC) in liposomes
For researchers and drug development professionals, the choice of lipid is a critical determinant of a liposomal formulation's success. Among the most common saturated phospholipids used are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). While structurally similar, their differing acyl chain lengths—C18 for DSPC and C16 for DPPC—lead to significant variations in their physicochemical properties and performance in drug delivery systems.[1][2] This guide provides an objective, data-driven comparison to inform the selection process for specific research and therapeutic applications.
Core Physicochemical Properties
The primary distinction between DSPC and DPPC lies in their phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. DSPC's longer C18 chains result in stronger van der Waals interactions, requiring more energy to disrupt the ordered gel state, thus giving it a higher Tm than the C16-chain DPPC.[1]
| Property | 1,2-Distearoyllecithin (DSPC) | Dipalmitoylphosphatidylcholine (DPPC) | Reference |
| Acyl Chain Length | C18:0 (Stearoyl) | C16:0 (Palmitoyl) | [1][2] |
| Phase Transition Temp (Tm) | ~55°C | ~41°C | [3][4] |
| Molecular Formula | C44H88NO8P | C40H80NO8P | [5] |
| Bilayer State at 37°C | Gel Phase (Ordered, Rigid) | Gel Phase (Approaching Tm) | [1][3] |
Performance Comparison in Liposomes
The difference in Tm directly impacts the stability, drug retention, and release characteristics of the resulting liposomes, particularly at physiological temperatures (37°C).
Stability and Drug Retention
Due to its high phase transition temperature, DSPC forms more stable and less permeable membranes at physiological temperature compared to DPPC.[1][3] Liposomes made primarily of DPPC tend to become unstable and leak their contents as the ambient temperature approaches their Tm of 41°C.[3]
Experimental data consistently demonstrates the superior drug retention of DSPC-based liposomes. In one study, DSPC liposomes retained significantly more of the model drug inulin over 48 hours at both 4°C and 37°C compared to DPPC liposomes.[1][6] Another study monitoring fluorophore leakage over four weeks found that at 37°C, DSPC liposomes released only about 45-50% of their contents, whereas DPPC liposomes released approximately 90%.[3][7]
| Temperature | Time | DSPC Liposomes (% Release) | DPPC Liposomes (% Release) | Reference |
| 4°C | 4 Weeks | ~25% | ~25% | [3] |
| 25°C | 4 Weeks | ~40% | ~70% | [3] |
| 37°C | 4 Weeks | ~45% | ~90% | [3] |
| Temperature | Time | DSPC Liposomes (% Retention) | DPPC Liposomes (% Retention) | Reference |
| 4°C | 48 Hours | 87.1% | 62.1% (after 3h) | [1][6] |
| 37°C | 48 Hours | 85.2% | 60.8% (after 24h) | [1][6] |
This relationship between lipid structure and stability is fundamental to liposome design.
Encapsulation Efficiency
The effect of lipid choice on encapsulation efficiency (EE%) is highly dependent on the physicochemical properties of the encapsulated drug.
-
For the water-soluble model drug inulin, DSPC liposomes showed a higher encapsulation efficiency (2.95%) compared to DPPC liposomes (2.13%).[1][2][6]
-
Conversely, for the protein superoxide dismutase (SOD), DPPC-containing liposomes exhibited an approximately 20% higher encapsulation efficiency than DSPC liposomes.[8]
-
Other studies have suggested that lipids with shorter hydrocarbon chains, such as DPPC, may yield higher encapsulation efficiencies for specific drugs like suramin.[1][2]
This variability underscores the need for empirical optimization for each new drug candidate.
| Encapsulated Agent | Favored Lipid for Higher EE% | Stated EE% (DSPC) | Stated EE% (DPPC) | Reference |
| Inulin | DSPC | 2.95% | 2.13% | [1][6] |
| Superoxide Dismutase | DPPC | Lower | ~20% Higher than DSPC | [8] |
Experimental Protocols
Reproducible results depend on well-defined protocols. Below are methodologies for key experiments cited in the comparison.
Liposome Preparation (Sonication Method)
This protocol is adapted from methodologies used for preparing liposomes for stability and encapsulation studies.[6]
-
Lipid Film Hydration: Dissolve the desired lipids (e.g., DSPC or DPPC and cholesterol) in a suitable organic solvent like chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. This is done at a temperature above the Tm of the primary lipid (e.g., >60°C for DSPC).
-
Vesicle Formation: Subject the hydrated lipid suspension to probe sonication. This input of energy breaks down the multilamellar vesicles into smaller, more uniform liposomes.
-
Purification: Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Stability Assay (Fluorophore Leakage)
This protocol measures the release of an encapsulated fluorescent marker over time to assess liposome stability.[3]
-
Preparation: Prepare liposomes as described above, encapsulating a fluorescent probe like carboxyfluorescein or rhodamine.
-
Incubation: Aliquot the purified liposome suspension and store at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 7, 14, 28 days), take a sample from each temperature condition.
-
Fluorescence Measurement: Measure the fluorescence intensity (F_t) of the sample.
-
Total Release Measurement: Add a detergent (e.g., Triton X-100) to another sample to lyse the liposomes completely and measure the maximum fluorescence intensity (F_max).
-
Calculation: Calculate the percentage of fluorophore released at each time point using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100, where F_0 is the initial fluorescence at time zero.
The following diagram illustrates a typical workflow for comparing the stability of DSPC and DPPC liposomes.
Conclusion and Recommendations
The choice between DSPC and DPPC is a strategic one based on the desired therapeutic outcome.
-
Choose DSPC for applications requiring high in vivo stability, prolonged circulation times, and minimal drug leakage at physiological temperatures. Its rigid, ordered membrane is ideal for controlled-release formulations that need to protect the payload until it reaches the target site.
-
Choose DPPC for applications where temperature-sensitivity is desired. Thermosensitive liposomes (TSLs) often utilize DPPC because its Tm is slightly above physiological temperature. When combined with localized hyperthermia (heating the target tissue to ~42°C), these liposomes undergo a rapid phase transition and release their encapsulated drug payload specifically at the heated site, minimizing systemic toxicity.[9]
Ultimately, the optimal lipid composition must be tailored to the specific drug molecule and the intended clinical application, with these foundational principles guiding the formulation strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: 1,2-Distearoyllecithin (DSPC) vs. Soy Phosphatidylcholine (Soy PC) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The choice of lipid excipients is a critical determinant of the efficacy and stability of liposomal drug delivery systems. Among the myriad of options, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and soy phosphatidylcholine (Soy PC) are two commonly employed phospholipids. This guide provides an objective comparison of their performance in drug delivery, supported by experimental data, to aid in the selection of the optimal lipid for your formulation needs.
At a Glance: Key Physicochemical Properties
| Property | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | Soy Phosphatidylcholine (Soy PC) |
| Acyl Chain Composition | Two saturated C18 stearoyl chains | Mixture of saturated (e.g., palmitic, stearic) and unsaturated (e.g., oleic, linoleic, linolenic) fatty acid chains |
| Phase Transition Temp (Tm) | High (~55°C) | Low (typically below 0°C) |
| Membrane Rigidity at 37°C | High (in a gel-like state) | Low (in a fluid, liquid-crystalline state) |
| Oxidative Stability | High | Prone to oxidation due to unsaturated chains |
Performance in Drug Delivery Applications: A Comparative Analysis
The distinct chemical structures of DSPC and Soy PC translate into significant differences in their performance as liposomal components.
Encapsulation Efficiency
The efficiency with which a drug is encapsulated within a liposome is a crucial factor for therapeutic success.
| Lipid Composition | Encapsulated Drug | Encapsulation Efficiency (%) |
| DSPC:Cholesterol | Doxorubicin | >90% |
| Soy PC:Cholesterol | Doxorubicin | ~83.68%[1] |
Liposomes formulated with DSPC, particularly when combined with cholesterol, tend to exhibit higher encapsulation efficiencies for a variety of drugs. This is attributed to the rigid and well-ordered bilayer formed by the saturated acyl chains of DSPC, which can effectively entrap and retain drug molecules. In contrast, the more fluid nature of Soy PC membranes, a result of their mixed saturated and unsaturated acyl chains, can sometimes lead to lower encapsulation efficiencies.
Particle Size and Stability
Particle size influences the in vivo fate of liposomes, while stability is paramount for shelf-life and therapeutic efficacy.
| Lipid Composition | Average Particle Size (nm) | Polydispersity Index (PDI) | Stability Findings |
| DSPC-based liposomes | ~100-120 nm | Low | High physical and chemical stability. Less prone to drug leakage. |
| Soy PC-based liposomes | Can be smaller, but often more polydisperse (~342 nm in one study[1]) | Higher | More susceptible to physical changes and chemical degradation (oxidation). |
Studies have shown that liposomes composed of saturated phospholipids like DSPC generally form more stable vesicles.[2] The high phase transition temperature of DSPC ensures that the liposomal membrane remains in a rigid, gel-like state at physiological temperature (37°C), which minimizes drug leakage. Conversely, Soy PC, with its low phase transition temperature, forms more fluid membranes that can be more prone to drug leakage and aggregation over time. Furthermore, the unsaturated fatty acid chains in Soy PC are susceptible to oxidation, which can compromise the integrity of the liposome.
Drug Release Profile
The rate at which the encapsulated drug is released from the liposome is a critical parameter for achieving the desired therapeutic effect.
| Lipid Composition | Release Characteristics |
| DSPC-based liposomes | Slow, sustained release |
| Soy PC-based liposomes | Faster, less controlled release |
The rigid nature of DSPC-based liposomes results in a slower and more sustained release of the encapsulated drug.[3] This is often desirable for long-acting formulations. In contrast, the fluidic membranes of Soy PC liposomes tend to release the drug more rapidly. While this may be advantageous for certain applications requiring quick drug action, it can also lead to premature drug release and reduced therapeutic efficacy for controlled-release formulations.
Experimental Protocols
To ensure a fair comparison, standardized methods for liposome preparation and characterization are essential. The following are representative protocols.
Liposome Preparation: Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.
Materials:
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) or Soy Phosphatidylcholine (Soy PC)
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvent)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated
Procedure:
-
Lipid Film Formation: Dissolve the chosen lipid (DSPC or Soy PC) and cholesterol in a round-bottom flask using an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the aqueous buffer, which may contain the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipid (e.g., ~60-65°C for DSPC, room temperature for Soy PC). The flask is agitated to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is then repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This process results in the formation of small unilamellar vesicles (SUVs) with a more uniform size distribution.
Characterization Methods
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Determined by separating the unencapsulated drug from the liposomes using methods like centrifugation or size exclusion chromatography, followed by quantification of the drug in the liposomes and the total drug.
-
%EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
In Vitro Drug Release: Typically assessed using a dialysis method. The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. The amount of drug that diffuses out of the bag into the medium is measured at different time points.
Logical Framework for Lipid Selection
The decision to use DSPC or Soy PC should be guided by the specific requirements of the drug delivery system.
Conclusion
-
DSPC is the preferred choice for formulations requiring high stability, low drug leakage, and sustained drug release. Its well-defined, saturated structure contributes to a rigid and stable liposomal membrane.
-
Soy PC , being a natural and cost-effective option, can be suitable for certain applications. However, its heterogeneous and unsaturated nature leads to more fluid membranes, which can result in lower encapsulation efficiency, higher drug leakage, and a greater propensity for oxidation compared to DSPC.
The selection between DSPC and Soy PC should be a carefully considered decision based on the specific drug molecule, the desired pharmacokinetic profile, and the stability requirements of the final product. For applications demanding high performance and a controlled release profile, the superior physicochemical properties of DSPC often justify its use.
References
A Comparative Guide to the Purity Validation of 1,2-Distearoyllecithin by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of excipients like 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is critical for the safety and efficacy of pharmaceutical formulations, particularly in lipid-based drug delivery systems such as liposomes and lipid nanoparticles. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of DSPC purity, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of phospholipids due to its high resolution and sensitivity. When coupled with detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), HPLC can effectively quantify non-chromophoric compounds like DSPC and its impurities.
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method combined with a Corona Charged Aerosol Detector (CAD) has been established for the analysis of lipid components in lipid nanoparticles, including DSPC.[1] This method has demonstrated linearity, precision, and accuracy, making it a reliable approach for quality control.
Alternative HPLC Approaches
Beyond UHPLC-CAD, other HPLC methods have been employed for phospholipid analysis. A patent describes a method using a butylsilane bonded silica gel column with a methanol-acetonitrile mobile phase for detecting DSPC purity. For the analysis of organic impurities such as 1-stearoyl-sn-glycero-3-phosphocholine and stearic acid, a C18 column is often utilized. The United States Pharmacopeia-National Formulary (USP-NF) monograph for DSPC suggests a validated HPLC method using a Diol-100 column for the main assay.
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods offer complementary information for a comprehensive purity assessment of DSPC.
Gas Chromatography (GC)
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust method for determining the fatty acid composition of phospholipids and for quantifying residual solvents. This technique involves the hydrolysis of the phospholipid and methylation of the resulting fatty acids to form volatile fatty acid methyl esters (FAMEs), which are then analyzed.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)
³¹P-NMR spectroscopy is a highly specific and quantitative method for the analysis of phosphorus-containing compounds. Since each phospholipid class typically contains a single phosphorus atom, ³¹P-NMR provides a distinct signal for each, allowing for accurate quantification without the need for chromatographic separation. This technique is particularly advantageous for the absolute quantification of phospholipids and for identifying and quantifying phosphorus-containing impurities.
Performance Comparison
The following table summarizes the quantitative performance data for the different analytical techniques discussed.
| Parameter | HPLC-CAD | Gas Chromatography-FID (for Fatty Acids) | ³¹P-NMR |
| Analyte | Intact 1,2-Distearoyllecithin and impurities | Fatty Acid Composition | Phospholipid classes and phosphorus-containing impurities |
| Linearity | Linear for DSPC | - | - |
| Limit of Detection (LOD) | Not determined in the cited study[1] | 0.03% by weight of the original sample | - |
| Limit of Quantitation (LOQ) | Lower limit of the linear range[1] | 0.1% by weight of the original sample | 0.3 mM |
| Precision (%RSD) | Intra-assay: 1-7%, Inter-assay: 1-6%[1] | - | 2% |
| Accuracy (Spike Recovery) | 20%, 50%, and 70% spike levels evaluated[1] | - | - |
Experimental Protocols
HPLC-CAD Method for this compound Purity
This protocol is based on a validated method for the analysis of lipid components in lipid nanoparticles.[1]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Optimized conditions are critical and should be developed based on the specific lipids of interest. A gradient elution is typically used.
-
Detector: Charged Aerosol Detector (CAD)
-
Sample Preparation: The sample preparation diluent is crucial and has been optimized for the lipids of interest.[1]
Validation Parameters:
-
Linearity: Assessed over a defined concentration range.
-
Precision: Determined by intra-assay (repeat injections of the same sample) and inter-assay (analysis on different days) variability.[1]
-
Accuracy: Evaluated by spike recovery at different concentration levels.[1]
-
Specificity: Confirmed by the ability to resolve the main lipid components and their potential degradants.[1]
Gas Chromatography-FID Method for Fatty Acid Analysis
Sample Preparation (Derivatization):
-
Hydrolyze the phospholipid sample to release the fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
GC-FID Conditions:
-
Column: Capillary column suitable for FAMEs analysis.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Optimized to separate the FAMEs of interest.
-
Carrier Gas: Helium or Hydrogen.
³¹P-NMR Method for Phospholipid Analysis
Sample Preparation:
-
Dissolve the DSPC sample in a suitable deuterated solvent containing a known concentration of an internal standard.
NMR Parameters:
-
Spectrometer: High-field NMR spectrometer.
-
Nucleus: ³¹P
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay: A sufficiently long relaxation delay should be used to ensure full relaxation of all phosphorus nuclei for accurate quantification.
Experimental Workflow for HPLC-based Purity Validation of DSPC
Caption: Workflow for DSPC purity validation by HPLC.
Signaling Pathway Diagram (Illustrative Example)
Caption: Potential degradation and isomerization pathways of DSPC.
References
A Comparative Analysis of Saturated vs. Unsaturated Phospholipids in Liposomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between saturated and unsaturated phospholipids is a critical determinant of liposomal drug delivery system performance. This guide provides an objective comparison of these two classes of phospholipids, focusing on their impact on liposome stability, drug loading efficiency, and release kinetics, supported by experimental data and detailed protocols.
The fundamental difference between saturated and unsaturated phospholipids lies in the nature of the fatty acid chains. Saturated phospholipids, such as distearoylphosphatidylcholine (DSPC) and dipalmitoylphosphatidylcholine (DPPC), possess straight, single-bonded acyl chains, allowing for tight packing and the formation of rigid, ordered membranes. In contrast, unsaturated phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and soy phosphatidylcholine (Soy PC), contain one or more double bonds in their acyl chains, creating kinks that disrupt tight packing and result in more fluid and permeable membranes.[1] These structural differences have profound implications for the functional characteristics of liposomes.
Performance Comparison: Saturated vs. Unsaturated Phospholipid Liposomes
The choice of phospholipid saturation significantly impacts the physicochemical properties and in vitro/in vivo performance of liposomes. Generally, liposomes formulated with saturated phospholipids exhibit greater stability and slower drug release, while those made with unsaturated phospholipids are more permeable and may offer advantages for certain drug delivery applications.
Stability
Liposome stability is a crucial factor for their therapeutic efficacy, affecting shelf-life and drug retention during circulation. Liposomes composed of saturated phospholipids with high phase transition temperatures (Tc) are generally more stable than those made from unsaturated lipids.[2] The tight packing of saturated acyl chains results in a less permeable membrane, reducing the leakage of encapsulated contents.
| Phospholipid Type | Composition | Encapsulated Marker | Storage Conditions | Drug Retention (%) | Reference |
| Saturated | DSPC | Inulin | 48 hr at 37°C | 85.2 ± 10.1 | [3] |
| Saturated | DPPC | Inulin | 24 hr at 37°C | 60.8 ± 8.9 | [3] |
| Saturated | DMPC | Inulin | 15 min at 37°C | 53.8 ± 4.3 | [3] |
| Unsaturated | Egg PC | - | - | Less stable than DSPC, DPPC, or DMPC | [2] |
Table 1: Comparative stability of liposomes formulated with saturated phospholipids of varying acyl chain lengths. Higher drug retention indicates greater stability.
Drug Loading Efficiency
The efficiency with which a drug is encapsulated within a liposome is a critical parameter for therapeutic applications. While drug loading is influenced by various factors, including the chosen loading method (passive or active), the nature of the phospholipid can also play a role. For hydrophobic drugs, the more rigid bilayer of saturated phospholipids can sometimes offer a more favorable environment for retention.[4] Conversely, for some hydrophilic drugs, the encapsulation efficiency may be more dependent on the preparation method and the aqueous volume encapsulated.
| Phospholipid Type | Composition | Drug | Encapsulation Efficiency (%) | Reference |
| Saturated | Hydrogenated Soy Phosphatidylcholine (HSPC) | L-cysteine | 6.46 ± 1.37 | [5] |
| Unsaturated | Soybean Phosphatidylcholine (SPC) | L-cysteine | 0.98 ± 0.54 | [5] |
| Saturated | DSPC | Doxorubicin | > 90% (with active loading) | [6] |
| Unsaturated | DOPE | Doxorubicin | ~95% (with active loading) | [6] |
Table 2: Comparison of drug encapsulation efficiency in liposomes made with saturated and unsaturated phospholipids.
Drug Release Kinetics
The rate at which the encapsulated drug is released from the liposome is a key determinant of its pharmacokinetic profile and therapeutic effect. Liposomes made from saturated phospholipids generally exhibit slower, more sustained release profiles due to their lower membrane fluidity and permeability.[7] Unsaturated phospholipid-based liposomes, with their more fluid membranes, tend to release their contents more rapidly.
| Phospholipid Type | Composition | Encapsulated Marker | Release Trigger | Percent Release | Reference | |---|---|---|---|---| | Saturated | DPPC/DSPC (75:25) | Calcein | Temperature (42°C) | ~80% after 5 min |[8] | | Saturated | DSPC | Calcein | Temperature (55°C) | ~80% after 5 min |[8] | | Unsaturated | DOPC | Fluorescein | Ultrasound | Significantly higher than DSPC at 37°C | | | Saturated | DSPE | Doxorubicin | Ultrasound | ~65% after 6 min |[6] | | Unsaturated | DOPE | Doxorubicin | Ultrasound | ~95% after 6 min |[6] |
Table 3: Comparative drug release from liposomes formulated with saturated and unsaturated phospholipids under different release-triggering conditions.
Experimental Protocols
Reproducible and well-characterized liposome formulations are essential for meaningful comparative studies. The following are detailed methodologies for key experiments in liposome preparation and characterization.
Liposome Preparation by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the laboratory-scale preparation of liposomes.[9]
Materials:
-
Phospholipids (e.g., DSPC or DOPC) and cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve the desired lipids (phospholipid and cholesterol) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to a temperature above the Tc of the lipids) to the flask.
-
Agitate the flask by hand or using a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a handheld or high-pressure extruder.
Characterization of Liposomes
1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[10]
Procedure:
-
Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (typically 25°C), solvent viscosity, and refractive index.
-
Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to determine the size distribution and PDI. The PDI value indicates the homogeneity of the liposome population, with values below 0.2 generally considered acceptable for drug delivery applications.
2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of their stability in suspension.[11]
Procedure:
-
Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Load the sample into a specialized zeta potential cell, ensuring there are no air bubbles.
-
Place the cell into the instrument.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
The software calculates the zeta potential from the electrophoretic mobility. Liposomes with a zeta potential greater than ±30 mV are generally considered to be electrostatically stable.[11]
3. Encapsulation Efficiency Determination
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. A common method for its determination is mini-column centrifugation.[12]
Procedure:
-
Prepare a mini-column by packing a small syringe with a gel filtration matrix (e.g., Sephadex G-50) that has been equilibrated with the external buffer.
-
Remove the excess buffer from the column by centrifugation.
-
Carefully apply a known volume of the liposome suspension to the top of the gel bed.
-
Centrifuge the column to separate the liposomes (which elute in the void volume) from the unencapsulated drug (which is retained in the gel matrix).
-
Collect the eluate containing the liposomes.
-
Disrupt the collected liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100
Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposome preparation via thin-film hydration followed by characterization.
Cellular Uptake of Liposomes via Endocytosis
The primary mechanism for the cellular internalization of many liposomal formulations is endocytosis.[13]
References
- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Ultrasound-mediated destabilization and drug release from liposomes comprising dioleoylphosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Study on Determination of Entrapment Efficiency of Integerrimine Liposomes [journal11.magtechjournal.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the In Vivo Performance of 1,2-Distearoyllecithin (DSPC)-Based Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of drug delivery carriers based on 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) with other common alternatives, including lipid-based carriers such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), as well as polymer-based systems like poly(lactic-co-glycolic acid) (PLGA) nanoparticles and dendrimers. The information presented is supported by experimental data to aid in the selection of appropriate drug delivery platforms.
Executive Summary
DSPC-based carriers, particularly liposomes, are a cornerstone in advanced drug delivery due to their high biocompatibility and stability. The saturated nature and high phase transition temperature of the DSPC lipid contribute to rigid and impermeable bilayers at physiological temperatures. This rigidity translates to superior in vivo performance characteristics, including prolonged circulation times, reduced drug leakage, and favorable biodistribution profiles, making them highly suitable for systemic drug delivery applications. While alternatives like DMPC, DPPC, PLGA nanoparticles, and dendrimers offer their own distinct advantages, DSPC-based systems consistently demonstrate a robust performance profile for in vivo applications.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for DSPC-based carriers and their alternatives, focusing on physicochemical properties, in vitro drug release, pharmacokinetics, and biodistribution.
Table 1: Physicochemical Properties and In Vitro Drug Release
| Carrier Type | Composition | Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | In Vitro Drug Release (at 72h, 37°C) |
| DSPC Liposome | DSPC/Cholesterol | ~100 | -5.5 to -35 | High | ~2% |
| DPPC Liposome | DPPC/Cholesterol | ~100 | Variable | Moderate | ~7% |
| DMPC Liposome | DMPC/Cholesterol | ~100 | Variable | Moderate | ~25% |
| PLGA Nanoparticle | PLGA | 150-250 | -10 to -40 | 62.34 ± 1.5% | Biphasic, sustained release |
| Dendrimer (PAMAM G5) | Polyamidoamine | < 10 | +20 to +30 | 28.26 ± 1.74% | Rapid initial release |
Note: Values are approximate and can vary significantly based on the specific formulation, drug encapsulated, and experimental conditions.
Table 2: In Vivo Performance Comparison
| Carrier Type | Key Pharmacokinetic Parameters | Biodistribution Highlights | In Vivo Toxicity Profile |
| DSPC Liposome | Half-life (t½): Long (e.g., PEGylated DSPC liposomes can have t½ > 50 hours).[1] AUC: High. | Primarily accumulates in the liver and spleen (reticuloendothelial system). PEGylation reduces RES uptake and prolongs circulation. | Generally low toxicity. Considered safe for pulmonary administration.[2] No significant toxicity observed in repeated-dose studies.[3] |
| DPPC/DMPC Liposomes | Half-life (t½): Shorter than DSPC liposomes due to lower membrane rigidity. AUC: Lower than DSPC liposomes. | Similar to DSPC liposomes, with accumulation in the liver and spleen. | Generally considered biocompatible and low in toxicity. |
| PLGA Nanoparticle | Half-life (t½): Variable, can be tailored by surface modifications (e.g., PEGylation). AUC: Can be significant with sustained release formulations. | Accumulates in the liver, spleen, and lungs. Surface chemistry can influence organ distribution.[3][4] | Biodegradable and biocompatible. Degradation products (lactic and glycolic acid) are endogenous. Generally low toxicity.[3] |
| Dendrimer (PAMAM) | Half-life (t½): Generally short due to rapid renal clearance, but can be modified. AUC: Lower compared to liposomes and PLGA nanoparticles. | Rapidly cleared by the kidneys. Surface modifications can alter biodistribution. | Cationic dendrimers can exhibit dose-dependent toxicity (hemolytic toxicity, cytotoxicity). Surface modifications can mitigate toxicity.[5] |
Table 3: Quantitative Biodistribution of DSPC-based Liposomes in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 15.2 ± 1.5 | 10.5 ± 1.2 | 4.3 ± 0.5 |
| Liver | 8.1 ± 0.9 | 12.3 ± 1.8 | 15.6 ± 2.1 |
| Spleen | 5.4 ± 0.7 | 7.9 ± 1.1 | 9.8 ± 1.3 |
| Kidneys | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Lungs | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1 |
Data represents a typical biodistribution profile for non-targeted DSPC/Cholesterol liposomes and is compiled from representative literature.[6][7] Actual values can vary based on the specific formulation and experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Preparation and Characterization of DSPC-Based Liposomes
-
Method: Thin-film hydration followed by extrusion is a common method.
-
DSPC and cholesterol (typically in a 55:45 molar ratio) are dissolved in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated.
-
The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a specific size.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Calculated by separating the unencapsulated drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
In Vivo Pharmacokinetics Study
-
Animal Model: Male Wistar rats (200-250 g) or BALB/c mice (6-8 weeks old).
-
Administration: The liposomal formulation is administered intravenously (i.v.) via the tail vein at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) from the retro-orbital plexus or tail vein.
-
Sample Processing: Plasma is separated by centrifugation.
-
Drug Quantification: The concentration of the encapsulated drug in the plasma is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a fluorescence assay if a fluorescent marker is used.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL) are calculated using appropriate software.
In Vivo Biodistribution Study
-
Animal Model: Tumor-bearing nude mice (e.g., with xenografts of human cancer cells) or healthy BALB/c mice.
-
Radiolabeling/Fluorescent Labeling: The liposomes are labeled with a gamma-emitting radionuclide (e.g., 99mTc) or a near-infrared fluorescent probe (e.g., DiR) to enable in vivo tracking.
-
Administration: The labeled liposomal formulation is administered i.v. via the tail vein.
-
In Vivo Imaging: At various time points post-injection, the animals are anesthetized and imaged using a suitable imaging system (e.g., SPECT/CT for radiolabeled liposomes or an in vivo imaging system for fluorescently labeled liposomes).
-
Ex Vivo Organ Analysis: At the final time point, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable) are harvested, weighed, and the radioactivity or fluorescence is measured.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Experimental Workflow for In Vivo Biodistribution
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dose on the biodistribution and pharmacokinetics of PLGA and PLGA-mPEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendrimer, Liposomes, Carbon Nanotubes and PLGA Nanoparticles: One Platform Assessment of Drug Delivery Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sopharcos.com [sopharcos.com]
A Head-to-Head Comparison of Commercial 1,2-Distearoyllecithin (DSPC) for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of high-purity excipients is a critical factor in the successful formulation of lipid-based drug delivery systems. 1,2-Distearoyllecithin (DSPC), a saturated phospholipid, is a cornerstone in the development of stable liposomes and lipid nanoparticles (LNPs), most notably utilized in approved mRNA-based vaccines.[1][2] The purity and physical characteristics of DSPC can significantly impact the stability, encapsulation efficiency, and in vivo performance of the final drug product. This guide provides an objective comparison of commercially available DSPC from leading suppliers, supported by key experimental data and detailed analytical protocols.
Comparative Analysis of Key Quality Attributes
The following table summarizes the key quality attributes of this compound (DSPC) from prominent commercial suppliers based on publicly available data. It is important to note that a direct comparison is challenging as analytical methods for purity determination may vary between suppliers.
| Parameter | Avanti Polar Lipids | NOF Corporation | CordenPharma (via Sigma-Aldrich) | Lipoid GmbH |
| Purity | >99% (TLC) | ≥99%[1] | ≥99% (HPTLC) | Information not readily available |
| Product Name | 18:0 PC (DSPC)[3] | COATSOME® MC-8080[1] | 18:0 PC (DSPC) | S PC 99 |
| Phase Transition Temperature (Tm/Tc) | ~55°C[2][3] | ~56°C[1] | Not specified | Not specified |
| Analytical Methods Mentioned | TLC, HPLC | Not specified | HPTLC | Not specified |
| Grades Available | Research and GMP[3] | Research and GMP[4] | Research | Research and GMP |
| DMF Status | Yes | Yes[4] | Yes | Yes |
Note: The purity values are as stated by the manufacturers. For a definitive comparison, head-to-head analysis using standardized methods is recommended.
Experimental Protocols for Quality and Performance Assessment
To facilitate a rigorous in-house comparison of DSPC from different suppliers, the following detailed experimental protocols are provided for key quality and performance attributes.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of DSPC and the detection of potential impurities, such as lysophosphatidylcholine or oxidized species.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for sensitive detection of lipids.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating DSPC from its related impurities.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 80:20 v/v)
-
-
Gradient Program:
-
0-5 min: 90% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector Settings: Optimized for the specific detector used (e.g., nebulizer temperature, gas flow).
-
Sample Preparation: Dissolve a known weight of DSPC in chloroform/methanol (2:1 v/v) to a final concentration of 1 mg/mL.
-
Data Analysis: The purity of DSPC is calculated as the peak area of the main component relative to the total peak area of all components. Impurity profiles can be compared between different suppliers.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
The phase transition temperature is a critical physical characteristic of DSPC, influencing the rigidity and stability of the lipid bilayer.
-
Instrumentation: A Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 1-3 mg of DSPC into a DSC pan. Add a small amount of deionized water or buffer to hydrate the lipid, and seal the pan.
-
Experimental Conditions:
-
Temperature Range: 20°C to 80°C
-
Scan Rate: 5°C/min
-
Reference: An empty, sealed DSC pan.
-
-
Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) can also be calculated, providing information on the cooperativity of the transition.
Liposome Formulation and Characterization
The performance of DSPC in a final formulation is the ultimate test of its quality. This protocol describes the preparation of simple liposomes and their characterization.
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of DSPC (~60-65°C).
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicles (MLVs) to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder, also at a temperature above the Tm.
-
-
Characterization of Liposomes:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The PDI provides an indication of the homogeneity of the liposome population.
-
Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential is an indicator of the surface charge of the liposomes and is a key parameter for predicting their stability and interaction with biological systems.[5]
-
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of DSPC from different commercial sources.
Signaling Pathways and Molecular Interactions
While DSPC itself is not directly involved in signaling pathways in the same way as bioactive lipids, its physical properties are crucial for the function of membrane-associated proteins and the delivery of active pharmaceutical ingredients (APIs) that may modulate such pathways. The purity of DSPC can influence membrane fluidity and permeability, which in turn can affect the activity of membrane-bound enzymes and receptors. Impurities could potentially alter these properties or introduce confounding biological effects.
The following diagram illustrates the logical relationship between DSPC quality and its impact on a drug delivery system designed to modulate a generic signaling pathway.
References
A Comparative Guide to the Phase Behavior of 1,2-Distearoyllecithin (DSPC) using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phase behavior of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a widely used phospholipid in drug delivery systems, with other common saturated phospholipids. The data presented is supported by experimental findings from differential scanning calorimetry (DSC), a critical technique for characterizing the thermal properties of lipid-based formulations.
Comparative Analysis of Phospholipid Phase Transitions
The thermotropic phase behavior of phospholipids is a key determinant of the stability, permeability, and drug release characteristics of liposomal drug delivery systems. Saturated phospholipids like DSPC, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) exhibit distinct phase transitions as a function of temperature. These transitions are characterized by a pre-transition (Tp), from a lamellar gel (Lβ') phase to a ripple phase (Pβ'), and a main transition (Tm), from the ripple phase to a liquid crystalline phase (Lα).
The following table summarizes the key thermodynamic parameters for the phase transitions of DSPC, DPPC, and DMPC, providing a basis for selecting the appropriate lipid for a given application.
| Phospholipid | Pre-Transition Temperature (Tp) (°C) | Main Transition Temperature (Tm) (°C) | Main Transition Enthalpy (ΔH) (kcal/mol) |
| DSPC (1,2-Distearoyllecithin) | ~51.5 | ~55.0 | 10.6 |
| DPPC (1,2-Dipalmitoyllecithin) | ~35.0 | ~41.0 | 8.7 |
| DMPC (1,2-Dimyristoyllecithin) | ~14.0 | ~23.0 | 5.5 |
Note: The exact transition temperatures and enthalpy values can vary slightly depending on the experimental conditions, such as the hydration medium, lipid concentration, and DSC scan rate.
Experimental Protocol: DSC Analysis of Liposomes
A detailed understanding of the experimental methodology is crucial for the accurate and reproducible characterization of liposome phase behavior.
1. Sample Preparation:
-
Liposome Formulation: Multilamellar vesicles (MLVs) are typically prepared by the thin-film hydration method. The desired amount of phospholipid (e.g., DSPC) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the main transition temperature (Tm) of the lipid. The hydration process involves gentle agitation to facilitate the formation of MLVs. The final lipid concentration is typically in the range of 1-10 mg/mL.
2. DSC Instrumentation and Measurement:
-
Instrument: A differential scanning calorimeter, such as a Nano DSC, is used for the analysis.
-
Sample and Reference Pans: A small aliquot of the liposome suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan. An identical empty pan or a pan filled with the same buffer used for hydration serves as the reference.
-
Thermal Program: The sample and reference pans are subjected to a controlled heating and cooling program. A typical program involves:
-
Equilibration at a starting temperature below the expected pre-transition.
-
Heating at a constant scan rate (e.g., 1-2 °C/min) to a temperature above the main transition.
-
Cooling at the same scan rate back to the starting temperature.
-
A second heating scan is often performed to assess the reversibility of the transitions.
-
3. Data Analysis:
-
The DSC instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.
-
The resulting thermogram is a plot of heat flow versus temperature. Endothermic transitions, such as the pre-transition and main transition of phospholipids, appear as peaks.
-
The peak temperature of the main endotherm corresponds to the main transition temperature (Tm), while the smaller, lower-temperature peak corresponds to the pre-transition temperature (Tp).
-
The area under each peak is integrated to determine the enthalpy of the transition (ΔH), which is a measure of the energy absorbed during the phase change.
Visualizing the Experimental Workflow and Phase Transitions
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow for DSC analysis and the phase transitions of DSPC.
Caption: Experimental workflow for DSC analysis of liposomes.
Caption: Phase transitions of DSPC as a function of temperature.
A Comparative Guide to the Adjuvant Effects of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and Other Lipids
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccine adjuvants is paramount in enhancing and directing the immune response to subunit antigens. Liposomes have emerged as a versatile and potent platform for adjuvant and antigen delivery. The choice of lipid composition is a critical determinant of the adjuvant properties of these formulations. This guide provides a comparative analysis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid with an 18-carbon acyl chain, against other lipids commonly used in liposomal vaccine formulations. We will delve into their differential effects on humoral and cellular immunity, supported by experimental data and detailed methodologies.
The Influence of Lipid Composition on Adjuvant Efficacy
The adjuvant effect of liposomes is intricately linked to their physicochemical properties, such as membrane fluidity, charge, and particle size, which are dictated by the lipid composition. DSPC, with its high phase transition temperature (Tm) of approximately 55°C, forms rigid, gel-phase bilayers at physiological temperatures. This rigidity is believed to contribute to the stability of the liposomes and the sustained release of antigens, leading to enhanced immune responses.
In contrast, lipids with shorter acyl chains or unsaturated bonds, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) (Tm ~23°C) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (Tm ~41°C), form more fluid membranes. The inclusion of cholesterol is also a common strategy to modulate membrane fluidity and stability.
Comparative Analysis of Immunological Responses
The following sections and tables summarize the comparative adjuvant effects of DSPC and other lipids on key immunological parameters.
Antibody Isotype Production
A key indicator of the type of T-helper (Th) cell response elicited by a vaccine is the ratio of IgG1 to IgG2a antibody isotypes in mice. A dominant IgG1 response is typically associated with a Th2-biased response, characterized by the production of cytokines like IL-4 and IL-5, which is important for immunity against extracellular pathogens. Conversely, a higher IgG2a level indicates a Th1-biased response, driven by cytokines such as IFN-γ, crucial for combating intracellular pathogens.
| Liposomal Formulation | Antigen | IgG1 Titer (log10) | IgG2a Titer (log10) | IgG2a/IgG1 Ratio | Reference |
| DSPC-containing | SARS-CoV-2 RBD | ~4.5 | ~5.0 | >1 | [1] |
| DOPE-containing | SARS-CoV-2 RBD | ~5.0 | ~4.5 | <1 | [1] |
Data presented are estimations based on graphical representations in the cited literature.
The data suggests that DSPC-containing liposomes tend to promote a more balanced or Th1-skewed immune response, as evidenced by the higher IgG2a to IgG1 ratio, compared to the more unsaturated 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) which appears to favor a Th2 response.[1]
Cytokine Secretion Profiles
The cytokine milieu following vaccination is a critical determinant of the nature and magnitude of the ensuing immune response. Th1 cytokines, such as IFN-γ and IL-12, are associated with cellular immunity, while Th2 cytokines, including IL-4 and IL-5, are linked to humoral immunity.
| Liposomal Formulation | Stimulated Cells | IFN-γ (pg/mL) | IL-4 (pg/mL) | Reference |
| DSPC/MPL-TDM | Splenocytes | ~583 | Not Reported | |
| Liposomal rGP63 | Splenocytes | ~531 | Not Reported | |
| DSPC-based (Cationic) | Dendritic Cells | Not Reported | Not Reported | |
| DPPC/Cholesterol | T-cells | Not Reported | Not Reported |
Data is often presented as relative changes or in graphical format in the literature, making direct quantitative comparison challenging. The table reflects available data.
Studies have shown that DSPC-based liposomes, particularly when combined with other immunostimulants like Monophosphoryl Lipid A (MPL), can induce robust IFN-γ production, indicative of a strong Th1 response.
Dendritic Cell Activation
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping the adaptive immune response. The upregulation of co-stimulatory molecules, such as CD80 and CD86, on the surface of DCs is a hallmark of their activation and is essential for T-cell priming.
| Liposomal Formulation | DC Maturation Marker | Expression Level (MFI or % positive cells) | Reference |
| DSPC-based (Cationic) | CD80 | Increased | |
| DSPC-based (Cationic) | CD86 | Increased | |
| DSPC-based (Anionic) | CD80 | Moderate Increase | |
| DSPC-based (Anionic) | CD86 | Moderate Increase | |
| DSPC-based (Neutral) | CD80 | Slight Increase | |
| DSPC-based (Neutral) | CD86 | Slight Increase |
MFI: Mean Fluorescence Intensity. Data is often presented as histograms or fold changes.
Cationic liposomes formulated with DSPC have been shown to be more effective at inducing the maturation of dendritic cells, as indicated by the upregulation of CD80 and CD86, compared to their anionic and neutral counterparts.
Experimental Methodologies
Preparation of Liposomes by Thin-Film Hydration
A common and straightforward method for preparing liposomes in a laboratory setting is the thin-film hydration technique.
Protocol:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the antigen or other molecules to be encapsulated. The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain a more uniform size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer and Cytokine Quantification
ELISA is a widely used immunological assay to quantify antibodies or cytokines in biological samples.
Protocol for Antibody Titer Determination:
-
Coating: Coat a 96-well high-binding ELISA plate with the antigen of interest (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or 5% non-fat dry milk) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG1 or IgG2a) and incubate for 1 hour at room temperature.
-
Substrate Addition: Following another wash step, add a suitable HRP substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.
Protocol for Cytokine Quantification:
A sandwich ELISA format is typically used for cytokine quantification, which involves a capture antibody coated on the plate, the sample containing the cytokine, a biotinylated detection antibody, and a streptavidin-HRP conjugate. The subsequent steps are similar to the antibody ELISA protocol.
Flow Cytometry for Dendritic Cell Activation
Flow cytometry is a powerful technique for analyzing the expression of cell surface and intracellular molecules on individual cells.
Protocol:
-
Cell Preparation: Isolate dendritic cells from vaccinated animals (e.g., from draining lymph nodes or spleen) or stimulate bone marrow-derived dendritic cells (BMDCs) in vitro with the liposomal formulations.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 2% fetal bovine serum) and incubate with fluorescently labeled antibodies specific for DC markers (e.g., CD11c) and activation markers (e.g., CD80, CD86) for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer, collecting events for a sufficient number of cells.
-
Data Analysis: Analyze the data using appropriate software. Gate on the dendritic cell population (e.g., CD11c+ cells) and quantify the expression of CD80 and CD86 as either the percentage of positive cells or the mean fluorescence intensity (MFI).
Signaling Pathways and Experimental Workflows
The adjuvant effects of many lipid components are mediated through the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), on immune cells. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.
Caption: Simplified TLR4 signaling pathway activated by liposomal adjuvants.
Caption: Experimental workflow for comparing adjuvant effects.
Conclusion
The selection of lipid components is a critical step in the design of effective liposomal vaccine adjuvants. 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), by virtue of its saturated, long acyl chains, contributes to the formation of rigid and stable liposomes. This characteristic appears to favor the induction of a more balanced or Th1-biased immune response, which is advantageous for vaccines targeting intracellular pathogens. In contrast, lipids with lower phase transition temperatures may promote a Th2-skewed response. The inclusion of cationic lipids can further enhance adjuvant effects by promoting uptake by antigen-presenting cells and inducing their maturation.
This guide provides a framework for understanding and comparing the adjuvant effects of DSPC and other lipids. Researchers and drug development professionals should consider the specific immunological profile required for their target disease when selecting the lipid composition for their liposomal vaccine formulations. Further head-to-head studies with standardized assays will be invaluable in elucidating the precise structure-function relationships of different lipid adjuvants.
References
Validating 1,2-Distearoyllecithin Formulations: A Comparative Guide to In Vitro Drug Release Studies
For Researchers, Scientists, and Drug Development Professionals
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid with an 18-carbon acyl chain, is a cornerstone in the development of stable liposomal drug delivery systems. Its high phase transition temperature (Tc ≈ 55°C) imparts rigidity and reduces drug leakage from the lipid bilayer, making it an attractive choice for controlled-release formulations. This guide provides a comparative analysis of in vitro drug release from DSPC-based formulations, offering insights into the impact of formulation variables and showcasing alternative delivery platforms.
The Critical Role of Cholesterol in Modulating Drug Release from DSPC Liposomes
Cholesterol is a crucial component in liposomal formulations, acting as a "fluidity buffer" that modulates the packing of phospholipids and, consequently, the permeability of the bilayer. The molar ratio of DSPC to cholesterol significantly influences the in vitro release profile of encapsulated drugs.
A study by Briuglia et al. systematically investigated the effect of varying cholesterol content on the release of two model drugs, the hydrophilic atenolol and the lipophilic quinine, from DSPC liposomes. The results underscore the importance of optimizing the DSPC:cholesterol ratio to achieve a desired release kinetic.[1][2][3][4]
Table 1: Cumulative In Vitro Release of Atenolol from DSPC Liposomes with Varying Cholesterol Content
| Time (hours) | DSPC:Cholesterol (100:0) | DSPC:Cholesterol (70:30) |
| 1 | ~18% | ~10% |
| 2 | ~25% | ~15% |
| 4 | ~35% | ~22% |
| 8 | ~50% | ~30% |
| 24 | ~75% | ~45% |
Table 2: Cumulative In Vitro Release of Quinine from DSPC Liposomes with Varying Cholesterol Content
| Time (hours) | DSPC:Cholesterol (100:0) | DSPC:Cholesterol (70:30) |
| 1 | ~15% | ~8% |
| 2 | ~22% | ~12% |
| 4 | ~30% | ~18% |
| 8 | ~42% | ~25% |
| 24 | ~65% | ~38% |
Note: The data presented are approximate values derived from the graphical representations in the cited literature for illustrative purposes.
The inclusion of cholesterol at a 70:30 molar ratio with DSPC demonstrates a significant reduction in the release rate for both hydrophilic and lipophilic drugs. This is attributed to the increased packing and reduced fluidity of the lipid bilayer, which hinders the diffusion of the encapsulated molecules.
Alternative Formulation Strategies: A Look at Polymeric Micelles
While DSPC-based liposomes offer excellent stability, other nanocarriers like polymeric micelles are being explored for the delivery of poorly soluble drugs such as paclitaxel. These systems typically exhibit different release kinetics.
Table 3: Comparative In Vitro Release of Paclitaxel from a Polymeric Micelle Formulation
| Time (hours) | Cumulative Release (%) |
| 1 | ~20% |
| 2 | ~35% |
| 6 | ~60% |
| 12 | ~80% |
| 24 | >90% |
Note: This data is representative of typical paclitaxel release from polymeric micelle systems and is intended for comparative purposes.[5][6][7]
This comparison highlights the versatility of different drug delivery platforms and the importance of selecting a formulation strategy that aligns with the desired therapeutic outcome.
Experimental Protocol: In Vitro Drug Release Study Using the Dialysis Method
The dialysis method is a widely used technique for assessing the in vitro release of drugs from nanoparticulate systems like liposomes.
Materials:
-
Liposomal formulation
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Thermostatically controlled shaker or water bath
-
Syringes and needles
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Hydration of Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Accurately pipette a known volume of the liposomal formulation into the dialysis bag and securely seal both ends.
-
Initiation of Release Study: Place the dialysis bag into a vessel containing a pre-warmed, known volume of release medium. The volume of the release medium should be sufficient to maintain sink conditions.
-
Incubation: Incubate the system at a physiologically relevant temperature (e.g., 37°C) with constant, gentle agitation.[8]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Visualizing the Process and Rationale
To better understand the experimental flow and the interplay of formulation components, the following diagrams are provided.
References
- 1. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrotropic Polymeric Micelles for Enhanced Paclitaxel Solubility: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral bioavailability and in vitro anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1,2-Distearoyllecithin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1,2-Distearoyllecithin
This compound, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine, is a common phospholipid used in pharmaceutical and research applications. While it is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1] This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste.
Immediate Safety Precautions
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[2] Laboratory personnel should treat all chemical waste as potentially hazardous until a specific determination is made by the institution's safety office.[5]
-
Waste Identification and Segregation:
-
Although this compound is not classified as hazardous, it should be collected in a designated waste container.
-
Do not mix with hazardous wastes such as halogenated solvents, heavy metals, or reactive chemicals.[6] Keep it segregated to avoid cross-contamination and to facilitate proper disposal.
-
-
Container Selection and Labeling:
-
Use a dependable container that is compatible with the waste material.[6] A clean, dry, and sealable container is recommended.[3]
-
Clearly label the container with the full chemical name: "this compound Waste" and the date of accumulation. Proper labeling is essential for waste tracking and safe handling.[7]
-
-
Storage of Waste:
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[5][7]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your institution's safety office.[7][9]
-
-
Decontamination of Empty Containers:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons per satellite accumulation area | [7] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [7] |
| Empty Container Residue Limit | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons | [6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1,2-Distearoyl-sn-glycero-3-phosphocholine - Safety Data Sheet [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Distearoyllecithin
Essential guidance for the safe handling and disposal of 1,2-Distearoyllecithin, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the proper handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for this compound, a common phospholipid in drug delivery research. Adherence to these protocols will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment: Your First Line of Defense
While this compound is not classified as a hazardous substance, adopting standard laboratory safety practices is crucial to prevent potential irritation and contamination.[1][2] The following personal protective equipment (PPE) is recommended to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect against airborne powder particles that could cause transient eye discomfort or abrasion.[1] |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2][3] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from spills. |
| Respiratory Protection | Generally not required in well-ventilated areas.[3] A dust mask (e.g., N95) is recommended when handling large quantities or when there is a potential for dust generation.[4] | To avoid inhalation of the fine powder, which could cause respiratory irritation with prolonged exposure.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Preparation and Area Setup
-
Ventilation: Ensure you are working in a well-ventilated area. A chemical fume hood is recommended, especially when dissolving the powder in organic solvents.
-
Clean Workspace: Designate a clean and uncluttered area for handling the phospholipid to prevent cross-contamination.
-
Gather Materials: Have all necessary equipment ready, including spatulas, weigh boats, glass vials with Teflon-lined caps, and appropriate solvents.
Weighing the Powder
-
Acclimatization: Before opening, allow the container of this compound to reach room temperature to prevent moisture condensation.[5][6]
-
Minimize Dust: Open the container carefully and handle the powder gently to avoid creating airborne dust.
-
Accurate Measurement: Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.
Dissolution
-
Solvent Choice: this compound is often dissolved in organic solvents like chloroform or a chloroform/methanol mixture.[7][8][9]
-
Procedure:
-
Transfer the weighed powder into a suitable glass container (e.g., a round-bottom flask or vial).
-
Add the appropriate volume of solvent.
-
Gently swirl or vortex the mixture until the lipid is fully dissolved. Sonication can be used to aid dissolution.
-
Storage
-
Powder Form: Store powdered this compound in its original, tightly sealed container at -20°C.[5][6]
-
In Solution: If dissolved in an organic solvent, store the solution in a glass container with a Teflon-lined cap at -20°C.[5][6] To prevent oxidation, it is good practice to overlay the solution with an inert gas like argon or nitrogen.[5][6]
Below is a visual representation of the handling workflow for this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
Solid Waste
-
Uncontaminated Powder: As a non-hazardous chemical, small amounts of unused this compound powder can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[1][3][10]
-
Contaminated Materials: Items such as used weigh boats, gloves, and paper towels that are contaminated with the powder should also be disposed of in the regular laboratory waste stream.
Liquid Waste
-
Aqueous Solutions: If this compound is suspended in water or a non-hazardous buffer, it can generally be poured down the drain with copious amounts of water, subject to local regulations.[1][2]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., chloroform) must be collected in a designated hazardous waste container for organic solvents. Do not pour organic solvents down the drain.
Empty Containers
-
Decontamination: Ensure the original container is empty.
-
Label Defacing: Deface or remove the label to prevent misidentification.[1]
-
Disposal: The empty, defaced container can then be disposed of in the regular trash or recycling, in accordance with institutional policies.[10]
Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.[10] When in doubt, treat the waste as hazardous and consult your institution's environmental health and safety (EHS) department.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. protocols.io [protocols.io]
- 8. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
